BRD 4354 ditrifluoroacetate
Description
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Properties
IUPAC Name |
5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O.2C2HF3O2/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27;2*3-2(4,5)1(6)7/h3-8,13-14,20,27H,2,9-12H2,1H3;2*(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCVYFLZPEFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClF6N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of BRD4354 Ditrifluoroacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4354 has been identified as a significant chemical probe with a dual mechanism of action, positioning it as a compound of interest for both epigenetic and antiviral research.[1][2] It functions primarily as a selective, moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[3][4][5] Additionally, it acts as a potent covalent inhibitor of the main protease (MPro) of SARS-CoV-2.[1][2][3][6] This guide provides a comprehensive overview of its mechanisms, inhibitory activity, relevant signaling pathways, and the detailed experimental protocols used for its characterization.
Core Mechanism of Action: Dual Inhibition Profile
BRD4354 exhibits a distinct and dual-targeting inhibitory profile. It modulates cellular processes through two primary mechanisms: the inhibition of specific histone deacetylases and the covalent inactivation of the SARS-CoV-2 main protease.
Selective Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases are critical enzymes that regulate gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[7] This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[4][7]
BRD4354 is a zinc-dependent HDAC inhibitor that shows significant selectivity for the Class IIa isoforms HDAC5 and HDAC9.[3][4] By inhibiting these specific enzymes, BRD4354 leads to an accumulation of acetylated histones.[4][7] This prevents chromatin condensation, resulting in a more 'open' chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes.[4][7] Its selectivity for HDAC5 and HDAC9 allows for a more targeted investigation of their roles in various biological pathways, distinguishing their functions from other HDAC isoforms.[3][8]
Covalent Inhibition of SARS-CoV-2 Main Protease (MPro)
Separate from its activity as an HDAC inhibitor, BRD4354 has been identified as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (MPro), a critical enzyme for viral replication.[2][3][6]
The mechanism of MPro inhibition is a two-step process:
-
Initial Reversible Binding: BRD4354 first binds rapidly and reversibly to the enzyme's active site.[6]
-
Irreversible Covalent Modification: This is followed by a slower, irreversible covalent bond formation with the catalytic cysteine residue (Cys145).[1][6] This covalent modification is facilitated by a retro-Mannich reaction that generates a thiol-reactive ortho-quinone methide intermediate, which then covalently modifies the cysteine residue, thereby inactivating the enzyme.[1][3][6][9]
Affected Signaling Pathway: HDAC5/9-MEF2 Axis
The primary signaling pathway affected by BRD4354's HDAC inhibitory activity is the Myocyte Enhancer Factor 2 (MEF2) pathway.[2] HDAC5 and HDAC9 are known transcriptional corepressors that bind directly to MEF2 transcription factors in the nucleus.[2][4] This binding represses the transcriptional activity of MEF2, preventing the expression of its target genes which are involved in processes like muscle differentiation and neuronal function.[2][8]
By inhibiting HDAC5 and HDAC9, BRD4354 alleviates this repression.[4] MEF2 is then free to recruit transcriptional co-activators, leading to the hyperacetylation of histones at target gene promoters and subsequent gene expression.[2][4]
Quantitative Data: Inhibitory Activity
The inhibitory potency of BRD4354 is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The compound's selectivity is demonstrated by comparing its IC50 values across a panel of targets.
| Target | Class / Type | IC50 (μM) | Notes |
| HDAC5 | IIa | 0.85 | Moderately potent inhibition.[3][5][10] |
| HDAC9 | IIa | 1.88 | Moderately potent inhibition.[3][5][10] |
| HDAC4 | IIa | 3.88 - 13.8 | Weaker inhibition.[3][5][10] |
| HDAC7 | IIa | 3.88 - 13.8 | Weaker inhibition.[3][5][10] |
| HDAC6 | IIb | 3.88 - 13.8 | Weaker inhibition.[3][5][10] |
| HDAC8 | I | 3.88 - 13.8 | Weaker inhibition.[3][5][10] |
| HDAC1 | I | >40 | Demonstrates less inhibitory effect.[1][5] |
| HDAC2 | I | >40 | Demonstrates less inhibitory effect.[1][5] |
| HDAC3 | I | >40 | Demonstrates less inhibitory effect.[1][3][5] |
| SARS-CoV-2 MPro | Cysteine Protease | 0.72 ± 0.04 | Potent, time-dependent inhibition.[2][6] |
Experimental Protocols
The characterization of BRD4354's mechanism of action relies on a series of established biochemical and cellular assays.
In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method for determining the IC50 values of HDAC inhibitors like BRD4354.[3]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[8]
-
Dilute purified, recombinant human HDAC enzymes (e.g., HDAC5, HDAC9) to the desired concentration in the assay buffer.[3][8]
-
Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[8]
-
Prepare serial dilutions of BRD4354 in the assay buffer. The final DMSO concentration should be kept low (e.g., ≤ 0.1%).[3][7]
-
-
Assay Reaction:
-
Development and Detection:
-
Stop the reaction by adding a developer solution containing a protease like trypsin.[3][8] The developer cleaves the deacetylated substrate, releasing the fluorophore.[3]
-
Incubate at room temperature for 15-20 minutes.[11]
-
Measure the fluorescence intensity using a microplate reader. The intensity is directly proportional to the enzyme activity.[3]
-
-
Data Analysis:
Cellular Assay for Gene Expression Analysis
This protocol assesses the downstream effects of BRD4354 on gene expression in a cellular context.[3]
-
Cell Culture and Treatment:
-
RNA Processing:
-
Isolate total RNA from both the BRD4354-treated and control cells.[3]
-
-
Gene Expression Profiling:
SARS-CoV-2 MPro Inhibition Assay
This protocol measures the inhibitory activity of BRD4354 against the viral protease.
-
Protein Expression and Purification:
-
Fluorescent Peptide Assay:
-
Conduct the assay using an established fluorescent peptide substrate for MPro.[6]
-
Incubate the purified MPro enzyme with varying concentrations of BRD4354 for a set time (e.g., 60 minutes) to allow for time-dependent inhibition.[6]
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by active MPro.
-
-
Data Analysis:
-
Determine the rate of reaction at each inhibitor concentration.
-
Calculate the IC50 value by plotting the reaction rates against the inhibitor concentration.[6]
-
Mass Spectrometry Analysis for Covalent Binding
This method confirms the covalent modification of MPro by BRD4354.
-
Sample Preparation:
-
Buffer exchange the purified MPro into a volatile buffer suitable for mass spectrometry, such as 200 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[6]
-
Incubate the MPro protein (e.g., 2 μM) with an excess of BRD4354 (e.g., 10 μM) at 25°C for 30 minutes.[6]
-
-
Mass Spectrometry:
-
Analyze the sample using native mass spectrometry (e.g., on a ThermoFisher Q-Exactive Plus UHMR).[6]
-
-
Data Analysis:
-
Deconvolute the resulting spectra to determine the mass of the protein.
-
A mass shift corresponding to the addition of the BRD4354 reactive intermediate confirms the formation of a covalent bond.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 11. benchchem.com [benchchem.com]
BRD4354 ditrifluoroacetate discovery and synthesis
An In-depth Technical Guide to the Discovery and Biological Characterization of BRD4354
Introduction
BRD4354 has been identified as a significant chemical probe for researchers investigating epigenetic pathways and, more recently, as a potential antiviral agent.[1] It is a small molecule inhibitor with a notable dual-targeting profile.[2][3] Primarily characterized as a selective, moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, BRD4354 offers a targeted approach to studying the roles of these enzymes in cellular processes.[4][5][6] Furthermore, it has been discovered to be a potent, covalent inhibitor of the main protease (MPro) of the SARS-CoV-2 virus, highlighting its potential for therapeutic applications beyond epigenetics.[2][3][7]
This technical guide provides a comprehensive overview of BRD4354, detailing its mechanism of action, target selectivity, and the key experimental protocols used for its characterization.
Mechanism of Action
BRD4354 exhibits distinct mechanisms of action against its primary targets.
1. Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases are crucial enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, generally leading to chromatin condensation and transcriptional repression.[1][3][8] BRD4354 is an inhibitor of zinc-dependent HDACs.[1] It demonstrates significant selectivity for the Class IIa isoforms HDAC5 and HDAC9.[1][4] The mechanism for inhibiting these zinc-dependent enzymes is suggested to involve a zinc-catalyzed decomposition of the molecule into an ortho-quinone methide, which then covalently modifies cysteine residues within the enzyme.[7]
By inhibiting HDAC5 and HDAC9, BRD4354 prevents the deacetylation of histones at the promoter regions of target genes.[4] These specific HDACs are known regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[4][6] The inhibition of HDAC5/9 by BRD4354 alleviates their repressive effect on MEF2, leading to increased histone acetylation and the expression of MEF2-dependent genes.[4][6]
2. Inhibition of SARS-CoV-2 Main Protease (MPro)
BRD4354 has been identified as a potent, time-dependent inhibitor of the SARS-CoV-2 main protease (MPro), a critical enzyme for viral replication.[3][7] The proposed mechanism involves a two-step process: an initial reversible binding to the protease followed by the formation of a covalent bond with the catalytic cysteine residue (C145) in the active site.[1][7] This covalent modification, achieved through a retro-Mannich reaction followed by a Michael addition, leads to the irreversible inactivation of the enzyme.[1][7]
Discovery and Synthesis
BRD4354 was identified through a screening of a library of metal-binding fragments to find inhibitors of zinc-dependent enzymes like MPro and HDACs.[7] While detailed protocols for its chemical synthesis and the preparation of its ditrifluoroacetate salt form are not widely available in public literature, the general discovery workflow for a compound like BRD4354 is well-established.
Quantitative Data: Target Selectivity Profile
The inhibitory activity of BRD4354 has been quantified against a panel of HDAC isoforms and the SARS-CoV-2 Main Protease. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for Class IIa HDACs over other isoforms and its potent activity against the viral protease.[1][3]
| Target Enzyme | Class / Family | IC50 Value (µM) | Notes |
| SARS-CoV-2 Main Protease (MPro) | Cysteine Protease | 0.72 ± 0.04 | Time-dependent covalent inhibition.[3][7] |
| HDAC5 | Class IIa | 0.85 | Moderately potent inhibitor.[3][5][7] |
| HDAC9 | Class IIa | 1.88 | Moderately potent inhibitor.[3][5][7] |
| HDAC4, 6, 7, 8 | Class IIa/IIb | 3.88 - 13.8 | Weaker inhibition compared to HDAC5 and HDAC9.[3][5] |
| HDAC1 | Class I | >40 | Demonstrates low inhibitory effect.[1][3][5] |
| HDAC2 | Class I | >40 | Demonstrates low inhibitory effect.[1][3][5] |
| HDAC3 | Class I | >40 | Demonstrates low inhibitory effect.[1][3][5] |
Experimental Protocols
The characterization of BRD4354 involves several key in vitro assays to determine its potency, selectivity, and cellular effects.
Protocol 1: In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method for determining the IC50 values of BRD4354 against various HDAC isoforms.[1][3]
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a suitable fluorogenic acetylated peptide substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: BRD4354 is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final concentrations for dose-response analysis.
-
Reaction Initiation: In a 96-well black microplate, add the diluted BRD4354 or vehicle control (DMSO), the HDAC enzyme solution, and the fluorogenic substrate.[3]
-
Incubation: The plate is incubated at 37°C for a set duration (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[3]
-
Development: A developer solution, which typically contains a protease like trypsin, is added to each well.[1][3] The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.[1] The plate is incubated at room temperature for approximately 15 minutes.[3]
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[3] The intensity is directly proportional to the enzyme activity.
-
Data Analysis: The fluorescence readings are normalized to controls and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.[1]
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT-Based)
This protocol describes a method to assess the effect of BRD4354 on the viability of cell lines.[3]
-
Cell Seeding: Seed cells (e.g., A549 adenocarcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C incubator.[3]
-
Compound Treatment: Treat the cells with a range of BRD4354 concentrations (e.g., 0.1 to 50 µM) for a specified period (e.g., 24, 48, or 72 hours).[3] A vehicle control (DMSO) must be included.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan (B1609692) Formation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[3]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Gene Expression Analysis
This protocol provides a general framework for analyzing changes in gene expression following treatment with BRD4354.[1][4]
-
Cell Treatment: Culture cells (e.g., A549) and treat them with a selected concentration of BRD4354 (e.g., 10 µM) or a vehicle control for a set duration (e.g., 24 hours).[4][5]
-
RNA Extraction: Isolate total RNA from both the treated and control cells using a standard RNA extraction kit.
-
Gene Expression Profiling: Subject the extracted RNA to microarray or RNA-sequencing (RNA-seq) analysis to determine genome-wide changes in expression levels.[1]
-
Data Analysis: Analyze the resulting data to identify genes that are significantly upregulated or downregulated in response to BRD4354 treatment.[1] This analysis provides insights into the biological pathways modulated by the inhibition of HDAC5 and HDAC9.[1] Studies have focused on genes regulated by the MEF2 transcription factor, with expected upregulation of tumor suppressors and pro-apoptotic factors.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From discovery to the coming generation of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD4354: A Technical Guide to its Selective Inhibition of HDAC5 and HDAC9
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4354 is a valuable chemical probe recognized for its moderately potent and selective inhibition of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of BRD4354, detailing its inhibitory effects, the experimental protocols for its characterization, and its role in modulating key signaling pathways. The information presented is intended to support researchers and drug development professionals in utilizing BRD4354 for investigating the biological functions of HDAC5 and HDAC9.
Introduction to BRD4354 and Histone Deacetylases
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[4] By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] The 18 known human HDACs are categorized into four classes.[1] BRD4354 is a selective inhibitor that primarily targets HDAC5 and HDAC9, both of which belong to the Class IIa family of HDACs.[1][2] Its selectivity allows for the targeted investigation of the roles of these specific HDACs in various biological processes.[2]
Quantitative Inhibitory Activity of BRD4354
The inhibitory potency of BRD4354 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for HDAC5 and HDAC9 over other HDAC isoforms.
| HDAC Isoform | IC50 (μM) | HDAC Class |
| HDAC5 | 0.85 | IIa |
| HDAC9 | 1.88 | IIa |
| HDAC4 | 3.88 - 13.8 | IIa |
| HDAC7 | 3.88 - 13.8 | IIa |
| HDAC6 | 3.88 - 13.8 | IIb |
| HDAC8 | 3.88 - 13.8 | I |
| HDAC1 | >40 | I |
| HDAC2 | >40 | I |
| HDAC3 | >40 | I |
Data compiled from publicly available sources.[3][5][6]
Mechanism of Action and Signaling Pathway
BRD4354 exerts its biological effects by directly inhibiting the enzymatic activity of HDAC5 and HDAC9.[1] These Class IIa HDACs are key regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[1] In their active state, HDAC5 and HDAC9 are located in the nucleus where they bind to MEF2, leading to the deacetylation of histones at the promoter regions of MEF2 target genes, which results in the repression of transcription.[1]
The inhibition of HDAC5 and HDAC9 by BRD4354 alleviates this repression, leading to increased histone acetylation at the promoters of MEF2 target genes.[1] This, in turn, facilitates the recruitment of transcriptional co-activators and initiates gene expression.[1] Interestingly, the expression of HDAC9 itself is regulated by MEF2, creating a negative feedback loop.[1]
Experimental Protocols
The following sections detail the methodologies used to characterize the biological activity of BRD4354 on HDAC5 and HDAC9.
In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This biochemical assay is used to determine the IC50 values of BRD4354 against HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC5, HDAC9, etc.)
-
Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(trifluoroacetyl)-AMC for Class IIa)[7]
-
BRD4354 compound
-
Assay buffer
-
Developer solution (containing a protease like trypsin)
-
96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of BRD4354 to a range of concentrations.
-
Reaction Setup: In a microtiter plate, combine the HDAC enzyme, the fluorogenic substrate, and the diluted BRD4354 in the assay buffer. Include controls with no inhibitor (100% activity) and a potent HDAC inhibitor like Trichostatin A as a negative control.[8][9]
-
Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for enzymatic deacetylation.
-
Development: Add the developer solution to the wells. The protease in the developer cleaves the deacetylated substrate, releasing the fluorescent molecule.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. The intensity of the fluorescence is proportional to the HDAC enzyme activity.[2]
-
Data Analysis: Plot the fluorescence readings against the inhibitor concentrations. The IC50 value, which is the concentration of BRD4354 required to inhibit 50% of the enzyme activity, is then calculated from the resulting dose-response curve.
Cellular Assay for Histone Acetylation (Western Blot)
This cell-based assay is used to confirm the activity of BRD4354 in a cellular context by measuring changes in histone acetylation levels.
Materials:
-
Cell line of interest (e.g., A549 adenocarcinoma cells)[10]
-
BRD4354 compound
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
Secondary antibody (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat the cultured cells with varying concentrations of BRD4354 for a specific duration (e.g., 24 hours).[10] Include an untreated control.
-
Cell Lysis: Lyse the cells to extract total proteins or histones.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark.
-
Wash the membrane and incubate with a secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Normalize the signal for the acetylated histone to a loading control, such as total histone H3, to determine the relative increase in histone acetylation following treatment with BRD4354.
Conclusion
BRD4354 is a selective inhibitor of HDAC5 and HDAC9, making it a powerful tool for dissecting the specific roles of these Class IIa HDACs in cellular processes. The quantitative data on its inhibitory activity, coupled with the detailed experimental protocols, provides a solid foundation for researchers to further explore the therapeutic potential of targeting HDAC5 and HDAC9 in various diseases. The modulation of the MEF2 signaling pathway by BRD4354 highlights a key mechanism through which this compound exerts its biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
BRD4354 Ditrifluoroacetate: An In-Depth Technical Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 ditrifluoroacetate is a small molecule inhibitor with a unique dual-targeting profile, demonstrating significant activity against both epigenetic and viral protein targets.[1][2] Initially identified as a selective inhibitor of Class IIa histone deacetylases (HDACs), particularly HDAC5 and HDAC9, it has also been characterized as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1][3] This guide provides a comprehensive technical overview of BRD4354's target protein interactions, including quantitative binding data, detailed experimental methodologies, and an exploration of the associated signaling pathways.
Quantitative Data on Target Protein Interactions
The inhibitory activity of BRD4354 has been quantified against a range of protein targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.
| Target Protein | Target Class | IC50 (μM) | Assay Type | Notes |
| SARS-CoV-2 Main Protease (Mpro) | Viral Protease | 0.72 ± 0.04 | In vitro Protease Activity Assay | Time-dependent, covalent inhibition.[1][2] |
| HDAC5 | Histone Deacetylase (Class IIa) | 0.85 | Fluorometric/Colorimetric Assay | Moderately potent inhibition.[4][5] |
| HDAC9 | Histone Deacetylase (Class IIa) | 1.88 | Fluorometric/Colorimetric Assay | Moderately potent inhibition.[4][5] |
| HDAC4 | Histone Deacetylase (Class IIa) | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[4] |
| HDAC6 | Histone Deacetylase (Class IIb) | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[4] |
| HDAC7 | Histone Deacetylase (Class IIa) | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[4] |
| HDAC8 | Histone Deacetylase (Class I) | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[4] |
| HDAC1 | Histone Deacetylase (Class I) | >40 | Fluorometric/Colorimetric Assay | Demonstrates less inhibitory effect.[4] |
| HDAC2 | Histone Deacetylase (Class I) | >40 | Fluorometric/Colorimetric Assay | Demonstrates less inhibitory effect.[4] |
| HDAC3 | Histone Deacetylase (Class I) | >40 | Fluorometric/Colorimetric Assay | Demonstrates less inhibitory effect.[4] |
Mechanisms of Action
BRD4354 exhibits distinct mechanisms of action against its primary targets:
-
Covalent Inhibition of SARS-CoV-2 Mpro: BRD4354 acts as a potent covalent inhibitor of the SARS-CoV-2 main protease.[1] The proposed mechanism involves a two-step process: an initial, rapid, and reversible binding to the enzyme's active site, followed by a slower, irreversible covalent modification of the catalytic cysteine residue (Cys145).[1][2] This covalent bond formation is facilitated by a retro-Mannich reaction of BRD4354, which generates a thiol-reactive ortho-quinone methide intermediate that is then attacked by the Cys145 nucleophile.[1]
-
Inhibition of Histone Deacetylases (HDACs): BRD4354 is an inhibitor of zinc-dependent histone deacetylases, with moderate potency and significant selectivity for HDAC5 and HDAC9.[3] The inhibition of HDACs leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression.
Signaling Pathways
The inhibitory action of BRD4354 on HDAC5 and HDAC9 primarily impacts the Myocyte Enhancer Factor 2 (MEF2) signaling pathway. HDAC5 and HDAC9 are known to repress the transcriptional activity of MEF2, a key regulator of muscle development, neuronal function, and immune responses. By inhibiting HDAC5 and HDAC9, BRD4354 relieves this repression, leading to the activation of MEF2-dependent gene expression.
Experimental Workflows
The characterization of BRD4354's activity involves a series of in vitro and cellular assays. The following diagram illustrates a typical experimental workflow.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the IC50 values of BRD4354 against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC5, HDAC9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
BRD4354 stock solution (in DMSO)
-
Developer solution (e.g., containing trypsin and a stop solution like Trichostatin A)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of BRD4354 in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold assay buffer.
-
Reaction Setup: To each well of the microplate, add the diluted BRD4354 or vehicle control.
-
Enzyme Addition: Add the diluted HDAC enzyme to each well, except for the no-enzyme control wells.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Development: Stop the reaction by adding the developer solution to each well. The developer typically contains a protease (like trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Incubate the plate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Plot the percent inhibition against the logarithm of the BRD4354 concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Histone Acetylation
This protocol describes how to assess the effect of BRD4354 on histone acetylation levels in cultured cells.
Materials:
-
Cell culture reagents
-
BRD4354
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% acrylamide (B121943) for histone separation)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of BRD4354 or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone mark of interest overnight at 4°C with gentle agitation. A parallel blot should be incubated with an antibody against the corresponding total histone as a loading control.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in histone acetylation upon BRD4354 treatment.
References
- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
BRD4354 Ditrifluoroacetate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
BRD4354 ditrifluoroacetate has emerged as a significant chemical probe in epigenetic research, demonstrating selective inhibition of Class IIa histone deacetylases (HDACs), particularly HDAC5 and HDAC9.[1][2] More recently, it has garnered attention for its dual-targeting capabilities, also acting as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[3][4] This technical guide provides an in-depth review of the existing literature on BRD4354, summarizing its inhibitory activities, detailing key experimental protocols, and visualizing its mechanisms of action and experimental workflows.
Core Data Presentation: Inhibitory Activity of BRD4354
BRD4354 exhibits a distinct selectivity profile, with moderate potency against HDAC5 and HDAC9.[5][6] Its inhibitory activity has been quantified against a panel of HDAC isoforms, highlighting its selectivity over other classes of HDACs.[1][7] Furthermore, its potent inhibition of the SARS-CoV-2 main protease has been well-documented.[3][4]
| Target Enzyme | IC50 Value (μM) | Class/Family | Assay Type | Notes |
| HDAC5 | 0.85 | Class IIa HDAC | Fluorometric/Colorimetric | Moderately potent inhibitor.[3][5][6][8] |
| HDAC9 | 1.88 | Class IIa HDAC | Fluorometric/Colorimetric | Moderately potent inhibitor.[3][5][6][8] |
| HDAC4 | 3.88 - 13.8 | Class IIa HDAC | Fluorometric/Colorimetric | Weaker inhibition.[3][7][9] |
| HDAC6 | 3.88 - 13.8 | Class IIa HDAC | Fluorometric/Colorimetric | Weaker inhibition.[3][7] |
| HDAC7 | 3.88 - 13.8 | Class IIa HDAC | Fluorometric/Colorimetric | Weaker inhibition.[3][7] |
| HDAC8 | 3.88 - 13.8 | Class IIb HDAC | Fluorometric/Colorimetric | Weaker inhibition.[3][7] |
| HDAC1 | >40 | Class I HDAC | Fluorometric/Colorimetric | Demonstrates less inhibitory effect.[3][7][9] |
| HDAC2 | >40 | Class I HDAC | Fluorometric/Colorimetric | Demonstrates less inhibitory effect.[3][7] |
| HDAC3 | >40 | Class I HDAC | Fluorometric/Colorimetric | Demonstrates less inhibitory effect.[3][7] |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Cysteine Protease | In vitro Protease Activity Assay | Time-dependent covalent inhibition.[3][4][8] |
Signaling Pathways and Experimental Workflows
The inhibitory action of BRD4354 on HDAC5 and HDAC9 primarily impacts the transcriptional regulation mediated by the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[2][10] The general workflow for characterizing a novel compound like BRD4354 follows a standard path from initial biochemical screening to cellular and in vivo studies.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method for determining the IC50 values of HDAC inhibitors like BRD4354.[1]
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are utilized.
-
Compound Dilution : BRD4354 is serially diluted to a range of concentrations.
-
Reaction Initiation : The HDAC enzyme, substrate, and BRD4354 are combined in a buffer solution and incubated at 37°C.
-
Development : A developer solution containing a protease (e.g., trypsin) is added. This protease cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement : The fluorescence intensity is measured using a plate reader. The intensity is proportional to the enzyme activity.
-
Data Analysis : The fluorescence readings are plotted against the inhibitor concentration to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]
Cellular Gene Expression Analysis
This protocol describes a method to assess the effect of BRD4354 on gene expression in a cellular context.[1]
-
Cell Culture and Treatment : A549 adenocarcinoma cells are cultured and treated with a specific concentration of BRD4354 (e.g., 10 µM) for a set duration (e.g., 24 hours).[5]
-
RNA Extraction : Total RNA is isolated from both treated and untreated (control) cells.
-
Gene Expression Profiling : The extracted RNA is subjected to microarray or RNA-sequencing analysis to determine the changes in the expression levels of thousands of genes.
-
Data Analysis : The gene expression data is analyzed to identify the top upregulated and downregulated genes in response to BRD4354 treatment.[1][5] This provides insights into the biological pathways modulated by the inhibition of HDAC5 and HDAC9.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BRD4354 on cancer cells.[8][11]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Treat cells with a range of BRD4354 concentrations for the desired time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition : After the incubation period, add MTT solution to each well and incubate until purple formazan (B1609692) crystals are visible.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with BRD4354.[11]
-
Cell Treatment : Seed cells in 6-well plates and treat with the desired concentrations of BRD4354 for the chosen duration.
-
Cell Harvesting : Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining : Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after BRD4354 treatment.[11]
-
Cell Treatment and Harvesting : Treat cells with BRD4354 as described above and harvest them.
-
Fixation : Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining : Resuspend the fixed cells in a PI staining solution containing RNase A to stain the cellular DNA.
-
Flow Cytometry : Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Dual Mechanism of Action: HDAC and SARS-CoV-2 Mpro Inhibition
BRD4354's utility extends beyond epigenetics. It has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[8] This inhibition occurs through a time-dependent, two-step mechanism involving a retro-Mannich reaction followed by a Michael addition, leading to the formation of a covalent bond with the catalytic cysteine (C145) of the enzyme.[1][4] This dual-targeting capability makes BRD4354 a compound of significant interest for both epigenetic and antiviral research.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Selectivity Profile of BRD4354: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
This technical guide provides a comprehensive analysis of the small molecule BRD4354, a compound with a unique dual-targeting profile. It functions as a potent covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro) and a selective, moderately potent inhibitor of Class IIa histone deacetylases (HDACs).[1] This document details its target selectivity, mechanisms of action, and the experimental methodologies used for its characterization, offering valuable insights for research in virology and epigenetics.
Data Presentation: Inhibitory Activity of BRD4354
BRD4354 demonstrates a distinct selectivity profile, with its most potent activity directed against the SARS-CoV-2 Main Protease.[1] It also exhibits inhibitory effects on several HDAC isoforms, with a notable preference for Class IIa enzymes, particularly HDAC5 and HDAC9.[2][3] The half-maximal inhibitory concentrations (IC50) against a panel of targets are summarized below.
| Target | IC50 (µM) | Target Class | Notes |
| SARS-CoV-2 Mpro | 0.72 ± 0.04 | Viral Protease | Time-dependent covalent inhibition.[4] |
| HDAC5 | 0.85 | Class IIa HDAC | Moderately potent inhibition.[3][5] |
| HDAC9 | 1.88 | Class IIa HDAC | Moderately potent inhibition.[3][5] |
| HDAC4 | 3.88 - 13.8 | Class IIa HDAC | Weaker inhibition.[3][5] |
| HDAC7 | 3.88 - 13.8 | Class IIa HDAC | Weaker inhibition.[3][5] |
| HDAC6 | >10 | Class IIb HDAC | Weaker inhibition.[5][6] |
| HDAC8 | 3.88 - 13.8 | Class I HDAC | Weaker inhibition.[5][6] |
| HDAC1 | >40 | Class I HDAC | Demonstrates less inhibitory effect.[2][6] |
| HDAC2 | >40 | Class I HDAC | Demonstrates less inhibitory effect.[2][6] |
| HDAC3 | >40 | Class I HDAC | Demonstrates less inhibitory effect.[2][6] |
Mechanisms of Action
BRD4354 employs distinct mechanisms to inhibit its primary targets.
Inhibition of Zinc-Dependent Histone Deacetylases
BRD4354 acts as an inhibitor of zinc-dependent histone deacetylases.[7] HDACs are enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression.[6][7] HDAC inhibitors typically function by binding to the zinc ion within the catalytic site of the enzyme, which blocks substrate access.[7] BRD4354 shows moderate potency and significant selectivity for HDAC5 and HDAC9, both members of the Class IIa family.[3][5][7][8]
Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)
BRD4354 has been identified as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 Mpro, an enzyme critical for viral replication.[4][9] The inhibition mechanism is a two-step process:
-
Reversible Binding: BRD4354 initially binds reversibly to the Mpro active site.[4]
-
Covalent Modification: A retro-Mannich reaction is catalyzed, generating a thiol-reactive ortho-quinone methide intermediate. This intermediate is then attacked by the nucleophilic thiol of the catalytic cysteine residue (Cys145), forming a stable, covalent Michael adduct that inactivates the enzyme.[4][9][10]
Signaling Pathway Modulation
By selectively inhibiting HDAC5 and HDAC9, BRD4354 has a focused impact on cellular signaling. These Class IIa HDACs are key regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[2][6] In the nucleus, HDAC5 and HDAC9 bind to MEF2, leading to histone deacetylation at the promoter regions of MEF2 target genes, which results in transcriptional repression.[6] Inhibition of HDAC5/9 by BRD4354 alleviates this repression, leading to increased histone acetylation and enhanced MEF2-dependent gene expression.[2][6]
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of BRD4354.
In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This assay determines the IC50 values of BRD4354 against purified HDAC enzymes.[6][7]
1. Enzyme and Substrate Preparation:
-
Use recombinant human HDAC enzymes (e.g., HDAC1, 2, 4, 5, 7, 9).[6]
-
Prepare a fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys™).[6]
2. Compound Dilution:
-
Prepare a stock solution of BRD4354 in DMSO.[8]
-
Perform serial dilutions to create a range of concentrations in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[6]
3. Reaction Initiation:
-
In a 384-well microplate, combine the diluted BRD4354, HDAC enzyme, and fluorogenic substrate.[6]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[7]
4. Development:
-
Add a developer solution containing a protease (e.g., trypsin) and a terminating agent (e.g., Trichostatin A).[6][7] The protease cleaves the deacetylated substrate, releasing a fluorescent molecule.[7]
5. Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths. The intensity is proportional to enzyme activity.[7]
6. Data Analysis:
-
Plot the fluorescence readings against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of BRD4354 required to reduce enzyme activity by 50%.[7]
In Vitro SARS-CoV-2 Mpro Inhibition Assay
This protocol assesses the time-dependent covalent inhibition of Mpro.[4]
1. Reagent Preparation:
-
Express and purify recombinant SARS-CoV-2 Mpro.[4]
-
Prepare a fluorogenic peptide substrate specific for Mpro.
-
Prepare serial dilutions of BRD4354 in assay buffer.
2. Incubation and Inhibition:
-
Pre-incubate Mpro with varying concentrations of BRD4354 for different lengths of time (e.g., 0-60 minutes) to assess time-dependency.[4]
3. Reaction Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to the Mpro-inhibitor mixture.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase corresponds to the protease activity.
4. Data Analysis:
-
Determine the initial velocity of the reaction for each inhibitor concentration and incubation time.
-
Calculate the IC50 value at a fixed time point (e.g., 60 minutes).[4]
-
To characterize the two-step inhibition, plot the apparent inactivation rate constant (kinact,app) against the inhibitor concentration to determine the initial binding constant (KI) and the maximal rate of inactivation (kinact,max).[4]
Potential for Off-Target Effects
The covalent mechanism of action of BRD4354, which involves the formation of a reactive ortho-quinone methide intermediate, presents a potential for off-target modifications.[10] This reactive intermediate could covalently modify other cellular proteins, particularly those with accessible cysteine residues, which could lead to unexpected cellular toxicity.[10] Therefore, comprehensive selectivity profiling and careful toxicological assessment are crucial in the further development and application of BRD4354 and its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 4. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
BRD4354 Ditrifluoroacetate: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD4354 has been identified as a valuable chemical probe for investigating the biological functions of specific Class IIa histone deacetylases (HDACs).[1] This small molecule is a moderately potent and selective inhibitor of HDAC5 and HDAC9.[2][3] By targeting these specific enzymes, BRD4354 provides a means to modulate the acetylation of histones and other proteins, thereby influencing gene expression and cellular processes.[2] Its selectivity allows for a more targeted investigation into the roles of HDAC5 and HDAC9, distinguishing their functions from other HDAC isoforms.[1] This technical guide provides a comprehensive overview of BRD4354's mechanism of action in regulating gene expression, its quantitative inhibitory activity, and detailed experimental protocols for its characterization.
Mechanism of Action: Selective HDAC Inhibition
Histone deacetylases (HDACs) are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins.[1][4] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[2]
BRD4354 functions as an inhibitor of zinc-dependent histone deacetylases.[1] Its primary mechanism of action in gene expression regulation is through the selective inhibition of HDAC5 and HDAC9, both of which are members of the Class IIa family of HDACs.[1][2] These HDACs are known regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[2][5] In their active state, HDAC5 and HDAC9 bind to MEF2 in the nucleus, leading to the deacetylation of histones at the promoter regions of MEF2 target genes, which represses their transcription.[2]
By inhibiting HDAC5 and HDAC9, BRD4354 prevents this deacetylation. The repressive activity on MEF2 is alleviated, leading to an increase in histone acetylation at the promoters of MEF2 target genes.[2] This more "relaxed" chromatin state facilitates the recruitment of transcriptional co-activators, initiating gene expression.[2]
Quantitative Inhibitory Activity
The inhibitory activity of BRD4354 has been quantified against a panel of HDAC isoforms, demonstrating its selectivity for HDAC5 and HDAC9. The half-maximal inhibitory concentrations (IC50) are summarized below.
| HDAC Isoform | Class | IC50 (µM) |
| HDAC1 | I | >40 |
| HDAC2 | I | >40 |
| HDAC3 | I | >40 |
| HDAC4 | IIa | 3.88 - 13.8 |
| HDAC5 | IIa | 0.85 |
| HDAC6 | IIb | 3.88 - 13.8 |
| HDAC7 | IIa | 3.88 - 13.8 |
| HDAC8 | I | 3.88 - 13.8 |
| HDAC9 | IIa | 1.88 |
| Data compiled from multiple sources.[1][3] |
Effects on Cellular Gene Expression
Treatment of cells with BRD4354 is expected to cause significant changes in gene expression, primarily affecting genes regulated by the MEF2 transcription factor.[2] In a study using A549 adenocarcinoma cells treated with 10 µM BRD4354 for 24 hours, researchers identified the top 50 upregulated and top 50 downregulated genes.[2][3] While the specific gene lists are not publicly available, the functional classes of these genes are anticipated to be involved in pathways regulated by HDAC5 and HDAC9, such as cell cycle control, apoptosis, and differentiation.[2]
| Gene Regulation | Predicted Functional Categories of Affected Genes |
| Upregulated Genes | Tumor suppressors, Pro-apoptotic factors, Genes involved in cellular differentiation. |
| Downregulated Genes | Oncogenes, Anti-apoptotic factors, Genes promoting cell proliferation. |
| Table based on the known roles of HDAC5 and HDAC9.[2] |
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method for determining the IC50 values of BRD4354 against purified HDAC enzymes.[1]
-
Enzyme and Substrate Preparation: Use recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate.
-
Compound Dilution: Prepare serial dilutions of BRD4354 to a range of concentrations.
-
Reaction Incubation: In a 96-well plate, combine the HDAC enzyme, the fluorogenic substrate, and the diluted BRD4354. Incubate at a controlled temperature (e.g., 37°C) for a specified time.
-
Development: Add a developer solution containing a protease (e.g., trypsin). The protease cleaves the deacetylated substrate, releasing a fluorescent molecule.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The intensity is proportional to the enzyme activity.
-
Data Analysis: Plot the fluorescence readings against the inhibitor concentration to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]
Cellular Assay for Gene Expression Analysis
This protocol describes a method to assess the effect of BRD4354 on gene expression in a cellular context.[1]
-
Cell Culture: Culture a suitable cell line, such as A549 adenocarcinoma cells, in the appropriate media and conditions.[1][3]
-
Compound Treatment: Treat the cells with a specific concentration of BRD4354 (e.g., 10 µM) for a set duration (e.g., 24 hours). Include an untreated control group.[1][3]
-
RNA Extraction: Isolate total RNA from both the treated and untreated (control) cells using a standard RNA extraction kit.
-
Gene Expression Profiling: Subject the extracted RNA to microarray or RNA-sequencing (RNA-seq) analysis to determine the changes in the expression levels of thousands of genes.[1]
-
Data Analysis: Analyze the gene expression data to identify statistically significant upregulated and downregulated genes in response to BRD4354 treatment. This provides insights into the biological pathways modulated by the inhibition of HDAC5 and HDAC9.[1]
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones in cells treated with BRD4354.[6]
-
Cell Treatment: Treat cells with BRD4354 for a specified time.
-
Protein Extraction: Lyse the cells and extract total protein or histones.
-
Quantification: Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Detect the signal using an appropriate method (e.g., chemiluminescence).
-
Analysis: Normalize the signal to a loading control, such as total Histone H3 or β-actin, to quantify the change in histone acetylation.[6]
Additional Mechanistic Insight: A Dual-Targeting Covalent Inhibitor
Interestingly, research has also identified BRD4354 as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1][7] In this context, it exhibits a time-dependent, two-step inhibition mechanism. This involves a retro-Mannich reaction followed by a Michael addition, leading to the formation of a covalent bond with the catalytic cysteine (C145) of the enzyme.[7][8] While this mechanism is distinct from its HDAC inhibitory action, it highlights the compound's potential for forming covalent interactions and its unique dual-targeting profile.[1][9]
Conclusion
BRD4354 is a powerful chemical probe for elucidating the specific roles of HDAC5 and HDAC9 in various biological processes.[2] Its selective inhibition of these Class IIa HDACs leads to increased histone acetylation and subsequent modulation of gene expression, particularly through the MEF2 signaling pathway.[2][5] The experimental protocols outlined in this guide provide a framework for researchers to further investigate the cellular and molecular effects of BRD4354, contributing to a deeper understanding of epigenetic regulation and potentially informing future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
BRD4354 Ditrifluoroacetate: A Technical Guide to its Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 ditrifluoroacetate is a novel small molecule that has garnered significant interest in preclinical research due to its unique dual-targeting mechanism of action. It has been identified as a selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, and as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for BRD4354, with a focus on its mechanism of action, in vitro inhibitory activity, and the experimental protocols utilized for its characterization. It is important to note that, to date, there is no publicly available information regarding in vivo preclinical studies, including pharmacokinetics, pharmacodynamics in animal models, or toxicology.
Core Mechanism of Action
BRD4354 exhibits two distinct mechanisms of action:
-
Selective Inhibition of HDAC5 and HDAC9: BRD4354 is a moderately potent inhibitor of the zinc-dependent Class IIa histone deacetylases, HDAC5 and HDAC9.[3][4] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. By selectively inhibiting HDAC5 and HDAC9, BRD4354 is expected to increase histone acetylation, leading to a more relaxed chromatin structure and the activation of gene expression.[4][5] This targeted inhibition allows for the investigation of the specific roles of HDAC5 and HDAC9 in various biological processes.[6]
-
Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro): BRD4354 has been identified as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[1][7] The proposed mechanism involves a zinc-catalyzed decomposition of BRD4354 to a reactive ortho-quinone methide intermediate.[8][9] This intermediate then forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, leading to its irreversible inactivation.[7][9]
Quantitative Data
The inhibitory activity of BRD4354 has been characterized against various HDAC isoforms and the SARS-CoV-2 Main Protease. The available quantitative data from in vitro assays are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of BRD4354 against Histone Deacetylases (HDACs)
| Target | IC50 (µM) | Class | Notes |
| HDAC5 | 0.85 | Class IIa | Moderately potent inhibitor.[2][3] |
| HDAC9 | 1.88 | Class IIa | Moderately potent inhibitor.[2][3] |
| HDAC4 | 3.88 - 13.8 | Class IIa | Weaker inhibition compared to HDAC5 and HDAC9.[2] |
| HDAC7 | 3.88 - 13.8 | Class IIa | Weaker inhibition compared to HDAC5 and HDAC9.[2] |
| HDAC6 | >10 | Class IIb | |
| HDAC8 | 13.8 | Class I | |
| HDAC1 | >40 | Class I | Demonstrates less inhibitory effect on class I HDACs.[2] |
| HDAC2 | >40 | Class I | Demonstrates less inhibitory effect on class I HDACs.[2] |
| HDAC3 | >40 | Class I | Demonstrates less inhibitory effect on class I HDACs.[2] |
Table 2: In Vitro Inhibitory Activity and Kinetic Parameters of BRD4354 against SARS-CoV-2 Main Protease (Mpro)
| Parameter | Value | Notes |
| IC50 | 0.72 ± 0.04 µM | Time-dependent covalent inhibition.[7] |
| K_I | 1.9 ± 0.5 µM | Initial rapid binding step.[7] |
| k_inact,max | 0.040 ± 0.002 min⁻¹ | Second slow inactivation step.[7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by BRD4354's HDAC inhibitory activity and a general experimental workflow for its characterization.
Caption: Signaling pathway of HDAC5/9-mediated transcriptional repression of MEF2 and its inhibition by BRD4354.
Caption: General experimental workflow for the in vitro characterization of BRD4354.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol is a general method to determine the half-maximal inhibitory concentration (IC50) of BRD4354 against specific HDAC isoforms.
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC4, HDAC5, HDAC9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC developer solution (containing a protease like trypsin and a trichostatin A as a stop reagent)
-
BRD4354 ditrifluoroacetate, serially diluted in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of BRD4354 in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted BRD4354 or vehicle control (DMSO) to the wells of the microplate.
-
Add the recombinant HDAC enzyme to each well and incubate for a specified pre-incubation time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorescent AMC group.
-
Incubate at 37°C for a further 15 minutes to allow for signal development.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of BRD4354 relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.[6]
-
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol outlines a method to assess the inhibitory activity of BRD4354 against the SARS-CoV-2 main protease.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
BRD4354 ditrifluoroacetate, serially diluted in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of BRD4354 in assay buffer.
-
Add the diluted BRD4354 or vehicle control to the wells.
-
Add the Mpro enzyme to each well and incubate for a pre-incubation period (e.g., 60 minutes) at room temperature to allow for time-dependent inhibition.
-
Initiate the reaction by adding the FRET substrate.
-
Immediately measure the increase in fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm) over time in a kinetic mode.
-
The initial reaction velocity is calculated from the linear phase of the progress curve.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response equation.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of BRD4354 on the viability of cultured cells.
-
Materials:
-
Human cell line (e.g., A549 adenocarcinoma cells)
-
Complete cell culture medium
-
BRD4354 ditrifluoroacetate, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Absorbance plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of BRD4354 (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay is used to detect apoptosis in cells treated with BRD4354.
-
Materials:
-
Cell line of interest
-
BRD4354 ditrifluoroacetate
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with desired concentrations of BRD4354 for a specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[9]
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both stains.
-
Conclusion
BRD4354 ditrifluoroacetate is a valuable research tool with a compelling dual-targeting profile, acting as a selective inhibitor of HDAC5/9 and a potent covalent inhibitor of the SARS-CoV-2 main protease. The in vitro data clearly demonstrates its potency and selectivity, and the provided protocols offer a framework for its further investigation in cellular and biochemical assays. While the current body of evidence is limited to in vitro studies, the unique mechanism of action of BRD4354 warrants further preclinical evaluation, particularly in in vivo models of cancer and viral diseases, to fully elucidate its therapeutic potential. Future research should focus on determining its pharmacokinetic properties, in vivo efficacy, and safety profile to bridge the gap between its in vitro activity and potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Zinc-Dependent Histone Deacetylases with a Chemically Triggered Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Zinc-Dependent Histone Deacetylases with a Chemically Triggered Electrophile. | Broad Institute [broadinstitute.org]
- 9. benchchem.com [benchchem.com]
BRD4354 Ditrifluoroacetate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Use of BRD4354 Ditrifluoroacetate as a Selective Chemical Probe for Histone Deacetylases 5 and 9.
BRD4354 ditrifluoroacetate has emerged as a significant chemical probe for the targeted study of class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9. Its selectivity allows for the precise investigation of the biological functions of these particular enzymes, distinguishing their roles from other HDAC isoforms. This guide provides a comprehensive overview of BRD4354, its mechanism of action, inhibitory activity, and detailed experimental protocols for its characterization and use.
Mechanism of Action
Histone deacetylases are critical enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation plays a pivotal role in the regulation of gene expression and other fundamental cellular processes. HDACs are categorized into four classes based on their sequence homology. Classes I, II, and IV are zinc-dependent enzymes, whereas class III HDACs, known as sirtuins, are NAD+-dependent.
BRD4354 functions as an inhibitor of zinc-dependent histone deacetylases.[1] The inhibitory mechanism of compounds like BRD4354 typically involves binding to the zinc ion located within the catalytic site of the HDAC enzyme. This action effectively blocks the substrate from accessing the active site, thereby inhibiting the enzyme's deacetylase activity. The selectivity of BRD4354 for HDAC5 and HDAC9 makes it an invaluable tool for dissecting the specific roles of these class IIa HDACs in various biological pathways.[1]
Caption: Mechanism of BRD4354 inhibition of HDACs.
Inhibitory Activity and Selectivity
BRD4354 is a moderately potent inhibitor of HDAC5 and HDAC9.[2][3][4][5] Its selectivity for these two isoforms over other HDACs, particularly class I HDACs, is a key feature that enables focused research. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| HDAC Isoform | IC50 (μM) |
| HDAC5 | 0.85 |
| HDAC9 | 1.88 |
| HDAC4 | 3.88 - 13.8 |
| HDAC6 | 3.88 - 13.8 |
| HDAC7 | 3.88 - 13.8 |
| HDAC8 | 3.88 - 13.8 |
| HDAC1 | >40 |
| HDAC2 | >40 |
| HDAC3 | >40 |
Table 1: Inhibitory activity of BRD4354 against a panel of HDAC isoforms. Data compiled from multiple sources.[4][5]
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol outlines a typical biochemical assay to determine the IC50 value of BRD4354 against purified HDAC enzymes.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC5, HDAC9)
-
BRD4354 ditrifluoroacetate stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of BRD4354 in assay buffer.
-
Add a fixed concentration of the HDAC enzyme to each well of the microplate.
-
Add the serially diluted BRD4354 or vehicle control (DMSO) to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.[1]
-
Incubate for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation 355 nm, Emission 460 nm).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for in vitro HDAC inhibition assay.
Cellular Activity Assay
This protocol describes a method to assess the cellular activity of BRD4354 by measuring changes in gene expression in a relevant cell line.
Materials:
-
A549 adenocarcinoma cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
BRD4354 ditrifluoroacetate stock solution (in DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and instrument or microarray/RNA-seq services
Procedure:
-
Seed A549 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a specified concentration of BRD4354 (e.g., 10 μM) or vehicle control for a defined period (e.g., 24 hours).[4][5]
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Perform downstream gene expression analysis. This can involve:
-
qRT-PCR: To analyze the expression of specific target genes known to be regulated by HDAC5 or HDAC9.
-
Microarray or RNA-sequencing: For a global analysis of changes in the transcriptome.
-
-
Analyze the gene expression data to identify upregulated and downregulated genes in response to BRD4354 treatment.[4][5]
Signaling Pathway Context
HDACs, including HDAC5 and HDAC9, are key regulators in various signaling pathways that control cellular processes such as cell cycle progression, differentiation, and apoptosis. They are often recruited to specific gene promoters by transcription factors, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC5 and HDAC9, BRD4354 can lead to the re-expression of tumor suppressor genes and other genes that regulate cell fate.
Caption: Role of HDAC5/9 in gene expression regulation.
References
exploring the covalent inhibition mechanism of BRD4354
An In-depth Technical Guide to the Covalent Inhibition Mechanism of BRD4354
Executive Summary
BRD4354 is a versatile small molecule probe that has demonstrated distinct mechanisms of action against two significant classes of therapeutic targets: the main protease (Mpro) of SARS-CoV-2 and Class IIa histone deacetylases (HDACs). For SARS-CoV-2 Mpro, BRD4354 acts as a potent covalent inhibitor, forming an irreversible bond with the catalytic cysteine residue. Its interaction with HDACs, particularly HDAC5 and HDAC9, is characterized by a chemically triggered electrophile mechanism that leads to the modification of nucleophilic cysteines, resulting in time-dependent inhibition. This guide provides a comprehensive technical overview of these inhibition mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying molecular interactions and experimental workflows.
Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)
BRD4354 has been identified as a potent, time-dependent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] The mechanism involves the formation of a stable, covalent bond with the catalytic cysteine (Cys145) in the Mpro active site.[1][3]
Mechanism of Action
The covalent modification of Mpro by BRD4354 proceeds through a proposed two-step mechanism:
-
Reversible Binding: BRD4354 initially binds reversibly to the Mpro active site.[1]
-
Covalent Inactivation: Following initial binding, the compound undergoes a retro-Mannich reaction, which is catalyzed by a general base within the enzyme's active site. This reaction generates a highly reactive ortho-quinone methide intermediate.[1] This electrophilic intermediate is then attacked by the nucleophilic thiol group of the catalytic cysteine (Cys145), resulting in an irreversible Michael adduct and the inactivation of the enzyme.[1][2]
Quantitative Data: Mpro Inhibition
The inhibitory activity of BRD4354 against SARS-CoV-2 Mpro has been characterized by in vitro protease activity assays.
| Parameter | Value | Reference |
| IC₅₀ (60 min incubation) | 0.72 ± 0.04 µM | [1][2] |
| Kᵢ (Initial Binding) | 1.9 ± 0.5 µM | [1][2] |
| kᵢₙₐ꜀ₜ,ₘₐₓ (Inactivation Rate) | 0.040 ± 0.002 min⁻¹ | [1][2] |
Experimental Protocols
1.3.1. Mass Spectrometry for Covalent Adduct Confirmation
-
Principle: This method directly confirms the covalent modification of Mpro by BRD4354 by detecting the mass shift of the protein or a specific peptide after incubation with the inhibitor.[1][3]
-
Methodology:
-
Incubation: Recombinant wild-type Mpro and an inactive C145S mutant (as a negative control) are incubated with BRD4354 (e.g., 10 µM) for a set time (e.g., 30-60 minutes).[1]
-
Sample Preparation: The reaction is quenched, and the protein sample is prepared for mass spectrometry. This can involve intact protein analysis or proteolytic digestion (e.g., with trypsin) for peptide mapping.[4]
-
LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For intact protein analysis, the total mass of the protein is measured. For peptide mapping, the masses of the resulting peptides are measured.[1][4]
-
Data Analysis: The mass spectra are analyzed to detect a mass increase corresponding to the addition of the BRD4354 fragment to the Mpro protein or, more specifically, to the peptide containing Cys145.[1][5] The absence of a mass shift in the C145S mutant confirms that the modification is specific to the catalytic cysteine.[1]
-
1.3.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Principle: CETSA is used to verify that BRD4354 engages with Mpro inside a cell. The binding of BRD4354 stabilizes the Mpro protein, increasing its resistance to heat-induced denaturation.[3][6]
-
Methodology:
-
Cell Culture and Treatment: Cells expressing SARS-CoV-2 Mpro (e.g., HEK293T or Vero E6) are treated with various concentrations of BRD4354 or a vehicle control (DMSO).[3]
-
Heat Treatment: The treated cells are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Centrifugation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.
-
Protein Quantification: The amount of soluble Mpro remaining in the supernatant at each temperature is quantified using methods like Western Blot or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble Mpro against the temperature. A shift in the melting curve to a higher temperature in the presence of BRD4354 indicates target engagement.[3]
-
Inhibition of Class IIa Histone Deacetylases (HDACs)
BRD4354 is also a selective inhibitor of zinc-dependent Class IIa HDACs, with moderate potency against HDAC5 and HDAC9.[7][8] This activity is crucial for its potential application in epigenetics and cancer therapy.[9]
Mechanism of Action
The inhibition of HDACs by BRD4354 is distinct from its interaction with Mpro but also involves the generation of a reactive electrophile. Mechanistic studies suggest that the compound undergoes a zinc-catalyzed decomposition to the same ortho-quinone methide intermediate seen in Mpro inhibition.[10] This electrophile then covalently modifies nucleophilic cysteine residues within the HDAC enzyme, leading to a time-dependent and reversible inhibition of its deacetylase activity.[10]
By inhibiting HDAC5 and HDAC9, BRD4354 prevents the deacetylation of histones at the promoter regions of target genes.[8] A key downstream effect is the alleviation of transcriptional repression of the myocyte enhancer factor 2 (MEF2) family of transcription factors. This leads to increased histone acetylation, recruitment of transcriptional co-activators, and expression of MEF2 target genes.[8]
Quantitative Data: HDAC Inhibition Profile
The selectivity of BRD4354 has been determined through in vitro enzymatic assays against a panel of HDAC isoforms.
| Target | Class | IC₅₀ (µM) | Reference |
| HDAC5 | IIa | 0.85 | [8][11] |
| HDAC9 | IIa | 1.88 | [8][11] |
| HDAC4 | IIa | 3.88 | [8] |
| HDAC7 | IIa | 7.82 | [8] |
| HDAC6 | IIb | >10 | [8] |
| HDAC8 | I | 13.8 | [8] |
| HDAC1 | I | >40 | [7][8] |
| HDAC2 | I | >40 | [7][8] |
| HDAC3 | I | >40 | [7][8] |
Experimental Protocols
2.3.1. In Vitro HDAC Inhibition Assay (Fluorescence-Based)
-
Principle: This assay quantifies the ability of BRD4354 to inhibit the enzymatic activity of recombinant HDACs using a fluorogenic substrate.[7]
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of BRD4354. Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are prepared in an appropriate assay buffer.[7]
-
Reaction: Combine the HDAC enzyme, substrate, and BRD4354 in a microplate and incubate at 37°C.[7]
-
Development: Add a developer solution containing a protease (e.g., trypsin). The protease cleaves only the deacetylated substrate, releasing a fluorescent molecule.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The intensity is directly proportional to the HDAC enzyme activity.[7]
-
Data Analysis: Plot the fluorescence readings against the inhibitor concentrations to calculate the IC₅₀ value, which is the concentration of BRD4354 required to reduce enzyme activity by 50%.[7]
-
2.3.2. Western Blot for Histone Acetylation
-
Principle: This technique assesses the downstream effect of HDAC inhibition by measuring the levels of histone acetylation in cells treated with BRD4354.
-
Methodology:
-
Cell Treatment: Culture cells (e.g., A549 adenocarcinoma cells) and treat with BRD4354 (e.g., 10 µM for 24 hours) or a vehicle control.[8]
-
Histone Extraction: Isolate histones from the treated and control cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for acetylated histone marks (e.g., H3K27ac) and a loading control (e.g., total Histone H3). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the relative change in histone acetylation, normalized to the total histone signal.[8]
-
References
- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteomics analysis of histone deacetylase inhibitor-resistant solid tumors reveals resistant signatures and potential drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
BRD4354 Ditrifluoroacetate: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRD4354 ditrifluoroacetate, a selective histone deacetylase (HDAC) inhibitor, for its application in cancer cell line studies. BRD4354 demonstrates notable selectivity for Class IIa HDACs, particularly HDAC5 and HDAC9, which are implicated in various cancers through the epigenetic regulation of gene expression.[1][2][3][4] This document outlines the mechanism of action of BRD4354, summarizes its effects on cancer cell lines, provides detailed experimental protocols, and presents key quantitative data.
Mechanism of Action
BRD4354 exerts its anticancer effects by inhibiting the enzymatic activity of histone deacetylases, leading to an accumulation of acetylated histones.[1] This results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[1] One of the critical genes upregulated by HDAC inhibitors is p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[1] Furthermore, HDAC inhibitors can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
The selectivity of BRD4354 for HDAC5 and HDAC9 allows for a more targeted approach to cancer therapy, potentially minimizing the off-target effects associated with pan-HDAC inhibitors.[4] The inhibition of HDAC5 and HDAC9 by BRD4354 is expected to modulate signaling pathways regulated by these enzymes, such as the MEF2 (myocyte enhancer factor-2) pathway, which is crucial in cell differentiation and development.[2][4][5]
Data Presentation
Inhibitory Activity of BRD4354
The following table summarizes the in vitro inhibitory activity of BRD4354 against various HDAC isoforms, highlighting its selectivity for Class IIa HDACs.
| HDAC Isoform | IC50 (μM) | Class |
| HDAC1 | >40 | I |
| HDAC2 | >40 | I |
| HDAC3 | >40 | I |
| HDAC4 | 3.88 - 13.8 | IIa |
| HDAC5 | 0.85 | IIa |
| HDAC6 | 3.88 - 13.8 | IIb |
| HDAC7 | 3.88 - 13.8 | IIa |
| HDAC8 | 3.88 - 13.8 | I |
| HDAC9 | 1.88 | IIa |
| Data compiled from multiple sources.[3][6][7][8] |
Effects of BRD4354 on Cancer Cell Lines
This table summarizes the anticipated effects of BRD4354 on various cancer cell lines based on the activity of selective HDAC inhibitors. The provided concentration ranges are representative and may require optimization for specific experimental conditions.
| Cancer Cell Line | Cancer Type | Typical Concentration Range (µM) | Treatment Time (hours) | Anticipated Effects |
| A549 | Lung Cancer | 1 - 10 | 24 - 72 | Decreased cell viability, induction of apoptosis, G2/M cell cycle arrest.[1] |
| H1299 | Lung Cancer | 1 - 10 | 24 - 72 | Reduced cell proliferation, induction of apoptosis, G1 and G2/M cell cycle arrest.[1] |
| MCF-7 | Breast Cancer | 0.5 - 5 | 48 - 72 | Inhibition of cell growth, induction of apoptosis.[1] |
| MDA-MB-231 | Breast Cancer | 1 - 15 | 48 - 72 | Decreased cell viability, induction of apoptosis.[1] |
| HCT116 | Colon Cancer | 0.5 - 10 | 24 - 48 | Cell cycle arrest, induction of apoptosis.[1] |
| HeLa | Cervical Cancer | 1 - 20 | 24 - 72 | Inhibition of cell proliferation, apoptosis.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BRD4354 on cancer cells by measuring metabolic activity.[1]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
BRD4354 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[1][5]
-
Prepare serial dilutions of BRD4354 in complete growth medium. The final DMSO concentration should not exceed 0.1%.[1]
-
Remove the medium from the wells and add 100 µL of the diluted BRD4354 solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[1]
-
Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).[1]
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan (B1609692) crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BRD4354 stock solution
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI)
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[1]
-
Treat the cells with the desired concentrations of BRD4354 for the chosen duration.[1]
-
Harvest the cells, including floating cells, by trypsinization and centrifugation.[1]
-
Wash the cells twice with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry within 1 hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[1]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BRD4354 stock solution
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with BRD4354 as described in the apoptosis assay.[1]
-
Harvest the cells by trypsinization and centrifugation.[1]
-
Wash the cells with cold PBS and resuspend the cell pellet in 1 mL of cold PBS.[1]
-
Fix the cells by adding the cell suspension dropwise into 3 mL of cold 70% ethanol while gently vortexing.[1]
-
Incubate the cells at -20°C for at least 2 hours.[1]
-
Centrifuge the fixed cells and wash with cold PBS.[1]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[1]
-
Incubate for 30 minutes at 37°C in the dark.[1]
-
Analyze the samples by flow cytometry.[1]
Visualizations
Caption: Proposed signaling pathway of BRD4354 action.
Caption: General experimental workflow for in vitro evaluation of BRD4354.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 9. benchchem.com [benchchem.com]
BRD4354 Ditrifluoroacetate: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4354 ditrifluoroacetate has emerged as a significant chemical probe with a unique dual-targeting mechanism, showing potential in both epigenetic regulation and antiviral therapies. This technical guide provides a comprehensive overview of BRD4354, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its characterization. The document aims to serve as a foundational resource for researchers exploring the therapeutic applications of this novel compound.
Introduction
BRD4354 is a small molecule inhibitor with a notable selectivity profile. It has been identified as a moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9. Histone deacetylases are critical enzymes in the epigenetic regulation of gene expression; their aberrant activity is implicated in various diseases, including cancer. By removing acetyl groups from histone and non-histone proteins, HDACs can lead to chromatin condensation and transcriptional repression of key genes, such as tumor suppressors. The selective inhibition of HDAC5 and HDAC9 by BRD4354 presents a targeted approach to modulate gene expression for therapeutic benefit.
Furthermore, BRD4354 has been identified as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. This dual-targeting capability positions BRD4354 as a compound of interest for both oncology and infectious disease research. This guide will delve into the technical details of BRD4354, providing a thorough understanding of its biological activities and potential therapeutic avenues.
Mechanism of Action
BRD4354 exhibits two distinct mechanisms of action:
2.1. Inhibition of Class IIa Histone Deacetylases (HDACs)
BRD4354 functions as a zinc-dependent histone deacetylase inhibitor. It demonstrates significant selectivity for HDAC5 and HDAC9, which are members of the Class IIa family of HDACs. The inhibitory action of BRD4354 on HDAC5 and HDAC9 alleviates their repressive effect on the myocyte enhancer factor 2 (MEF2) family of transcription factors. In the absence of inhibition, HDAC5 and HDAC9 deacetylate histones at the promoter regions of MEF2 target genes, leading to transcriptional repression. By inhibiting these HDACs, BRD4354 promotes histone acetylation, leading to a more relaxed chromatin structure and the activation of gene expression. This mechanism is crucial for its potential anti-cancer effects, as it can restore the expression of silenced tumor suppressor genes.
Signaling Pathway of BRD4354 in HDAC Inhibition
Caption: BRD4354 inhibits HDAC5/9, leading to increased histone acetylation and gene expression.
2.2. Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)
Distinct from its HDAC inhibitory mechanism, BRD4354 acts as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). This mechanism involves a retro-Mannich reaction followed by a Michael addition, which results in the formation of a covalent bond with the catalytic cysteine residue (C145) of Mpro. The covalent modification of Mpro is irreversible and effectively neutralizes the enzyme's activity, which is essential for viral replication.
Proposed Mechanism of BRD4354 Covalent Inhibition of Mpro
Caption: BRD4354 forms a reactive intermediate that covalently modifies the catalytic cysteine of Mpro.
Quantitative Data
The inhibitory activity of BRD4354 against various HDAC isoforms has been quantified, highlighting its selectivity for Class IIa HDACs.
Table 1: Inhibitory Activity (IC50) of BRD4354 against HDAC Isoforms
| HDAC Isoform | Class | IC50 (μM) | Reference |
| HDAC1 | I | >40 | |
| HDAC2 | I | >40 | |
| HDAC3 | I | >40 | |
| HDAC4 | IIa | 3.88 - 13.8 | |
| HDAC5 | IIa | 0.85 | **** |
| HDAC6 | IIb | 3.88 - 13.8 | |
| HDAC7 | IIa | 3.88 - 13.8 | |
| HDAC8 | I | 3.88 - 13.8 | |
| HDAC9 | IIa | 1.88 | **** |
Potential Therapeutic Applications
4.1. Oncology
The selective inhibition of HDAC5 and HDAC9 by BRD4354 makes it a promising candidate for cancer therapy. Overexpression of HDACs is a common feature in many cancers, leading to the silencing of tumor suppressor genes. By restoring the expression of these genes, BRD4354 has the potential to induce cell cycle arrest, apoptosis, and inhibit tumor growth. Preclinical studies have shown that treatment of cancer cell lines with BRD4354 can lead to significant changes in gene expression, including the upregulation of tumor suppressors and pro-apoptotic factors, and the downregulation of oncogenes and anti-apoptotic factors.
Table 2: Predicted Effects of BRD4354 on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Treatment Time (hours) | Observed/Predicted Effects | Reference |
| A549 | Adenocarcinoma | 10 | 24 | Modulation of top 50 upregulated and downregulated genes | |
| MCF-7 | Breast Cancer | 0.5 - 5 | 48 - 72 | Inhibition of cell growth, induction of apoptosis | |
| MDA-MB-231 | Breast Cancer | 1 - 15 | 48 - 72 | Decreased cell viability, induction of apoptosis | |
| HCT116 | Colon Cancer | 0.5 - 10 | 24 - 48 | Cell cycle arrest, induction of apoptosis | |
| HeLa | Cervical Cancer | 1 - 20 | 24 - 72 | Inhibition of cell proliferation, apoptosis |
4.2. Antiviral Therapy (SARS-CoV-2)
The potent and covalent inhibition of the SARS-CoV-2 main protease (Mpro) by BRD4354 suggests its potential as an antiviral agent. Mpro is a critical enzyme for the replication of the virus, and its inhibition can effectively halt the viral life cycle. The covalent nature of the inhibition could lead to a durable and potent antiviral effect.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of BRD4354.
5.1. In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentrations (IC50) of BRD4354 against HDAC enzymes.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are used.
-
Compound Dilution: BRD4354 is serially diluted to a range of concentrations in an appropriate buffer.
-
Reaction Initiation: The HDAC enzyme, substrate, and BRD4354 are combined in a buffer solution and incubated at 37°C.
-
Development: A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader. The intensity is proportional to the enzyme activity.
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentration to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
General Experimental Workflow for Characterizing BRD4354 Effects
Caption: A general workflow for the in vitro and cellular characterization of BRD4354.
5.2. Cellular Apoptosis Assay (Annexin V Staining)
This protocol describes a method to assess the induction of apoptosis in cells treated with BRD4354 using flow cytometry.
-
Cell Treatment: Treat cells with BRD4354 at the desired concentrations and for the appropriate duration in a suitable culture plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium (B1200493) iodide or 7-AAD
BRD4354 Ditrifluoroacetate: A Technical Guide to its Effects on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4354 ditrifluoroacetate has emerged as a significant chemical probe, demonstrating a dual-targeting mechanism with selective inhibition of Class IIa histone deacetylases (HDACs) and potent covalent inhibition of the main protease (Mpro) of SARS-CoV-2. This guide provides a comprehensive technical overview of its mechanism of action, its impact on cellular signaling pathways, a compilation of quantitative data, and detailed experimental protocols to facilitate further research and drug development efforts.
Introduction
BRD4354 is a small molecule that has garnered attention for its unique inhibitory profile. It acts as a moderately potent and selective inhibitor of HDAC5 and HDAC9, which are key epigenetic regulators.[1][2][3] Histone deacetylases remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer.[4][5]
Furthermore, BRD4354 has been identified as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[6][7][8] This dual activity makes BRD4354 a compound of interest for both epigenetic and antiviral research.[6]
Mechanism of Action
BRD4354 exhibits distinct mechanisms of action against its two primary targets:
2.1. Inhibition of HDAC5 and HDAC9:
BRD4354 functions as an inhibitor of zinc-dependent histone deacetylases.[1] Its selectivity for HDAC5 and HDAC9 allows for the targeted investigation of the roles of these specific Class IIa HDACs.[1][9] The proposed mechanism involves the generation of a reactive ortho-quinone methide intermediate, which can then covalently modify nucleophilic cysteine residues within the HDAC enzyme.[8][10]
By inhibiting HDAC5 and HDAC9, BRD4354 prevents the deacetylation of histones and other proteins. This leads to a more relaxed chromatin structure (euchromatin), which is generally associated with transcriptional activation.[2]
2.2. Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro):
BRD4354 demonstrates a time-dependent, two-step inhibition mechanism against Mpro. This involves a retro-Mannich reaction followed by a Michael addition, leading to the formation of a covalent bond with the catalytic cysteine (C145) in the active site of the enzyme.[1][7] This covalent modification irreversibly inactivates the protease.[7]
Data Presentation: Inhibitory Activity
The inhibitory potency of BRD4354 has been quantified against a panel of HDAC isoforms and the SARS-CoV-2 Main Protease. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (µM) | Class/Family |
| HDAC Isoforms | ||
| HDAC1 | >40 | I |
| HDAC2 | >40 | I |
| HDAC3 | >40 | I |
| HDAC4 | 3.88 - 13.8 | IIa |
| HDAC5 | 0.85 | IIa |
| HDAC6 | 3.88 - 13.8 | IIb |
| HDAC7 | 3.88 - 13.8 | IIa |
| HDAC8 | 3.88 - 13.8 | I |
| HDAC9 | 1.88 | IIa |
| Viral Protease | ||
| SARS-CoV-2 Mpro | 0.72 ± 0.04 | Cysteine Protease |
Data compiled from multiple sources.[1][3][7]
Cellular Pathways and Signaling
4.1. MEF2 Signaling Pathway:
HDAC5 and HDAC9 are known regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[2][9] In a resting state, HDAC5 and HDAC9 are typically found in the nucleus, where they bind to MEF2 and repress the transcription of MEF2 target genes by deacetylating histones at their promoter regions.[2]
Inhibition of HDAC5 and HDAC9 by BRD4354 alleviates this repression, leading to increased histone acetylation at MEF2 target gene promoters. This facilitates the recruitment of transcriptional co-activators and initiates gene expression.[2] The expression of HDAC9 itself can be regulated by MEF2, forming a negative feedback loop.[2]
4.2. Apoptosis and Cell Cycle Arrest:
HDAC inhibitors are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][10] By altering gene expression, BRD4354 is anticipated to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.[9] Furthermore, the upregulation of genes like p21, a cyclin-dependent kinase inhibitor, can lead to cell cycle arrest.[5]
Experimental Protocols
5.1. In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol is used to determine the IC50 values of BRD4354 against purified HDAC enzymes.[2][9]
-
Materials:
-
Purified recombinant human HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
BRD4354 stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of BRD4354 in assay buffer.
-
In a 384-well plate, add the diluted BRD4354 solutions.
-
Add the HDAC enzyme and fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for 15-30 minutes at room temperature to allow for the development of the fluorescent signal.
-
Measure fluorescence intensity (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
5.2. SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic)
This protocol measures the enzymatic activity of Mpro and its inhibition by BRD4354.[8][11]
-
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer
-
BRD4354 stock solution in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of BRD4354 in assay buffer.
-
In a 96-well plate, add the diluted BRD4354 or DMSO (vehicle control).
-
Add the Mpro enzyme solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Initiate the reaction by adding the Mpro substrate solution.
-
Immediately measure the fluorescence intensity at regular intervals for 15-30 minutes at 37°C (e.g., Excitation: 340 nm, Emission: 490 nm).
-
Calculate the initial reaction rates and determine the IC50 value.
-
5.3. Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of BRD4354 on cancer cells.[4][11]
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BRD4354 stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of BRD4354 concentrations for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
5.4. Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones in cells treated with BRD4354.[2][5]
-
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat cells with BRD4354 for a specified time.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the acetyl-histone signal to the total histone signal.
-
Conclusion
BRD4354 ditrifluoroacetate is a valuable chemical probe with a unique dual-targeting profile against HDAC5/9 and the SARS-CoV-2 main protease. Its selectivity for a subset of Class IIa HDACs provides a more targeted approach to studying epigenetic regulation compared to pan-HDAC inhibitors.[9] The detailed mechanisms of action and experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of BRD4354 in oncology, virology, and other disease areas. Continued investigation into its downstream signaling effects and in vivo efficacy is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Toxicity Profile of BRD4354 Ditrifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD4354 is a small molecule identified as a moderately potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2][3] Its mechanism of action, involving the modulation of histone acetylation, positions it as a valuable research tool and a potential therapeutic agent.[2] However, a comprehensive understanding of its safety and toxicity profile is paramount for its progression in drug development. This technical guide synthesizes the currently available public information on the safety and toxicity of BRD4354 ditrifluoroacetate, addresses the known class-effects of HDAC inhibitors, and provides detailed experimental protocols for its toxicological evaluation.
While specific preclinical safety data for BRD4354, such as in vivo acute toxicity (e.g., LD50) and repeat-dose toxicity studies, are not publicly available, this guide will extrapolate potential toxicities based on its mechanism of action and the known profiles of similar HDAC inhibitors. Furthermore, the safety of the ditrifluoroacetate salt form is considered.
Mechanism of Action and Potential for Toxicity
BRD4354 exerts its biological effects by inhibiting HDAC5 and HDAC9, leading to an increase in the acetylation of histones and other proteins.[2] This epigenetic modification can alter gene expression, affecting cellular processes such as the cell cycle, differentiation, and apoptosis.[2][4][5] The primary mechanism of toxicity for HDAC inhibitors is often linked to their therapeutic mechanism—the induction of apoptosis and cell cycle arrest, which can affect both cancerous and normal cells.[5][6] Off-target effects are also a consideration for this class of compounds.[7][8]
Signaling Pathways Implicated in Efficacy and Toxicity
The inhibition of HDAC5 and HDAC9 by BRD4354 is expected to derepress the activity of myocyte enhancer factor 2 (MEF2), a transcription factor involved in cell differentiation and survival.[2][9] Furthermore, HDAC inhibitors are known to induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[4][6] The induction of apoptosis by HDAC inhibitors can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][10][11]
Quantitative Data Summary
Publicly available quantitative data for BRD4354 primarily consists of in vitro inhibitory concentrations (IC50) against various HDAC isoforms. Specific toxicity metrics such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) from in vivo studies have not been reported in the public domain.
| Target | IC50 (µM) | Reference |
| HDAC5 | 0.85 | [2] |
| HDAC9 | 1.88 | [2] |
| HDAC4 | 3.88 - 13.8 | [3] |
| HDAC6 | >10 | [2] |
| HDAC7 | 7.82 | [2] |
| HDAC8 | 13.8 | [2] |
| HDAC1 | >40 | [2] |
| HDAC2 | >40 | [2] |
| HDAC3 | >40 | [2] |
In Vitro Toxicity Profile
Cytotoxicity
HDAC inhibitors as a class are known to exhibit cytotoxicity, particularly against cancer cell lines.[5] This is a desired effect in an oncology context but represents a potential for toxicity to healthy cells. Unexpected cell toxicity has been noted as a potential issue with BRD4354, suggesting that careful dose-response studies are crucial.[5] The cytotoxic effects of HDAC inhibitors can be cell-type dependent.[5]
Typical concentration ranges for in vitro cell-based assays with HDAC inhibitors:
| Cell Line | Concentration Range (µM) | Duration (hours) | Observed Effects | Reference |
| MCF-7 (Breast Cancer) | 0.5 - 5 | 48 - 72 | Inhibition of cell growth, induction of apoptosis | [4] |
| MDA-MB-231 (Breast Cancer) | 1 - 15 | 48 - 72 | Decreased cell viability, induction of apoptosis | [4] |
| HCT116 (Colon Cancer) | 0.5 - 10 | 24 - 48 | Cell cycle arrest, induction of apoptosis | [4] |
| A549 (Lung Adenocarcinoma) | ~10 | 24 | Changes in gene expression | [2] |
Genotoxicity
There is no publicly available data on the genotoxicity of BRD4354. A standard battery of in vitro and in vivo genotoxicity tests is required to assess the mutagenic and clastogenic potential of any new chemical entity.[12] This typically includes a bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation test (e.g., mouse lymphoma assay), an in vitro chromosomal aberration or micronucleus test, and an in vivo genotoxicity test.[12][13]
In Vivo Toxicity Profile
Specific in vivo toxicity data for BRD4354 is not available in the public literature. Preclinical toxicology studies in animal models are essential to determine the safety profile of a drug candidate before human clinical trials.[14] These studies help establish a safe starting dose for Phase 1 trials and identify potential target organs for toxicity.
Acute Toxicity
Acute toxicity studies involve the administration of a single high dose of the compound to animals to determine the immediate adverse effects and the median lethal dose (LD50).[15][16] For a novel HDAC2 inhibitor, an acute oral toxicity study in mice adhering to OECD 423 guidelines did not result in mortality at doses up to 2000 mg/kg, suggesting an LD50 greater than this value.[17]
Repeat-Dose Toxicity
Repeat-dose toxicity studies (sub-acute, sub-chronic, and chronic) are crucial for evaluating the effects of longer-term exposure.[18][19] These studies can reveal target organ toxicities and help establish a No-Observed-Adverse-Effect Level (NOAEL).[20] Common side effects observed with HDAC inhibitors in clinical use include diarrhea, fatigue, and effects on blood cell counts, such as platelets.[21]
Safety of the Ditrifluoroacetate Salt
BRD4354 is supplied as a ditrifluoroacetate salt. Trifluoroacetic acid (TFA) and its salts are used in the synthesis and purification of many pharmaceuticals.[22] While TFA salts are common in early-stage research, their use in marketed drugs is less frequent due to regulatory scrutiny over potential toxicity.[22]
The acute toxicity of TFA is considered very low.[23][24] However, repeated oral exposure in rats has been associated with liver toxicity, specifically mild liver hypertrophy.[22][23] Some recent assessments have also raised concerns about potential reproductive toxicity.[25] Genotoxicity studies on TFA have been reported as negative.[23][24] The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) for TFA.[24]
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment of the safety and toxicity profile of BRD4354 ditrifluoroacetate.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing cell viability.
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bioengineer.org [bioengineer.org]
- 9. benchchem.com [benchchem.com]
- 10. Novel mechanisms of apoptosis induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. criver.com [criver.com]
- 15. rats acute toxicity: Topics by Science.gov [science.gov]
- 16. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats | MDPI [mdpi.com]
- 17. In vivo acute oral toxicity assessment of novel histone deacetylase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 19. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 23. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural Analysis of BRD4354 Bound to HDAC5 and HDAC9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of the selective inhibitor BRD4354 in complex with its primary targets, Histone Deacetylase 5 (HDAC5) and Histone Deacetylase 9 (HDAC9). This document details the binding characteristics, relevant experimental methodologies, and key signaling pathways, offering a valuable resource for researchers in epigenetics and drug discovery.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, they induce a more compact chromatin structure, generally leading to transcriptional repression. The 18 known human HDACs are categorized into four classes based on their homology. Class IIa HDACs, which includes HDAC4, HDAC5, HDAC7, and HDAC9, are distinguished by their tissue-specific expression and their ability to shuttle between the nucleus and the cytoplasm.
BRD4354 has emerged as a valuable chemical probe for dissecting the specific biological functions of HDAC5 and HDAC9. It exhibits moderate potency and significant selectivity for these two isoforms over other HDACs. Understanding the structural basis of this selectivity is crucial for the development of more potent and specific therapeutic agents targeting diseases where HDAC5 and HDAC9 are implicated, such as cancer and neurological disorders.
Data Presentation: Inhibitory Activity of BRD4354
The inhibitory activity of BRD4354 against a panel of HDAC isoforms has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its selectivity for HDAC5 and HDAC9.
| HDAC Isoform | Class | IC50 (µM) |
| HDAC1 | I | > 40 |
| HDAC2 | I | > 40 |
| HDAC3 | I | > 40 |
| HDAC4 | IIa | 3.88 - 13.8 |
| HDAC5 | IIa | 0.85 |
| HDAC6 | IIb | 3.88 - 13.8 |
| HDAC7 | IIa | 3.88 - 13.8 |
| HDAC8 | I | 3.88 - 13.8 |
| HDAC9 | IIa | 1.88 |
Structural Analysis: A Computational Approach
As of the latest available data, there are no experimentally determined crystal structures of BRD4354 in complex with either HDAC5 or HDAC9. However, the structural basis of their interaction can be investigated using computational methods, such as homology modeling and molecular docking.
Homology Modeling of HDAC5 and HDAC9
Due to the absence of crystal structures for HDAC5 and HDAC9, homology models are utilized to predict their three-dimensional structures. These models are typically built using the crystal structure of a closely related protein as a template. For class IIa HDACs, the crystal structure of HDAC4 (PDB ID: 2VQM) serves as a reliable template due to its high sequence identity.[1][2][3][4] The generated models of HDAC5 and HDAC9 provide a structural framework for understanding the binding of inhibitors like BRD4354.
Molecular Docking of BRD4354
With the homology models of HDAC5 and HDAC9, molecular docking simulations can be performed to predict the binding mode of BRD4354. This computational technique places the ligand (BRD4354) into the active site of the protein (HDAC5 or HDAC9) and scores the different poses based on their predicted binding affinity.
The active site of class IIa HDACs features a deep catalytic pocket with a zinc ion essential for catalysis. It is anticipated that BRD4354 interacts with key residues within this pocket. The binding mode is likely to involve:
-
Zinc Coordination: The quinolinol scaffold of BRD4354 is predicted to chelate the catalytic zinc ion.
-
Hydrogen Bonding: The hydroxyl and nitrogen atoms of the quinolinol group are likely to form hydrogen bonds with conserved residues in the active site, such as histidine and aspartate residues that are part of the charge-relay system.
-
Hydrophobic Interactions: The pyridine (B92270) and piperazine (B1678402) moieties of BRD4354 are expected to engage in hydrophobic interactions with nonpolar residues lining the catalytic tunnel.
The selectivity of BRD4354 for HDAC5 and HDAC9 over other isoforms, particularly class I HDACs, is likely attributed to subtle differences in the amino acid composition and the conformation of the active site and the surrounding surface.
Experimental Protocols
In Vitro Fluorescence-Based HDAC Inhibition Assay
This protocol outlines a general method for determining the IC50 values of HDAC inhibitors.
1. Materials and Reagents:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Trichostatin A (TSA) or a known HDAC inhibitor as a positive control
-
BRD4354
-
96-well black microplates
2. Procedure:
-
Prepare serial dilutions of BRD4354 in HDAC Assay Buffer.
-
In a 96-well black microplate, add the HDAC enzyme to each well, excluding the negative control wells.
-
Add the serially diluted BRD4354 or the positive control (TSA) to the respective wells. For the enzyme activity control, add assay buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each concentration of BRD4354 and determine the IC50 value by fitting the data to a dose-response curve.
Protein Expression and Purification of Class IIa HDACs
A general protocol for the expression and purification of class IIa HDACs for structural and biochemical studies is outlined below. This protocol may require optimization for specific HDAC isoforms.
1. Expression:
-
Clone the cDNA encoding the catalytic domain of the human class IIa HDAC (e.g., HDAC5 or HDAC9) into a suitable expression vector (e.g., a baculovirus or bacterial expression vector) with an affinity tag (e.g., His-tag, GST-tag).
-
Express the protein in a suitable host system (e.g., Sf9 insect cells for baculovirus expression or E. coli for bacterial expression).
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
2. Purification:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione (B108866) Sepharose for GST-tagged proteins).
-
Wash the column extensively to remove unbound proteins.
-
Elute the protein using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
(Optional) If necessary, remove the affinity tag by proteolytic cleavage (e.g., with TEV protease) followed by another round of affinity chromatography to remove the cleaved tag and the protease.
-
Further purify the protein by size-exclusion chromatography to obtain a homogenous sample.
-
Assess the purity of the protein by SDS-PAGE.
-
Concentrate the purified protein and store it at -80°C.
Mandatory Visualizations
Signaling Pathway of HDAC5/9 Inhibition
Caption: Signaling pathway of HDAC5/9 and the effect of BRD4354.
Experimental Workflow for Structural Analysis
References
Methodological & Application
Application Notes and Protocols for BRD4354 Ditrifluoroacetate in Cell Culture
For Research Use Only
Introduction
BRD4354 is a potent and selective inhibitor of histone deacetylases (HDACs), with particular efficacy against HDAC5 and HDAC9.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression.[1] In various cancers, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[1] BRD4354's inhibitory action on HDACs aims to restore normal gene expression patterns, which can lead to cell cycle arrest and apoptosis in cancer cells.[1]
Recent studies have also identified BRD4354 as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), highlighting its dual-targeting capabilities.[3][4] These application notes provide detailed protocols for the use of BRD4354 ditrifluoroacetate in cell culture experiments to assess its biological effects.
Mechanism of Action
BRD4354 is believed to exert its anticancer effects by inhibiting the enzymatic activity of HDACs. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[1] A key signaling pathway impacted by BRD4354 is the Myocyte Enhancer Factor 2 (MEF2) pathway. HDAC5 and HDAC9 typically repress MEF2-mediated transcription. By inhibiting these HDACs, BRD4354 alleviates this repression, leading to the expression of MEF2 target genes.[5][6]
Quantitative Data Summary
The inhibitory activity and typical concentration ranges for BRD4354 are summarized below. Note that optimal concentrations may vary depending on the cell line and experimental conditions.
Table 1: Inhibitory Activity of BRD4354 Against Various Targets
| Target Enzyme | IC50 Value (µM) | Notes |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Time-dependent covalent inhibition[4][6] |
| Histone Deacetylase 5 (HDAC5) | 0.85 | Moderately potent inhibitor[2][6] |
| Histone Deacetylase 9 (HDAC9) | 1.88 | Moderately potent inhibitor[2][6] |
| HDAC4, HDAC6, HDAC7, HDAC8 | 3.88 - 13.8 | Weaker inhibition[2][6] |
| HDAC1, HDAC2, HDAC3 | >40 | Demonstrates less inhibitory effect on class I HDACs[2][6] |
Table 2: Typical Concentration Ranges for Cell Culture Experiments
| Cancer Cell Line | Cancer Type | Typical Concentration Range | Treatment Time | Anticipated Effects |
| A549 | Lung Cancer | 1 - 10 µM | 24 - 72 hours | Inhibition of cell proliferation, apoptosis[1] |
| HeLa | Cervical Cancer | 1 - 20 µM | 24 - 72 hours | Inhibition of cell proliferation, apoptosis[1] |
Experimental Protocols
Preparation of BRD4354 Stock Solution
-
Storage: Store BRD4354 ditrifluoroacetate at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[2][7]
-
Reconstitution: Prepare a stock solution in an appropriate solvent such as DMSO.[7] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of BRD4354 in DMSO.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of BRD4354.[1]
-
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
BRD4354 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[1][6]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Prepare serial dilutions of BRD4354 in complete growth medium. The final DMSO concentration should not exceed 0.1%.[1][7]
-
Remove the medium and add 100 µL of the diluted BRD4354 solutions to the respective wells. Include a vehicle control (medium with DMSO).[1]
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the vehicle control.[7]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[1]
-
Materials:
-
Cell line of interest
-
6-well plates
-
BRD4354 stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[1]
-
Treat cells with the desired concentrations of BRD4354 for the chosen duration.[1]
-
Harvest both adherent and floating cells and wash with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry.[7]
-
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[1]
-
Materials:
-
Cell line of interest
-
6-well plates
-
BRD4354 stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with BRD4354 as described previously.[1]
-
Harvest the cells, wash with cold PBS, and resuspend in 1 mL of cold PBS.[1]
-
Fix the cells by adding the cell suspension dropwise into 3 mL of cold 70% ethanol while gently vortexing.[1]
-
Incubate at -20°C for at least 2 hours.[1]
-
Centrifuge the fixed cells and wash with cold PBS.[1]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[1]
-
Incubate for 30 minutes at 37°C in the dark.[1]
-
Analyze the samples by flow cytometry.[1]
-
Gene Expression Analysis (Western Blot for Histone Acetylation)
This protocol assesses changes in global histone acetylation levels in cells treated with BRD4354.[5]
-
Materials:
-
Cell line of interest
-
BRD4354 stock solution
-
Lysis buffer
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with BRD4354 for a specified duration (e.g., 24 hours).[5]
-
Harvest and lyse the cells.[5]
-
Quantify protein concentration using a BCA assay.[5]
-
Separate proteins by SDS-PAGE and transfer to a membrane.[8]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[8]
-
Wash and incubate with the HRP-conjugated secondary antibody.[8]
-
Apply the chemiluminescent substrate and capture the signal.[5]
-
Normalize the acetyl-histone signal to the total histone signal.[8]
-
Visualizations
Caption: Experimental workflow for cell-based assays with BRD4354.
Caption: Proposed signaling pathway of BRD4354 in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for BRD4354 Ditrifluoroacetate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 is a potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically targeting HDAC5 and HDAC9.[1][2][3] Histone deacetylases are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression.[4] In various disease states, including cancer and cardiovascular diseases, the aberrant activity of specific HDAC isoforms is a key pathological driver. The selectivity of BRD4354 for HDAC5 and HDAC9 makes it a valuable tool for investigating the specific biological roles of these enzymes and for developing targeted therapeutic strategies with potentially fewer off-target effects compared to pan-HDAC inhibitors.[5][6]
These application notes provide a comprehensive guide for the use of BRD4354 ditrifluoroacetate in in vivo mouse models, drawing upon available data for BRD4354 and analogous information from studies with other selective HDAC inhibitors.
Mechanism of Action
BRD4354 exerts its biological effects by directly inhibiting the enzymatic activity of HDAC5 and HDAC9. This inhibition leads to an increase in the acetylation of histone and non-histone proteins, resulting in a more open chromatin structure and the modulation of gene expression. A key downstream target of HDAC5 and HDAC9 is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. By inhibiting HDAC5/9, BRD4354 relieves the repression of MEF2, allowing for the activation of MEF2-target genes involved in cellular processes such as muscle development, neuronal function, and immune responses.[2]
Signaling pathway of BRD4354 in inhibiting HDAC5/9.
Data Presentation
In Vitro Inhibitory Activity of BRD4354
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BRD4354 against a panel of HDAC isoforms, demonstrating its selectivity for HDAC5 and HDAC9.
| HDAC Isoform | IC50 (μM) |
| HDAC1 | >40 |
| HDAC2 | >40 |
| HDAC3 | >40 |
| HDAC4 | 3.88 - 13.8 |
| HDAC5 | 0.85 |
| HDAC6 | 3.88 - 13.8 |
| HDAC7 | 3.88 - 13.8 |
| HDAC8 | 3.88 - 13.8 |
| HDAC9 | 1.88 |
| Data compiled from publicly available sources.[3][7] |
Representative In Vivo Study Parameters for Selective HDAC Inhibitors
While specific in vivo efficacy data for BRD4354 is not yet widely published, the following table provides representative experimental parameters from studies using other selective HDAC inhibitors in mouse models. This information can serve as a starting point for designing in vivo experiments with BRD4354.
| Parameter | Oncology (Xenograft Model) | Cardiac Hypertrophy | Neurodegenerative Disease |
| Mouse Strain | Nude (nu/nu) or SCID | C57BL/6 | Transgenic models (e.g., R6/2 for HD) |
| Drug Administration | Intraperitoneal (i.p.) or Oral (p.o.) | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Oral (p.o.) or Intraperitoneal (i.p.) |
| Dosage Range | 10 - 100 mg/kg/day | 0.5 - 25 mg/kg/day | 10 - 50 mg/kg/day |
| Dosing Frequency | Daily or 5 days/week | Daily | Daily |
| Study Duration | 21 - 28 days | 14 - 21 days | 4 - 12 weeks |
| Primary Endpoints | Tumor volume, tumor weight, survival | Heart weight to body weight ratio, cardiac function | Motor function, cognitive performance, neuropathology |
| Pharmacodynamic Markers | Histone acetylation in tumors, Ki-67 staining | Histone acetylation in heart tissue, gene expression | Histone acetylation in brain tissue, biomarker levels |
| This table is a composite of data from various studies on selective HDAC inhibitors and should be used as a general guideline.[1][8][9][10][11][12] |
Experimental Protocols
Formulation of BRD4354 Ditrifluoroacetate for In Vivo Administration
Proper formulation is critical for ensuring the bioavailability and efficacy of BRD4354 in in vivo studies. The following are suggested vehicle formulations. It is recommended to prepare the working solution fresh on the day of use.
Protocol 1: PEG300/Tween-80/Saline Formulation
This formulation is suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration.
-
Prepare a stock solution of BRD4354 ditrifluoroacetate in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
The final concentration will be approximately 2.08 mg/mL. Adjust the initial stock concentration as needed for the desired final dosing concentration.[1]
Protocol 2: Corn Oil Formulation
This formulation is suitable for oral (p.o.) or subcutaneous (s.c.) administration.
-
Prepare a stock solution of BRD4354 ditrifluoroacetate in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly until the solution is clear and homogenous.
-
The final concentration will be approximately 2.08 mg/mL.[1]
General Protocol for a Xenograft Mouse Model Study
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of BRD4354 in a subcutaneous xenograft mouse model.
Experimental workflow for an in vivo xenograft study.
Materials:
-
BRD4354 ditrifluoroacetate
-
Vehicle for formulation (e.g., PEG300, Tween-80, saline, corn oil)
-
Appropriate tumor cell line
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Calipers for tumor measurement
-
Animal scale
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation: Culture the chosen tumor cell line under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (typically 1-10 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the BRD4354 formulation and the vehicle control. Administer the treatment according to the planned dosage, route, and schedule.
-
Monitoring: Continue to measure tumor volume and mouse body weight regularly throughout the study. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point. At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight. Tissues can be collected for pharmacodynamic analysis (e.g., Western blot for acetylated histones, immunohistochemistry for proliferation markers like Ki-67).
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
To understand the relationship between drug exposure and its biological effect, PK/PD studies are essential.
Pharmacokinetics (PK):
-
Administer a single dose of BRD4354 to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of BRD4354 over time.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamics (PD):
-
Administer BRD4354 to tumor-bearing or disease-model mice.
-
Collect tumors or relevant tissues at various time points after dosing.
-
Analyze the tissues for biomarkers of HDAC5/9 inhibition. This can include:
-
Western Blot: To measure the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) or other known substrates of HDAC5/9.
-
Immunohistochemistry (IHC): To visualize the localization and intensity of acetylated proteins within the tissue.
-
Gene Expression Analysis (qPCR or RNA-seq): To measure changes in the expression of MEF2-target genes.
-
By correlating the PK profile with the PD readouts, researchers can establish a dose and schedule that maintains sufficient target engagement to achieve the desired therapeutic effect.
Safety and Toxicology
While specific toxicology data for BRD4354 is not extensively published, pan-HDAC inhibitors are known to have dose-limiting toxicities, including fatigue, nausea, and hematological effects such as thrombocytopenia and neutropenia.[7][13] The increased selectivity of BRD4354 for HDAC5 and HDAC9 may result in a more favorable safety profile.[5] However, it is crucial to conduct preliminary dose-escalation studies in mice to determine the maximum tolerated dose (MTD) of BRD4354 before initiating large-scale efficacy studies. During these studies, monitor for signs of toxicity, including:
-
Body weight loss
-
Changes in behavior (e.g., lethargy, ruffled fur)
-
Signs of distress
-
Complete blood counts (CBC) and serum chemistry analysis at the study endpoint.
Conclusion
BRD4354 ditrifluoroacetate is a valuable chemical probe for elucidating the in vivo functions of HDAC5 and HDAC9 and holds promise as a selective therapeutic agent. While direct in vivo data for BRD4354 is still emerging, the information and protocols provided in these application notes, based on the compound's known mechanism and data from analogous HDAC inhibitors, offer a solid foundation for researchers to design and execute robust in vivo mouse model studies. Careful consideration of formulation, dosing, and relevant pharmacodynamic endpoints will be critical for successfully evaluating the therapeutic potential of BRD4354.
References
- 1. HDAC inhibition attenuates cardiac hypertrophy by acetylation and deacetylation of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of HDAC9 Increases T Regulatory Cell Function and Prevents Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-jarb.org [e-jarb.org]
- 6. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylases 5 and 9 Govern Responsiveness of the Heart to a Subset of Stress Signals and Play Redundant Roles in Heart Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective histone deacetylase (HDAC) inhibition imparts beneficial effects in Huntington's disease mice: implications for the ubiquitin–proteasomal and autophagy systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. LBH589, A Hydroxamic Acid-Derived HDAC Inhibitor, is Neuroprotective in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
BRD4354 Ditrifluoroacetate: Application Notes and Protocols for Researchers
An essential guide for the effective preparation, storage, and application of the dual HDAC and SARS-CoV-2 Mpro inhibitor, BRD4354 ditrifluoroacetate.
Introduction
BRD4354 is a dual-function small molecule that acts as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) and as a moderately potent inhibitor of Class IIa histone deacetylases (HDACs), particularly HDAC5 and HDAC9.[1][2] Its unique mechanism of action, involving a retro-Mannich reaction to form a reactive intermediate that covalently binds to its targets, makes it a valuable tool for research in virology and epigenetics.[1] This document provides detailed protocols for the preparation and storage of BRD4354 ditrifluoroacetate solutions, as well as its application in common in vitro assays.
Data Presentation
Solubility
BRD4354 ditrifluoroacetate exhibits solubility in dimethyl sulfoxide (B87167) (DMSO). For complete dissolution, ultrasonic assistance may be necessary.[1][3]
| Solvent | Concentration | Notes |
| DMSO | up to 125 mg/mL (204.61 mM) | Ultrasonic assistance may be required.[1][3] |
Storage Conditions
Proper storage of BRD4354 ditrifluoroacetate is critical to maintain its stability and activity. Recommendations for both the solid compound and solutions are provided below.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed and away from moisture.[1][3][4] |
| 4°C | Up to 2 years | Keep tightly sealed and away from moisture.[1][3] | |
| Stock Solution in DMSO | -80°C | Up to 2 years | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] |
| -20°C | Up to 1 year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] |
Inhibitory Activity (IC50)
BRD4354 demonstrates varying inhibitory potency against different HDAC isoforms and the SARS-CoV-2 main protease.
| Target | IC50 | Notes |
| HDAC5 | 0.85 µM | Moderately potent inhibitor.[2][3] |
| HDAC9 | 1.88 µM | Moderately potent inhibitor.[2][3] |
| HDAC4, 6, 7, 8 | 3.88 - 13.8 µM | Weaker inhibition compared to HDAC5 and HDAC9.[4][5] |
| HDAC1, 2, 3 | >40 µM | Less inhibitory effect on class I HDACs.[4][5] |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 µM | Time-dependent covalent inhibition.[2][6] |
Experimental Protocols
Preparation of BRD4354 Ditrifluoroacetate Stock Solution
This protocol describes the preparation of a 10 mM stock solution of BRD4354 ditrifluoroacetate in DMSO.
-
BRD4354 ditrifluoroacetate powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Equilibrate the vial of BRD4354 ditrifluoroacetate powder to room temperature for at least 60 minutes before opening.[7]
-
Calculate the required mass of BRD4354 ditrifluoroacetate for the desired volume and concentration (Molecular Weight: 610.93 g/mol ).[3] For example, for 1 mL of a 10 mM stock solution, weigh out 6.11 mg of the compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1][3]
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.[1][5]
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[1][5]
Caption: Workflow for preparing BRD4354 ditrifluoroacetate stock solution.
General Protocol for In Vitro HDAC Inhibition Assay
This fluorescence-based assay is a general method to determine the IC50 values of BRD4354 against specific HDAC isoforms.
-
Purified recombinant human HDAC enzymes
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution
-
BRD4354 ditrifluoroacetate stock solution (in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
-
Prepare serial dilutions of the BRD4354 stock solution in the assay buffer.
-
In a 384-well plate, add the diluted BRD4354 solutions.[8]
-
Add the HDAC enzyme and the fluorogenic substrate to each well and incubate at 37°C for a specified time (e.g., 60 minutes).[8][9]
-
Stop the reaction by adding the developer solution.[8]
-
Incubate for an additional 15-30 minutes at room temperature to allow for the development of the fluorescent signal.[8]
-
Measure the fluorescence intensity using a plate reader.[9]
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9]
General Protocol for Cell-Based HDAC Inhibition Assay
This protocol can be used to assess the activity of BRD4354 on HDACs within a cellular context.
-
Cell line of interest (e.g., A549)
-
Cell culture medium and supplements
-
BRD4354 stock solution (in DMSO)
-
96-well plates
-
Reagents for cell lysis and protein quantification
-
Antibodies for detecting acetylated histones (for Western blot) or reagents for HDAC activity assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a dilution series of BRD4354 in cell culture media.
-
Treat the cells with various concentrations of BRD4354 or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
After treatment, lyse the cells and quantify the protein concentration.
-
Analyze the cell lysates for changes in histone acetylation (e.g., by Western blotting) or measure intracellular HDAC activity using a commercially available kit.
Signaling Pathway
BRD4354's inhibition of HDAC5 and HDAC9 primarily impacts the Myocyte Enhancer Factor 2 (MEF2) signaling pathway.[2] HDAC5 and HDAC9 act as transcriptional corepressors of MEF2. By inhibiting these HDACs, BRD4354 relieves this repression, leading to the activation of MEF2 target genes.[2][8]
Caption: Inhibition of HDAC5/9 by BRD4354 leads to MEF2 activation.
Stability and Handling Considerations
-
Freeze-Thaw Cycles: To prevent degradation, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
-
Stability in Media: The stability of BRD4354 in cell culture media over extended periods may be limited. For long-term experiments, consider replenishing the media with freshly diluted compound every 24-48 hours.[1]
-
In Vivo Formulations: For in vivo studies, specific solvent preparations are required. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[4][5] It is recommended to prepare these working solutions fresh on the day of use.[5]
-
Assay Conditions: IC50 values can be highly dependent on specific experimental conditions. When trying to reproduce published data, it is crucial to carefully replicate the assay conditions, including enzyme and substrate concentrations, buffer composition, and incubation times.[1] As a time-dependent inhibitor, a pre-incubation period of BRD4354 with the target enzyme may be necessary to achieve maximal effect.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Targeting MTHFD2
A Note on BRD4354 ditrifluoroacetate: Initial searches for "BRD4354 ditrifluoroacetate" as an inhibitor of the metabolic enzyme MTHFD2 did not yield direct supporting evidence in the reviewed literature. Instead, publicly available data consistently identifies BRD4354 as a selective inhibitor of Histone Deacetylase 5 (HDAC5) and HDAC9.[1][2][3] This document will proceed with the user's specified target of interest, MTHFD2, and provide comprehensive application notes and protocols for developing a cell-based assay using established and selective MTHFD2 inhibitors as examples.
Introduction to MTHFD2 as a Therapeutic Target
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism.[4] This metabolic pathway is essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, which are crucial for rapidly proliferating cells.[4] MTHFD2 is highly expressed in embryonic tissues and various types of cancer cells, while its expression is low in most healthy adult tissues, making it an attractive target for cancer therapy.[4][5] Inhibition of MTHFD2 has been shown to suppress cancer cell growth, induce apoptosis, and lead to replication stress, highlighting its potential as a therapeutic strategy.[4][6]
Mechanism of Action of MTHFD2 Inhibition
MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This process is a key source of one-carbon units for the synthesis of purines and thymidylate, which are essential building blocks for DNA replication.[7] By inhibiting MTHFD2, small molecules can disrupt the supply of these essential metabolites, leading to a number of downstream anti-cancer effects:
-
Thymidine (B127349) Depletion: Reduced MTHFD2 activity leads to a decrease in the thymidine pool, which can cause an imbalance in nucleotide levels.[4]
-
Replication Stress: The lack of sufficient nucleotides for DNA synthesis results in replication fork stalling and collapse, a phenomenon known as replication stress.[4]
-
DNA Damage: Unresolved replication stress can lead to the accumulation of DNA damage, often marked by the phosphorylation of histone H2AX (γH2AX).[4]
-
Cell Cycle Arrest and Apoptosis: The cellular response to DNA damage and metabolic stress can trigger cell cycle arrest, typically in the S-phase, and subsequently induce programmed cell death (apoptosis).[4][6]
Signaling Pathway and Experimental Workflow
Caption: MTHFD2 signaling pathway and consequences of its inhibition.
Caption: General experimental workflow for a cell-based MTHFD2 inhibitor assay.
Quantitative Data for MTHFD2 Inhibitors
The following tables summarize the inhibitory activity and cellular effects of known MTHFD2 inhibitors on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of MTHFD2 Inhibitors
| Compound | Target | IC50 (µM) | Notes |
| DS18561882 | MTHFD2 | 0.018 | Potent and selective inhibitor.[8] |
| LY345899 | MTHFD2 | 0.663 | Also inhibits MTHFD1 (IC50: 0.096 µM).[9] |
| TH9619 | MTHFD2 | Low nM | A potent inhibitor used in preclinical studies.[4] |
Table 2: Effects of MTHFD2 Inhibition on Cancer Cell Lines
| Cell Line | Cancer Type | MTHFD2 Inhibitor | Concentration Range (µM) | Treatment Time (hours) | Observed Effects |
| A549 | Lung Adenocarcinoma | DS18561882 | 0.039 - 50 | 120 | Decreased cell viability (IC50 = 9.013 µM).[5] |
| H1299 | Lung Adenocarcinoma | DS18561882 | 0.039 - 50 | 120 | Decreased cell viability.[5] |
| MDA-MB-231 | Breast Cancer | DS18561882 | Not Specified | Not Specified | Inhibition of cell growth (GI50 = 0.14 µM).[8] |
| SW620 | Colorectal Cancer | LY345899 | 1 | 72 | Decreased cell viability.[9] |
| NCI-H929 | Multiple Myeloma | MTHFD2 Knockdown | N/A | N/A | Inhibited proliferation, induced apoptosis, and G0/G1 arrest.[6] |
| OPM2 | Multiple Myeloma | MTHFD2 Knockdown | N/A | N/A | Inhibited proliferation, induced apoptosis, and G0/G1 arrest.[6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of an MTHFD2 inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTHFD2 inhibitor stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and incubate overnight to allow for attachment.[5]
-
Prepare serial dilutions of the MTHFD2 inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle control (medium with DMSO) and no-treatment control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72-120 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with an MTHFD2 inhibitor.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
MTHFD2 inhibitor stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentrations of the MTHFD2 inhibitor for a specified duration (e.g., 48 hours).[5]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
MTHFD2 inhibitor stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the MTHFD2 inhibitor as described in the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 3 mL of cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MTHFD2 alters metabolic homeostasis and synergizes with bortezomib to inhibit multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
BRD4354 Ditrifluoroacetate: Application Notes and Protocols for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 ditrifluoroacetate is a small molecule inhibitor with a dual mechanism of action, targeting both epigenetic and viral machinery. It has been identified as a moderately potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2] This activity suggests its potential in therapeutic areas where HDACs are implicated, such as oncology and neurological disorders.[3] Additionally, BRD4354 has been shown to be a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, indicating potential antiviral applications.[4][5]
These application notes provide a comprehensive overview of BRD4354 ditrifluoroacetate for researchers initiating preclinical animal studies. The document summarizes its mechanism of action, provides in vitro activity data, and outlines detailed protocols for formulation, administration, and evaluation in animal models.
Mechanism of Action
BRD4354's primary mechanism as an HDAC inhibitor involves the prevention of acetyl group removal from histone proteins.[3] Specifically, it targets HDAC5 and HDAC9, which are known to repress the activity of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[1] By inhibiting HDAC5 and HDAC9, BRD4354 leads to increased histone acetylation, a more relaxed chromatin structure, and the subsequent activation of MEF2 target genes.[1] This modulation of gene expression can, in turn, influence cellular processes such as cell cycle progression and apoptosis.[3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of BRD4354 against various HDAC isoforms and the SARS-CoV-2 main protease.
Table 1: In Vitro Inhibitory Activity of BRD4354 Against HDAC Isoforms
| Target Enzyme | IC50 Value (μM) | Notes |
| Histone Deacetylase 5 (HDAC5) | 0.85 | Moderately potent inhibitor[2][6] |
| Histone Deacetylase 9 (HDAC9) | 1.88 | Moderately potent inhibitor[2][6] |
| HDAC4, HDAC6, HDAC7, HDAC8 | 3.88 - 13.8 | Weaker inhibition compared to HDAC5 and HDAC9 |
| HDAC1, HDAC2, HDAC3 | >40 | Demonstrates less inhibitory effect on class I HDACs |
Table 2: In Vitro Inhibitory Activity of BRD4354 Against SARS-CoV-2 Main Protease
| Target Enzyme | IC50 Value (μM) | Notes |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Time-dependent covalent inhibition[5] |
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of BRD4354-mediated HDAC5/9 inhibition.
Caption: General experimental workflow for in vivo studies with BRD4354.
Experimental Protocols for Animal Studies
Note: To date, specific in vivo dosages and comprehensive pharmacokinetic or efficacy data for BRD4354 ditrifluoroacetate in animal models have not been widely published. The following protocols are based on general practices for preclinical evaluation of HDAC inhibitors and should be optimized for specific animal models and research questions.
Protocol 1: Formulation of BRD4354 Ditrifluoroacetate for In Vivo Administration
This protocol provides two common formulations for the in vivo delivery of hydrophobic compounds.
A. Formulation in PEG300/Tween-80/Saline
This formulation is suitable for intravenous or intraperitoneal administration.
-
Materials:
-
BRD4354 ditrifluoroacetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of BRD4354 in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume of sterile saline to reach the final desired concentration.
-
Vortex the solution until it is homogeneous. This formulation is expected to yield a clear solution with a solubility of at least 1.25 mg/mL.[1]
-
B. Formulation in Corn Oil
This formulation is suitable for oral gavage.
-
Materials:
-
BRD4354 ditrifluoroacetate
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of BRD4354 in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of corn oil.
-
Vortex thoroughly to ensure a uniform suspension. This formulation is expected to yield a clear solution with a solubility of at least 1.25 mg/mL.[1]
-
Protocol 2: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BRD4354 in a subcutaneous xenograft model.
-
Materials and Equipment:
-
Appropriate cancer cell line
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
Formulated BRD4354 ditrifluoroacetate
-
Vehicle control (formulation without BRD4354)
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Dosing: Administer BRD4354 or vehicle control to the respective groups based on the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily, three times a week). The dosage should be determined through preliminary dose-finding studies.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed, in accordance with institutional guidelines.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
-
Protocol 3: Pharmacodynamic Analysis of Target Engagement
This protocol describes how to assess the in vivo activity of BRD4354 by measuring changes in histone acetylation in tumor tissue.
-
Materials:
-
Tumor tissue collected from treated and control animals
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated H3, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Homogenize tumor tissue in lysis buffer and extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against acetylated and total histones.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize the level of acetylated histone to the level of total histone to determine the effect of BRD4354 treatment.
-
Safety and Handling
BRD4354 ditrifluoroacetate is a research compound and should be handled with appropriate safety precautions. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a cancer stem cell-specific function for the histone deacetylases, HDAC1 and HDAC7, in breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A new histone deacetylase inhibitor remodels the tumor microenvironment by deletion of polymorphonuclear myeloid-derived suppressor cells and sensitizes prostate cancer to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of HDAC Inhibition by BRD4354
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. Their dysregulation is implicated in various diseases, including cancer. BRD4354 is a moderately potent and selective inhibitor of Class IIa HDACs, specifically targeting HDAC5 and HDAC9.[1][2] By inhibiting these enzymes, BRD4354 is expected to increase the acetylation levels of their substrates, thereby influencing gene expression and cellular processes.[3] This document provides a detailed protocol for assessing the inhibitory activity of BRD4354 in a cellular context using Western blotting.
Mechanism of Action of BRD4354
BRD4354 exerts its biological effects by directly inhibiting the enzymatic activity of HDAC5 and HDAC9.[2] These HDACs are known to be key regulators of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[3] In their deacetylated state, HDAC5 and HDAC9 bind to MEF2, leading to the repression of MEF2-target genes. Inhibition of HDAC5 and HDAC9 by BRD4354 is expected to result in the hyperacetylation of their substrates, including histones and non-histone proteins like MEF2, leading to the activation of gene expression.[3]
Signaling Pathway of BRD4354-mediated HDAC Inhibition
Caption: Mechanism of BRD4354-mediated HDAC5/9 inhibition.
Experimental Protocols
This section provides detailed protocols for treating cells with BRD4354 and subsequently analyzing changes in protein acetylation by Western blot. A549 adenocarcinoma cells are suggested as a model system, as they have been used in previous studies with BRD4354.[2]
I. Cell Culture and Treatment with BRD4354
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of treatment.
-
BRD4354 Preparation: Prepare a stock solution of BRD4354 in DMSO.[4]
-
Cell Treatment: Treat the cells with varying concentrations of BRD4354 (e.g., 1 µM, 5 µM, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO only) in parallel.[2][3]
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS and harvest them by scraping. Pellet the cells by centrifugation and store at -80°C or proceed directly to cell lysis.
II. Western Blot Protocol for Global Histone Acetylation
This protocol is designed to assess the overall change in histone acetylation following BRD4354 treatment.
-
Histone Extraction (Acid Extraction Method):
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃).
-
Incubate on ice for 10 minutes with gentle vortexing.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclei pellet with TEB and centrifuge again.
-
Resuspend the nuclei pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the debris. Collect the supernatant containing the histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 15-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C. A recommended starting dilution is 1:1000 to 1:2000.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control, such as total Histone H3 or β-actin.[5]
-
III. Immunoprecipitation and Western Blot for Acetylated MEF2D
This protocol is for the specific detection of changes in the acetylation of MEF2D, a known substrate of Class IIa HDACs.
-
Cell Lysis:
-
Lyse the cell pellets in a suitable immunoprecipitation buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate).
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-MEF2D antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
-
SDS-PAGE and Western Blot:
-
Perform SDS-PAGE and protein transfer as described in the previous protocol.
-
Block the membrane and incubate with a pan-acetyl-lysine antibody overnight at 4°C.[1] A general starting dilution is 1:1000.[7][8]
-
Proceed with washing, secondary antibody incubation, and detection as previously described.
-
For a loading control, a parallel Western blot can be performed on the input cell lysates using an anti-MEF2D antibody.
-
Experimental Workflow
Caption: Western Blot workflow for HDAC inhibition analysis.
Data Presentation
The following tables summarize the inhibitory activity of BRD4354 against various HDAC isoforms and provide a representative example of quantitative data obtainable from a Western blot experiment.
Table 1: In Vitro Inhibitory Activity of BRD4354 against HDAC Isoforms
| HDAC Isoform | IC₅₀ (µM) |
| HDAC1 | >40 |
| HDAC2 | >40 |
| HDAC3 | >40 |
| HDAC4 | 3.88 - 13.8 |
| HDAC5 | 0.85 |
| HDAC6 | 3.88 - 13.8 |
| HDAC7 | 3.88 - 13.8 |
| HDAC8 | 3.88 - 13.8 |
| HDAC9 | 1.88 |
Data compiled from publicly available sources.[2]
Table 2: Representative Quantitative Western Blot Analysis of Acetyl-Histone H3 Levels in A549 Cells Treated with BRD4354 for 24 hours
| Treatment | Concentration (µM) | Acetyl-Histone H3 (Normalized Intensity) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1.00 ± 0.12 | 1.0 |
| BRD4354 | 1 | 2.50 ± 0.25 | 2.5 |
| BRD4354 | 5 | 4.80 ± 0.41 | 4.8 |
| BRD4354 | 10 | 6.20 ± 0.55 | 6.2 |
This table presents illustrative data. Actual results may vary depending on experimental conditions.
Conclusion
BRD4354 is a valuable chemical probe for studying the roles of HDAC5 and HDAC9 in various biological processes.[3] The provided Western blot protocols offer a robust framework for researchers to investigate the cellular effects of BRD4354 on protein acetylation. By quantifying the changes in the acetylation status of key substrates, such as histones and MEF2D, researchers can gain insights into the downstream consequences of HDAC5 and HDAC9 inhibition.
References
- 1. Regulation of MEF2 by Histone Deacetylase 4- and SIRT1 Deacetylase-Mediated Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylated-Lysine Antibody | Cell Signaling Technology [cellsignal.com]
- 8. ABclonal [abclonal.com]
Application Notes and Protocols for BRD4354 Ditrifluoroacetate in Histone Acetylation Assays
For: Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 is a valuable chemical probe recognized as a selective and moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically targeting HDAC5 and HDAC9.[1][2][3] Histone acetylation is a key epigenetic modification regulating gene expression.[1][4] Enzymes known as histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone tails, which neutralizes their positive charge and creates a relaxed chromatin structure (euchromatin) that is permissive to transcription.[1] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a condensed chromatin structure (heterochromatin) and transcriptional repression.[1][4]
By selectively inhibiting the enzymatic activity of HDAC5 and HDAC9, BRD4354 prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[4][5] This activity restores a more open chromatin state, allowing for the expression of genes that were previously silenced.[4] Its selectivity makes BRD4354 a precise tool for investigating the specific biological roles of HDAC5 and HDAC9, distinguishing their functions from other HDAC isoforms.[6]
Mechanism of Action and Signaling Pathway
BRD4354 exerts its effects by directly inhibiting HDAC5 and HDAC9.[1] These enzymes are critical regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[1][7] In a baseline state, HDAC5 and HDAC9 bind to MEF2 in the nucleus, repressing its transcriptional activity by deacetylating histones at the promoter regions of MEF2 target genes.[1] The inhibition of HDAC5 and HDAC9 by BRD4354 alleviates this repression, leading to increased histone acetylation at MEF2 target gene promoters and subsequent activation of gene expression.[1][7]
Caption: BRD4354 inhibits HDAC5/9, preventing histone deacetylation and MEF2 repression.
Data Presentation
Inhibitory Activity of BRD4354
The inhibitory potency of BRD4354 is quantified by its half-maximal inhibitory concentration (IC50) against a panel of HDAC isoforms. The data demonstrates significant selectivity for Class IIa HDACs over Class I.[3][6]
| Target Enzyme/Class | IC50 Value (µM) | Notes |
| Class IIa | ||
| Histone Deacetylase 5 (HDAC5) | 0.85[2][5][8] | Moderately potent inhibition |
| Histone Deacetylase 9 (HDAC9) | 1.88[2][5][8] | Moderately potent inhibition |
| HDAC4, HDAC7 | 3.88 - 13.8[5] | Weaker inhibition |
| Class IIb | ||
| HDAC6, HDAC8 | 3.88 - 13.8[5] | Weaker inhibition |
| Class I | ||
| HDAC1, HDAC2, HDAC3 | >40[2][5][6] | Demonstrates very low inhibitory effect |
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based HDAC Inhibition Assay
This protocol provides a method to determine the IC50 value of BRD4354 against purified HDAC enzymes by measuring the fluorescence generated from a deacetylated substrate.[6][9][10]
Materials:
-
BRD4354 ditrifluoroacetate
-
Recombinant human HDAC enzyme (e.g., HDAC5 or HDAC9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a protease like trypsin)
-
Trichostatin A (as a positive control inhibitor)
-
DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of BRD4354 in DMSO. Perform serial dilutions in HDAC Assay Buffer to create a range of concentrations for testing (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Plate Setup:
-
Add 10 µL of diluted BRD4354, DMSO (vehicle control), or control inhibitor to the appropriate wells of the 96-well plate.
-
Add 30 µL of the HDAC enzyme solution (diluted in HDAC Assay Buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation: Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Signal Development: Stop the reaction and develop the signal by adding 50 µL of Developer solution to each well.
-
Final Incubation: Incubate at room temperature for 15-20 minutes to allow the developer to cleave the deacetylated substrate, releasing the fluorophore.[3][6]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.[6] Use an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[9]
-
Data Analysis: Plot the fluorescence readings against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of BRD4354 required to reduce enzyme activity by 50%.[6]
Protocol 2: Cellular Histone Acetylation Analysis by Western Blot
This protocol assesses the effect of BRD4354 on total histone acetylation levels within a cellular context.
Materials:
-
Cell line of interest (e.g., A549 adenocarcinoma cells)[2]
-
Complete growth medium
-
BRD4354 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetylated-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with various concentrations of BRD4354 (e.g., 1 µM to 25 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only (DMSO) control.[2]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated histones overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe it with an antibody for a loading control, such as total Histone H3 or β-actin.[3]
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation in BRD4354-treated cells compared to the control.
General Experimental Workflow
The investigation of BRD4354's effect on histone acetylation typically follows a multi-step workflow, beginning with enzymatic assays to confirm direct inhibition and progressing to cell-based assays to evaluate its effects in a biological context.
Caption: General workflow for characterizing the activity of BRD4354.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Histone Deacetylase/SIRT Screening, HAT & HDAC Screening | CD BioSciences [epigenhub.com]
Application Note: Immunoprecipitation of HDAC5 Following Cellular Treatment with the Selective Inhibitor BRD4354 Ditrifluoroacetate
Audience: Researchers, scientists, and drug development professionals investigating the function and interaction network of Histone Deacetylase 5 (HDAC5).
Purpose: This document provides a detailed protocol for the immunoprecipitation of endogenous or overexpressed HDAC5 from cell lysates. It outlines the use of BRD4354, a selective small-molecule inhibitor of HDAC5, as a chemical probe to investigate how the inhibition of HDAC5's enzymatic activity affects its protein-protein interactions.
Introduction to BRD4354 and HDAC5
Histone Deacetylase 5 (HDAC5) is a class IIa zinc-dependent enzyme that plays a critical role in regulating gene expression by catalyzing the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] Its activity is implicated in numerous cellular processes, including muscle differentiation, neuronal survival, and immune responses.[3][4]
BRD4354 is a chemical probe that acts as a potent and selective inhibitor of HDAC5 and the closely related HDAC9.[1][2] Its selectivity allows for the targeted investigation of biological pathways modulated by these specific HDACs.[2] By treating cells with BRD4354 prior to immunoprecipitation (IP), researchers can stabilize or disrupt specific protein-protein interactions that are dependent on the catalytic activity of HDAC5, thereby elucidating its functional interactome.
Caption: Logical workflow for studying HDAC5 interactions using BRD4354.
Quantitative Data: Selectivity of BRD4354
The efficacy of BRD4354 as a tool for studying HDAC5 is rooted in its selectivity over other HDAC isoforms. The half-maximal inhibitory concentrations (IC50) highlight this specificity.
| HDAC Isoform | Class | IC50 (µM) |
| HDAC1 | I | >40[2][3] |
| HDAC2 | I | >40[2] |
| HDAC3 | I | >40[2] |
| HDAC4 | IIa | 3.88 - 13.8[5] |
| HDAC5 | IIa | 0.85 [5] |
| HDAC6 | IIb | 3.88 - 13.8[5] |
| HDAC7 | IIa | 3.88 - 13.8[5] |
| HDAC8 | I | 3.88 - 13.8[5] |
| HDAC9 | IIa | 1.88 [5] |
Table 1: Inhibitory activity of BRD4354 against a panel of HDAC isoforms. Data compiled from multiple sources demonstrates the compound's high selectivity for HDAC5 and HDAC9.
Experimental Protocol
This protocol describes the treatment of cultured cells with BRD4354 followed by lysis and immunoprecipitation of HDAC5.
Caption: Step-by-step workflow for HDAC5 immunoprecipitation after BRD4354 treatment.
Materials and Reagents
-
Cells: Cell line of interest (e.g., HEK293T, U2OS)
-
Inhibitor: BRD4354 ditrifluoroacetate (stored as a stock solution in DMSO at -20°C or -80°C)
-
Antibodies:
-
Primary Antibody: Anti-HDAC5 antibody, validated for IP
-
Control IgG: Normal Rabbit or Mouse IgG, matching host species of the primary antibody
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) slurry
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease and Phosphatase Inhibitor Cocktails
-
Wash Buffer (e.g., IP Lysis Buffer or a modification with lower detergent)
-
Elution Buffer (e.g., 1X Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5)
-
Detailed Methodology
Step 1: Cell Culture and Treatment
-
Culture cells to 70-80% confluency. For a standard IP, a 10 cm dish or 15 cm dish per condition is recommended.
-
Prepare working solutions of BRD4354 and vehicle (DMSO) in culture media. A final concentration range of 1-10 µM for BRD4354 is a typical starting point.
-
Aspirate the old media and add the media containing BRD4354 or vehicle. Include an untreated control.
-
Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours) under standard culture conditions.
Step 2: Cell Lysate Preparation
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add 0.5-1.0 mL of ice-cold IP Lysis Buffer (freshly supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay. Save a 20-50 µL aliquot of each sample to serve as the "Input" control.
Step 3: Immunoprecipitation
-
Dilute 0.5-1.5 mg of total protein to a final volume of 500 µL with IP Lysis Buffer.
-
Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G bead slurry to the lysate. Incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Add the appropriate amount of anti-HDAC5 primary antibody (typically 2-5 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of control IgG to a separate lysate sample.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 25-30 µL of Protein A/G bead slurry to each sample and incubate with rotation for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation at 1,000 x g for 1 minute for agarose beads). Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
Step 4: Elution and Analysis
-
To elute the proteins for Western blot analysis, add 30-50 µL of 1X Laemmli sample buffer directly to the beads.
-
Boil the samples at 95°C for 5-10 minutes.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
Analyze the input and eluted IP samples by SDS-PAGE and Western blotting with antibodies against HDAC5 (to confirm successful pulldown) and proteins of interest suspected to be in the HDAC5 complex.
Expected Results and Interpretation
-
Confirmation of IP: A strong band for HDAC5 should be present in the anti-HDAC5 IP lane and the input lane, but absent or significantly reduced in the IgG control lane.
-
Effect of BRD4354: Compare the co-immunoprecipitated proteins in the vehicle-treated versus BRD4354-treated samples.
-
Loss of Interaction: A protein that is present in the vehicle IP lane but absent in the BRD4354 IP lane suggests its interaction with HDAC5 is dependent on HDAC5's catalytic activity.
-
Gain of Interaction: A protein that appears in the BRD4354 IP lane but not the vehicle lane may indicate that inhibiting HDAC5 traps it in a complex that is otherwise transient.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low HDAC5 in IP Lane | Ineffective antibody for IP | Use an antibody specifically validated for IP applications. Optimize antibody concentration. |
| Protein not expressed or degraded | Confirm protein presence in the input lane. Ensure protease inhibitors are fresh and used at the correct concentration. | |
| High Background in IgG Lane | Non-specific binding to beads or IgG | Pre-clear the lysate. Increase the number and/or stringency of washes. |
| Co-IP Protein Not Detected | Weak/transient interaction | Use a milder lysis buffer (e.g., lower detergent concentration). Consider in vivo cross-linking before lysis. |
| Antibody masks the protein of interest | Use an IP-validated antibody from a different host species than the Western blot primary antibody, or use specialized IP/Western blot reagents. |
References
Application Notes and Protocols for BRD4354 in SARS-CoV-2 Mpro Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 is a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle.[1][2][3] Mpro, also known as 3C-like protease (3CLpro), is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins.[4][5] Inhibition of Mpro's proteolytic activity blocks the viral life cycle, making it a prime target for antiviral therapeutics. BRD4354 has also been identified as a dual-targeting inhibitor with moderate, selective activity against Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[2][6][7][8][9]
This document provides detailed application notes and experimental protocols for the use of BRD4354 in SARS-CoV-2 Mpro inhibition assays, including in vitro enzymatic assays and cell-based antiviral activity assessments.
Mechanism of Action
BRD4354 exhibits a two-step, time-dependent inhibition mechanism against SARS-CoV-2 Mpro.[1][3][10] The process begins with the reversible binding of BRD4354 to the Mpro active site.[1][3] Subsequently, a reactive ortho-quinone methide intermediate is generated, which then forms a covalent Michael adduct with the catalytic cysteine residue (Cys145) of Mpro, leading to irreversible inactivation of the enzyme.[1][2][3][10]
Data Presentation
Quantitative Inhibitory Activity of BRD4354
The inhibitory potency of BRD4354 against SARS-CoV-2 Mpro and a panel of histone deacetylases (HDACs) is summarized below.
| Target Protein | IC50 (µM) | Assay Type | Notes |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | In vitro Protease Activity Assay | Time-dependent covalent inhibition (60-minute incubation).[1][2][9] |
| HDAC1 | >40 | Fluorometric/Colorimetric Assay | Demonstrates less inhibitory effect.[2][8][9] |
| HDAC2 | >40 | Fluorometric/Colorimetric Assay | Demonstrates less inhibitory effect.[2][8][9] |
| HDAC3 | >40 | Fluorometric/Colorimetric Assay | Demonstrates less inhibitory effect.[2][8][9] |
| HDAC4 | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[2][9][11][12] |
| HDAC5 | 0.85 | Fluorometric/Colorimetric Assay | Moderately potent inhibition.[2][6][7][9][12] |
| HDAC6 | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[2][9][11][12] |
| HDAC7 | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[2][9][11][12] |
| HDAC8 | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[2][9][11][12] |
| HDAC9 | 1.88 | Fluorometric/Colorimetric Assay | Moderately potent inhibition.[2][6][7][9][12] |
Kinetic Parameters for Mpro Inhibition
| Parameter | Value | Description |
| K_I | 1.9 ± 0.5 µM | Initial reversible binding constant.[1][3][10] |
| k_inact,max | 0.040 ± 0.002 min⁻¹ | Maximum rate of inactivation.[1][3][10] |
Experimental Protocols
Protocol 1: In Vitro Mpro Inhibition Assay (FRET-Based)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of BRD4354 against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) based assay. The assay measures the cleavage of a fluorogenic peptide substrate by Mpro.
Materials:
-
Recombinant, purified SARS-CoV-2 Mpro
-
Mpro FRET substrate (e.g., with EDANS/Dabcyl pair)
-
BRD4354
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
DMSO
-
Black 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of BRD4354 in 100% DMSO.
-
Create a serial dilution of the BRD4354 stock solution in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Dilute the recombinant Mpro to a working concentration of 2X the final desired concentration (e.g., 40 nM for a 20 nM final concentration) in assay buffer.
-
Dilute the Mpro FRET substrate to a working concentration of 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration) in assay buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of each BRD4354 dilution to the wells of the black assay plate.
-
Include control wells:
-
Negative Control (0% inhibition): 50 µL of assay buffer with the same final DMSO concentration as the compound wells.
-
Positive Control (100% inhibition): 50 µL of a known Mpro inhibitor at a saturating concentration or assay buffer without Mpro.
-
-
-
Pre-incubation:
-
Add 25 µL of the 2X Mpro working solution to all wells except the no-enzyme control.
-
Mix gently and incubate the plate for 60 minutes at room temperature to allow for the time-dependent covalent inhibition by BRD4354.[7]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the 2X Mpro FRET substrate working solution to all wells. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the kinetic reads for each well.
-
Determine the percent inhibition for each BRD4354 concentration relative to the negative control.
-
Plot the percent inhibition versus the logarithm of the BRD4354 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Antiviral Activity Assay
This protocol outlines a method to assess the antiviral efficacy of BRD4354 in a cellular context by measuring the inhibition of SARS-CoV-2-induced cytopathic effect (CPE). A preliminary cytotoxicity assay is essential to determine the non-toxic concentration range of BRD4354.
Part A: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed Vero E6 cells (or other susceptible cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BRD4354 for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the logarithm of BRD4354 concentration.
Part B: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition and Infection (in a BSL-3 facility):
-
Prepare serial dilutions of BRD4354 in culture medium at concentrations below the determined CC50.
-
Add the diluted compound to the cells.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01.[13]
-
Include a virus control (cells with virus, no compound) and a cell control (cells without virus or compound).
-
-
Incubation: Incubate the plate for 72 hours at 37°C, or until approximately 90% CPE is observed in the virus control wells.[13]
-
CPE Visualization and Quantification:
-
Fix the cells with 10% formalin.
-
Stain the cells with 0.5% crystal violet solution.
-
Wash the plate to remove excess stain and allow it to air dry.
-
Quantify the cell viability by solubilizing the crystal violet and measuring the absorbance.
-
-
EC50 Calculation: Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the logarithm of BRD4354 concentration.
Protocol 3: Western Blot Analysis of Mpro Polyprotein Processing
This protocol is designed to demonstrate BRD4354's mechanism of action in a cellular context by observing the accumulation of unprocessed viral polyprotein precursors.[4][5]
Materials:
-
SARS-CoV-2 infected cell lysates treated with BRD4354
-
Lysis buffer
-
Primary antibodies: anti-SARS-CoV-2 pp1ab, anti-SARS-CoV-2 Mpro (nsp5), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the BRD4354-treated and control infected cells and determine the protein concentration of the lysates.[5]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-PAGE.[4][5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the viral polyprotein (pp1ab), mature Mpro, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Successful inhibition by BRD4354 should result in a dose-dependent increase in the signal for the unprocessed pp1ab polyprotein and a corresponding decrease in the signal for mature Mpro.[4]
Troubleshooting
-
No inhibitory effect observed: Ensure a sufficient pre-incubation time (e.g., 60 minutes) for BRD4354 with Mpro, as it is a time-dependent inhibitor.[7] Confirm the integrity and proper storage of the compound.
-
High cytotoxicity: Determine the CC50 of BRD4354 in your specific cell line and use concentrations below this value for antiviral assays. High concentrations of DMSO can also be toxic to cells.
-
Variability in results: Ensure consistent experimental conditions, including cell density, MOI, incubation times, and reagent concentrations.
These protocols provide a framework for the investigation of BRD4354 as a SARS-CoV-2 Mpro inhibitor. Adaptation and optimization may be necessary depending on the specific experimental setup and cell lines used.
References
- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 13. benchchem.com [benchchem.com]
BRD4354 Ditrifluoroacetate: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BRD4354 ditrifluoroacetate, a selective inhibitor of histone deacetylases (HDACs), in high-throughput screening (HTS) campaigns. This document details the compound's mechanism of action, summarizes its inhibitory activity, and offers detailed protocols for biochemical and cell-based assays amenable to a high-throughput format.
Introduction
BRD4354 is a valuable chemical probe for investigating the biological functions of specific class IIa HDACs. It exhibits moderate potency and significant selectivity for HDAC5 and HDAC9. Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[1] Dysregulation of HDAC activity is implicated in numerous diseases, including cancer, making them attractive therapeutic targets. BRD4354's selectivity allows for the targeted investigation of the roles of HDAC5 and HDAC9 in various biological pathways.
Mechanism of Action
BRD4354 functions as an inhibitor of zinc-dependent histone deacetylases. It shows a clear preference for HDAC5 and HDAC9 over other HDAC isoforms.[1] The inhibition of HDAC5 and HDAC9 by BRD4354 leads to an increase in histone acetylation. This, in turn, can modulate the expression of genes regulated by these enzymes.[2] One of the key downstream effects is the regulation of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[2][3] HDAC5 and HDAC9 are known to repress MEF2 activity; therefore, their inhibition by BRD4354 is expected to enhance MEF2-dependent gene expression.[2][3]
Quantitative Data: Inhibitory Profile of BRD4354
The inhibitory activity of BRD4354 has been characterized against a panel of HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its selectivity for HDAC5 and HDAC9.
| HDAC Isoform | Class | IC50 (µM) |
| HDAC1 | I | >40[1] |
| HDAC2 | I | >40[1] |
| HDAC3 | I | >40[1] |
| HDAC4 | IIa | 3.88 - 13.8[1] |
| HDAC5 | IIa | 0.85 [1][4][5] |
| HDAC6 | IIb | 3.88 - 13.8[4] |
| HDAC7 | IIa | 3.88 - 13.8[4] |
| HDAC8 | I | 3.88 - 13.8[4] |
| HDAC9 | IIa | 1.88 [1][4][5] |
Signaling Pathway of HDAC5/9 Inhibition by BRD4354
High-Throughput Screening Workflow
The following diagram outlines a general workflow for a high-throughput screening campaign to identify novel HDAC inhibitors, utilizing BRD4354 as a reference compound.
Experimental Protocols
The following protocols are designed for high-throughput screening and can be adapted for use with automated liquid handling systems.
Biochemical HDAC Inhibition Assay (Fluorogenic) for HTS
This protocol outlines a method to determine the inhibitory activity of compounds against HDAC enzymes in a 384-well format.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC5, HDAC9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
BRD4354 ditrifluoroacetate (as a positive control)
-
Compound library dissolved in DMSO
-
384-well black, flat-bottom plates
-
Automated liquid handler
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense test compounds and controls into the 384-well plates. Typically, a final concentration of 10 µM is used for primary screening. Include wells with BRD4354 as a positive control and DMSO as a negative control.
-
Enzyme Addition: Add diluted recombinant HDAC enzyme to each well.
-
Incubation: Incubate the plates for a specified time (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at 37°C.
-
Reaction Termination and Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Signal Detection: Incubate for 15-30 minutes at room temperature, then measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).[6]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Cell-Based HDAC Activity Assay (Luminescent) for HTS
This protocol utilizes a commercially available luminescent assay (e.g., HDAC-Glo™ I/II) to measure HDAC activity within cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete growth medium
-
HDAC-Glo™ I/II Assay System (or similar)
-
BRD4354 ditrifluoroacetate
-
Compound library in DMSO
-
384-well white, clear-bottom tissue culture plates
-
Automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with the compound library, BRD4354 (positive control), and DMSO (negative control) using an automated liquid handler.
-
Incubation: Incubate the plates for a desired duration (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Addition: Add the HDAC-Glo™ I/II reagent to each well. This reagent contains a cell-permeable acetylated substrate and a developer enzyme.
-
Incubation: Incubate at room temperature for 15-45 minutes to allow for cell lysis, substrate deacetylation, and generation of a luminescent signal.[7]
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence indicates HDAC inhibition. Calculate the percent inhibition for each compound and identify hits.
High-Content Screening for Cellular Effects
Following a primary HTS, high-content screening (HCS) can be employed to further characterize hit compounds in a more biologically relevant context.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Hit compounds from primary screen
-
Primary antibodies (e.g., against acetylated histones, p21)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
384-well imaging plates
-
Automated liquid handler
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with hit compounds in 384-well imaging plates as described in the cell-based assay.
-
Cell Fixation and Permeabilization: After incubation, fix and permeabilize the cells.
-
Immunostaining: Perform automated immunostaining using primary and fluorescently labeled secondary antibodies to detect changes in protein levels or post-translational modifications (e.g., histone acetylation).
-
Imaging: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify various cellular parameters, such as the intensity of acetylated histones, nuclear translocation of transcription factors, or changes in cell morphology.
-
Data Analysis: Analyze the quantitative data to confirm the on-target effects of the compounds and identify potential off-target or toxic effects.
Troubleshooting and Considerations
-
Compound Solubility: Ensure that library compounds are soluble in the assay buffer to avoid false negatives.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and typically below 0.5% to minimize effects on enzyme activity and cell viability.
-
Z'-Factor: Regularly calculate the Z'-factor for each assay plate to ensure the robustness and quality of the HTS data. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Hit Confirmation: Always re-test initial hits to confirm their activity and rule out false positives.
By following these protocols and considerations, researchers can effectively utilize BRD4354 ditrifluoroacetate as a tool in high-throughput screening campaigns to discover and characterize novel HDAC inhibitors for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chumontreal.qc.ca [chumontreal.qc.ca]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC-Glo™ I/II Assays [worldwide.promega.com]
Determining the Potency of BRD4354: Application Notes and Protocols for IC50 Determination in Diverse Cell Lines
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the therapeutic potential of BRD4354, a selective inhibitor of histone deacetylases (HDACs), this document provides comprehensive application notes and detailed protocols for determining its half-maximal inhibitory concentration (IC50) in various cell lines. BRD4354 is a valuable chemical probe for studying the roles of Class IIa HDACs, specifically HDAC5 and HDAC9, in cellular processes.[1] Understanding its potency across different cellular contexts is crucial for advancing research into its potential applications.
BRD4354 exerts its biological effects by selectively inhibiting HDAC5 and HDAC9.[1] These enzymes play a key role in regulating gene expression through the deacetylation of histones, leading to a condensed chromatin structure and transcriptional repression. By inhibiting HDAC5 and HDAC9, BRD4354 can increase histone acetylation, thereby influencing the expression of genes regulated by these enzymes. This mechanism of action makes it a compound of interest, particularly in cancer research, where HDACs are often dysregulated.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of BRD4354 against HDAC Isoforms
| Target Enzyme | IC50 Value (µM) | Notes |
| Histone Deacetylase 5 (HDAC5) | 0.85 | Moderately potent inhibitor |
| Histone Deacetylase 9 (HDAC9) | 1.88 | Moderately potent inhibitor |
| HDAC4, HDAC6, HDAC7, HDAC8 | 3.88 - 13.8 | Weaker inhibition compared to HDAC5 and HDAC9 |
| HDAC1, HDAC2, HDAC3 | >40 | Demonstrates less inhibitory effect on class I HDACs |
Data compiled from publicly available sources.
Table 2: Anticipated Effects of HDAC Inhibitors (like BRD4354) on Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Typical Concentration Range (µM) | Treatment Time (hours) | Anticipated Effects |
| A549 | Lung Cancer | 1 - 10 | 24 - 72 | Decreased cell viability, induction of apoptosis, G2/M cell cycle arrest.[2] |
| H1299 | Lung Cancer | 1 - 10 | 24 - 72 | Reduced cell proliferation, induction of apoptosis, G1 and G2/M cell cycle arrest.[2] |
| MCF-7 | Breast Cancer | 0.5 - 5 | 48 - 72 | Inhibition of cell growth, induction of apoptosis.[2] |
| MDA-MB-231 | Breast Cancer | 1 - 15 | 48 - 72 | Decreased cell viability, induction of apoptosis.[2] |
| HCT116 | Colon Cancer | 0.5 - 10 | 24 - 48 | Cell cycle arrest, induction of apoptosis.[2] |
| HeLa | Cervical Cancer | 1 - 20 | 24 - 72 | Inhibition of cell proliferation, apoptosis.[2] |
These concentration ranges are representative for HDAC inhibitors and may require optimization for BRD4354 in specific experimental conditions.[2]
Signaling Pathway of BRD4354
BRD4354's inhibition of HDAC5 and HDAC9 primarily affects the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. In the absence of inhibition, HDAC5 and HDAC9 bind to MEF2 in the nucleus, leading to histone deacetylation and repression of MEF2 target genes. By inhibiting HDAC5 and HDAC9, BRD4354 prevents this repression, leading to increased histone acetylation and the expression of genes that can control processes like cell cycle arrest and apoptosis.
Signaling pathway of BRD4354.
Experimental Protocols
The following protocols provide detailed methodologies for determining the IC50 of BRD4354 in a cell line of interest.
Experimental Workflow for IC50 Determination
Workflow for IC50 determination.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic effects of BRD4354 on adherent cancer cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
BRD4354 stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of BRD4354 in complete growth medium from the stock solution. A starting range of 0.1 to 50 µM is recommended for initial experiments.
-
Ensure the final DMSO concentration in all wells does not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).[2]
-
-
Incubation:
-
Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the BRD4354 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of BRD4354 that causes a 50% reduction in cell viability.
-
Protocol 2: Apoptosis Detection using Annexin V Staining
To confirm that the observed decrease in cell viability is due to apoptosis, an Annexin V/Propidium Iodide (PI) staining assay can be performed.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BRD4354 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of BRD4354 (including a concentration around the determined IC50) for the chosen duration.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[3]
-
Conclusion
BRD4354 is a selective inhibitor of HDAC5 and HDAC9, offering a targeted approach to studying the roles of these enzymes in various cellular processes. While specific cellular IC50 values for BRD4354 are not widely published, the protocols outlined in this document provide a robust framework for researchers to determine its potency in their cell lines of interest. This information is essential for designing further experiments to elucidate the therapeutic potential of BRD4354.
References
BRD4354 Ditrifluoroacetate: Application Notes and Protocols for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BRD4354 ditrifluoroacetate, a potent and selective inhibitor of Class IIa histone deacetylases (HDACs), in epigenetic research. This document outlines the compound's mechanism of action, provides detailed protocols for key in vitro experiments, and presents relevant quantitative data to facilitate experimental design and data interpretation.
Introduction
BRD4354 is a valuable chemical probe for investigating the biological functions of specific Class IIa HDACs, particularly HDAC5 and HDAC9.[1] Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[2] In various diseases, including cancer, aberrant HDAC activity can lead to the silencing of tumor suppressor genes.[2] By selectively inhibiting HDAC5 and HDAC9, BRD4354 allows for the targeted study of their roles in cellular processes and disease pathogenesis.[1]
Mechanism of Action
BRD4354 is an inhibitor of zinc-dependent histone deacetylases.[1] It demonstrates moderate potency and significant selectivity for HDAC5 and HDAC9 over other HDAC isoforms.[1][3] The primary mechanism of BRD4354 in epigenetic modulation involves the inhibition of HDAC5 and HDAC9, which are transcriptional corepressors for the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[4] By inhibiting HDAC5/9, BRD4354 releases the repression on MEF2, allowing for the activation and transcription of MEF2-target genes.[4] This can lead to various cellular outcomes, including cell cycle arrest and apoptosis.[2]
Additionally, it is noteworthy that BRD4354 has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (MPro).[4]
Quantitative Data
The inhibitory activity of BRD4354 against a panel of HDAC isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | IC50 Value (µM) | HDAC Class | Notes |
| Histone Deacetylase 5 (HDAC5) | 0.85 | IIa | Moderately potent inhibitor[1][3][4] |
| Histone Deacetylase 9 (HDAC9) | 1.88 | IIa | Moderately potent inhibitor[1][3][4] |
| HDAC4, HDAC7 | 3.88 - 13.8 | IIa | Weaker inhibition compared to HDAC5 and HDAC9[1][4] |
| HDAC6, HDAC8 | 3.88 - 13.8 | IIb, I | Weaker inhibition[1][4] |
| HDAC1, HDAC2, HDAC3 | >40 | I | Demonstrates less inhibitory effect[3][4] |
| SARS-CoV-2 Main Protease (MPro) | 0.72 ± 0.04 | N/A | Time-dependent covalent inhibition[4] |
Optimal Concentration Range for In Vitro Assays:
-
Enzymatic Assays (HDAC5, HDAC9): A starting concentration range of 0.1 µM to 10 µM is recommended for dose-response studies.[4]
-
Cell-Based Assays: A broader range of 0.5 µM to 25 µM should be tested to determine the optimal concentration for desired effects while monitoring for cytotoxicity.[4] In A549 adenocarcinoma cells, a concentration of 10 µM has been used for gene expression studies.[3][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by BRD4354 and a general experimental workflow for its characterization.
Caption: Signaling pathway of HDAC5/9 inhibition by BRD4354.
Caption: Experimental workflow for characterizing BRD4354.
Experimental Protocols
Here are detailed methodologies for key experiments involving BRD4354.
In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method to determine the IC50 value of BRD4354 against specific HDAC enzymes.[1]
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC5, HDAC9)
-
Fluorogenic acetylated peptide substrate
-
BRD4354 stock solution (in DMSO)
-
Assay buffer
-
Developer solution (containing a protease like trypsin)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of BRD4354 in assay buffer to cover a range of concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control.
-
Reaction Setup: To each well of the microplate, add the diluted BRD4354 or DMSO.
-
Add the HDAC enzyme solution to each well.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the reaction by adding the developer solution. The developer's protease will cleave the deacetylated substrate, releasing a fluorescent molecule.[1]
-
Incubate at room temperature for 15 minutes to allow for signal development.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).[4]
-
Data Analysis: Plot the fluorescence readings against the inhibitor concentration and use a suitable software to calculate the IC50 value.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of BRD4354 on cell viability.[4][6]
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium
-
BRD4354 stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or other solubilizing agent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat cells with a range of BRD4354 concentrations (e.g., 0.1 to 50 µM) for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, until purple formazan (B1609692) crystals are visible.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection (Annexin V Staining)
This protocol is for identifying apoptotic cells following BRD4354 treatment using flow cytometry.[2][6]
Materials:
-
Cell line of interest
-
BRD4354 stock solution
-
6-well plates
-
Cold PBS
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of BRD4354 for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after BRD4354 treatment.[2]
Materials:
-
Cell line of interest
-
BRD4354 stock solution
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with BRD4354 as described previously.
-
Harvesting: Harvest cells by trypsinization and centrifugation.
-
Washing and Fixation: Wash cells with cold PBS. Fix the cells by adding the cell suspension dropwise into cold 70% ethanol while gently vortexing.[2]
-
Incubation: Incubate at -20°C for at least 2 hours (or overnight).[2]
-
Staining: Centrifuge the fixed cells, wash with cold PBS, and resuspend in 500 µL of PI staining solution containing RNase A.[2]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[2]
-
Analysis: Analyze the samples by flow cytometry.
Cellular Assay for Gene Expression Analysis
This protocol describes a method to assess the effect of BRD4354 on gene expression.[1][5]
Materials:
-
Cell line of interest (e.g., A549 adenocarcinoma cells)[5]
-
BRD4354 stock solution
-
Appropriate cell culture plates and media
-
RNA extraction kit
-
Reagents and instrumentation for microarray or RNA-sequencing
Procedure:
-
Cell Treatment: Culture cells and treat with a specific concentration of BRD4354 (e.g., 10 µM) or vehicle control for a set duration (e.g., 24 hours).[5]
-
RNA Extraction: Isolate total RNA from both treated and untreated cells using a suitable RNA extraction kit.
-
Gene Expression Profiling: Subject the extracted RNA to microarray or RNA-sequencing analysis to determine changes in gene expression levels.[1]
-
Data Analysis: Analyze the gene expression data to identify differentially expressed genes (upregulated and downregulated) in response to BRD4354 treatment. This can provide insights into the biological pathways modulated by the inhibition of HDAC5 and HDAC9.[1]
References
Application Notes and Protocols for Assessing BRD4354 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 is a versatile small molecule inhibitor with a dual-targeting profile, making it a valuable tool for both epigenetic and antiviral research. It has been identified as a moderately potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, and as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Verifying that BRD4354 engages these targets within a cellular context is a critical step in validating its mechanism of action and interpreting experimental results.
These application notes provide detailed protocols for several key methods to assess the target engagement of BRD4354 in cells, focusing on both its HDAC and Mpro targets. The protocols are designed to be a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The inhibitory activity of BRD4354 against its primary targets has been characterized in various studies. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of BRD4354 against HDAC Isoforms
| Target Enzyme | IC50 Value (µM) | Notes |
| Histone Deacetylase 5 (HDAC5) | 0.85 | Moderately potent inhibitor |
| Histone Deacetylase 9 (HDAC9) | 1.88 | Moderately potent inhibitor |
| HDAC4, HDAC6, HDAC7, HDAC8 | 3.88 - 13.8 | Weaker inhibition compared to HDAC5 and HDAC9 |
| HDAC1, HDAC2, HDAC3 | >40 | Demonstrates less inhibitory effect on class I HDACs |
Table 2: Inhibitory Activity of BRD4354 against SARS-CoV-2 Main Protease (Mpro)
| Target Enzyme | IC50 Value (µM) | Notes |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Time-dependent covalent inhibition |
Section 1: Assessing Target Engagement with Histone Deacetylases (HDACs)
BRD4354's inhibition of HDAC5 and HDAC9 leads to an increase in histone acetylation, which in turn affects gene expression, particularly genes regulated by the myocyte enhancer factor 2 (MEF2) family of transcription factors.
Signaling Pathway
Experimental Protocols
This protocol assesses changes in global histone acetylation levels in cells following treatment with BRD4354.
Materials:
-
Cell line of interest (e.g., A549 adenocarcinoma cells)
-
Cell culture medium and supplements
-
BRD4354 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-
Troubleshooting & Optimization
BRD4354 ditrifluoroacetate solubility problems in aqueous buffer
Welcome to the Technical Support Center for BRD4354 ditrifluoroacetate. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered during experiments with this compound.
Troubleshooting Guide
Issue: Precipitate forms when diluting a DMSO stock solution of BRD4354 ditrifluoroacetate into an aqueous buffer (e.g., PBS).
This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here’s a systematic approach to troubleshoot this problem:
| Potential Cause | Suggested Solution | Expected Outcome |
| High Final Concentration | The final concentration of BRD4354 in your aqueous buffer may be exceeding its solubility limit. Try preparing a more dilute working solution. | A clear, homogenous solution at a lower, but still effective, concentration. |
| Insufficient Co-solvent | The percentage of DMSO in the final aqueous solution is too low to maintain solubility. | The compound remains in solution. It is crucial to also run a vehicle control with the same final DMSO concentration to ensure the solvent does not affect the experimental results.[1] |
| Suboptimal Mixing Technique | Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations, leading to precipitation. | Dropwise addition of the DMSO stock into the vortexing aqueous buffer results in a clear solution. |
| pH-Dependent Solubility | The solubility of BRD4354 may be influenced by the pH of the aqueous buffer. | Experimenting with buffers of different pH values may identify a range where the compound is more soluble. |
| Temperature Effects | Lower temperatures can decrease the solubility of some compounds. | Gentle warming of the final solution to 37°C may help dissolve the precipitate. However, avoid prolonged heating to prevent compound degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of BRD4354 ditrifluoroacetate?
A1: The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO).[1] BRD4354 is soluble in DMSO at concentrations up to approximately 12.5 mg/mL (~32.65 mM).[1] For complete dissolution, sonication may be helpful.[1]
Q2: I'm still seeing precipitation in my aqueous buffer even after trying the troubleshooting steps. What else can I do?
A2: If simple dilution into an aqueous buffer with a low percentage of DMSO is not successful, you may need to use a co-solvent system, which is common for in vivo and some in vitro applications. These formulations are designed to improve the solubility of hydrophobic compounds in an aqueous environment.
Q3: What are some examples of co-solvent systems I can use for BRD4354 ditrifluoroacetate?
A3: Several co-solvent systems have been reported for BRD4354 and similar compounds. The choice of system may depend on your specific experimental setup (e.g., in vitro vs. in vivo). Always prepare these formulations by adding and mixing the solvents sequentially.[2][3][4]
Q4: How should I store solutions of BRD4354 ditrifluoroacetate?
A4: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[2] It is recommended to prepare fresh working solutions in aqueous buffers on the day of the experiment.
Q5: Could the trifluoroacetate (B77799) (TFA) salt be the cause of the solubility issues?
A5: While the parent molecule's properties are the primary driver of solubility, the counter-ion can have an effect. In some cases, trifluoroacetate salts can have different solubility profiles compared to other salt forms (e.g., hydrochloride) or the free base. For some compounds, exchanging the TFA salt for a different one, like acetate (B1210297) or hydrochloride, may improve aqueous solubility.[5] However, this is a chemical modification that requires expertise in chemical synthesis.
Data Presentation: Solubility of BRD4354
The following table summarizes the reported solubility of BRD4354 in various solvent systems. Note that the ditrifluoroacetate salt may have slightly different solubility characteristics.
| Solvent System | Reported Solubility | Notes |
| 100% DMSO | ~12.5 mg/mL (~32.65 mM) | Ultrasonic assistance may be required for complete dissolution.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (~3.40 mM) | Saturation unknown. Solvents should be added and mixed sequentially.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (~3.40 mM) | Saturation unknown. SBE-β-CD is a cyclodextrin (B1172386) used to enhance solubility.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (~3.40 mM) | Saturation unknown. Primarily for in vivo applications.[2] |
Experimental Protocols
Protocol 1: Preparation of a BRD4354 Ditrifluoroacetate Stock Solution in DMSO
-
Allow the vial of lyophilized BRD4354 ditrifluoroacetate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the vial to mix.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Thaw a single-use aliquot of the BRD4354 ditrifluoroacetate DMSO stock solution.
-
Warm the desired aqueous buffer (e.g., PBS) to room temperature or 37°C.
-
While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is as low as possible (ideally <0.5% for cell-based assays) while maintaining the solubility of BRD4354.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may be necessary to reduce the final concentration or use a co-solvent system.
Mandatory Visualization
Signaling Pathway of BRD4354 Action
BRD4354 is a selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9. These HDACs are known to repress the activity of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. By inhibiting HDAC5/9, BRD4354 relieves this repression, leading to increased histone acetylation and the activation of MEF2-dependent gene transcription.
Caption: Simplified signaling pathway of BRD4354-mediated HDAC inhibition.
Experimental Workflow for Solubility Troubleshooting
The following diagram outlines a logical workflow for addressing solubility issues with BRD4354 ditrifluoroacetate.
References
minimizing off-target effects of BRD4354 ditrifluoroacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BRD4354 ditrifluoroacetate, with a focus on minimizing off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BRD4354?
A1: BRD4354 is a selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2] It also exhibits potent covalent inhibition of the SARS-CoV-2 Main Protease (Mpro).[3] By inhibiting HDAC5 and HDAC9, BRD4354 modulates histone acetylation, leading to changes in gene expression.[1] Its covalent mechanism of action, particularly on the SARS-CoV-2 Mpro, involves the formation of a covalent bond with the catalytic cysteine residue in the active site.[4]
Q2: What are the known on-targets and off-targets of BRD4354?
A2: The primary on-targets of BRD4354 are HDAC5 and HDAC9.[5] It also potently inhibits the SARS-CoV-2 Main Protease.[6] Known off-targets include other HDAC isoforms, which it inhibits with lower potency.[5] Due to its nature as a covalent inhibitor, there is a potential for off-target modifications of other cellular proteins.[7]
Q3: How can I minimize the off-target effects of BRD4354 in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Here are key strategies:
-
Use the Lowest Effective Concentration: Determine the optimal concentration of BRD4354 for your specific cell line and assay by performing a dose-response study.[8] A good starting point is 5 to 10 times the in vitro IC50 value for your target of interest.[8]
-
Optimize Incubation Time: The cytotoxic and off-target effects of BRD4354 can be time-dependent.[7] Perform a time-course experiment to identify the shortest incubation time that yields the desired on-target effect.
-
Control for Solvent Toxicity: BRD4354 is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.1%).[8] Always include a vehicle-only control in your experiments.[8]
-
Use Orthogonal Validation: Confirm your findings using a structurally different inhibitor for the same target or by genetic validation methods like siRNA or CRISPR to ensure the observed phenotype is due to the inhibition of the intended target.
Q4: I am observing unexpected cytotoxicity in my cell line. What should I do?
A4: Unexpected cytotoxicity can be a sign of off-target effects or suboptimal experimental conditions. Refer to the troubleshooting guide below for a systematic approach to address this issue.
Data Presentation
Table 1: In Vitro Inhibitory Activity of BRD4354
This table summarizes the half-maximal inhibitory concentrations (IC50) of BRD4354 against various targets, providing a reference for its potency and selectivity.
| Target Enzyme | IC50 Value (µM) | Notes |
| On-Targets | ||
| Histone Deacetylase 5 (HDAC5) | 0.85 | Moderately potent inhibitor[6] |
| Histone Deacetylase 9 (HDAC9) | 1.88 | Moderately potent inhibitor[6] |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Time-dependent covalent inhibition[6] |
| Off-Targets (HDACs) | ||
| HDAC4 | 3.88 - 13.8 | Weaker inhibition[6] |
| HDAC6 | 3.88 - 13.8 | Weaker inhibition[6] |
| HDAC7 | 3.88 - 13.8 | Weaker inhibition[6] |
| HDAC8 | 3.88 - 13.8 | Weaker inhibition[6] |
| HDAC1 | >40 | Demonstrates less inhibitory effect[6] |
| HDAC2 | >40 | Demonstrates less inhibitory effect[6] |
| HDAC3 | >40 | Demonstrates less inhibitory effect[6] |
Experimental Protocols
Protocol 1: In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol outlines a general method for determining the IC50 values of BRD4354 against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes
-
Fluorogenic acetylated peptide substrate
-
BRD4354 ditrifluoroacetate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[9]
-
Developer solution (containing a protease like trypsin)[2]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of BRD4354 in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme, the fluorogenic substrate, and the diluted BRD4354.[2] Include a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.[2]
-
Data Analysis: Plot the fluorescence readings against the inhibitor concentration to calculate the IC50 value.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that BRD4354 engages its intended target within a cellular context.[4]
Materials:
-
Cell line expressing the target protein
-
BRD4354 ditrifluoroacetate
-
Vehicle control (e.g., DMSO)
-
Lysis buffer with protease inhibitors
-
Equipment for heat treatment (e.g., PCR cycler)
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Treatment: Treat cultured cells with BRD4354 or a vehicle control for a specified duration.[4]
-
Heating: Heat the cell lysates at a range of temperatures to induce denaturation.[4]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[4]
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant using Western blotting or mass spectrometry.[4]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of BRD4354 indicates target engagement.[4]
Protocol 3: Cell Viability Assay (MTT)
This assay is used to determine the cytotoxic effects of BRD4354 and to establish the optimal concentration range for your experiments.[10]
Materials:
-
Cell line of interest
-
BRD4354 ditrifluoroacetate
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilizing agent (e.g., DMSO)[6]
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a range of BRD4354 concentrations for the desired duration (e.g., 24, 48, or 72 hours).[6] Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Signaling Pathway of BRD4354
Caption: Signaling pathway of HDAC5/9 inhibition by BRD4354.
Experimental Workflow for BRD4354 Characterization
Caption: Experimental workflow for characterizing BRD4354.
Troubleshooting Workflow for Off-Target Effects
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
BRD4354 ditrifluoroacetate stability in cell culture media over time
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of BRD4354 ditrifluoroacetate in cell culture media. As direct stability data in various media over time is not extensively published, this guide offers a framework for users to conduct their own stability assessments, troubleshoot common issues, and understand the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for BRD4354 ditrifluoroacetate?
A1: Proper storage is critical to maintaining the integrity of BRD4354 ditrifluoroacetate. For long-term storage, it is recommended to store the compound at -80°C for up to six months. For short-term storage, -20°C for up to one month is suitable.[1] The compound should be stored sealed and protected from moisture.[1] Stock solutions are typically prepared in a solvent like DMSO. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2]
Q2: Why is it important to assess the stability of BRD4354 in my specific cell culture media?
A2: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and often serum, which can affect the stability of a small molecule. Factors such as pH, temperature, and interactions with media components can lead to the degradation of the compound over the course of an experiment.[3] Assessing stability in your specific experimental conditions ensures that the observed biological effects are attributable to the intact compound at a known concentration.
Q3: BRD4354 is described as a covalent inhibitor. How might this affect its stability and mechanism of action?
A3: BRD4354 acts as a covalent inhibitor, meaning it forms a permanent bond with its target.[4] It has been shown to undergo a reaction to form a reactive intermediate which then covalently binds to its targets, such as the catalytic cysteine in the SARS-CoV-2 main protease.[5][6] This reactivity means the compound's stability can be time-dependent, and its concentration may decrease as it binds to its target or potentially reacts with other molecules in the media.
Q4: What are the primary cellular targets of BRD4354?
A4: BRD4354 is a moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, with IC50 values of 0.85 µM and 1.88 µM, respectively.[7][8][9] It also demonstrates inhibitory activity against the SARS-CoV-2 main protease (MPro) with an IC50 of approximately 0.72 µM.[8]
Troubleshooting Guide: Stability Assessment
This guide addresses common issues that may arise when assessing the stability of BRD4354 ditrifluoroacetate in cell culture media.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in media | The solubility limit of the compound has been exceeded in the aqueous media. | - Lower the final concentration of BRD4354. - Pre-warm the cell culture media to 37°C before adding the compound. - Instead of a single dilution, perform serial dilutions in pre-warmed media.[3] |
| High variability in concentration measurements between replicates | - Inconsistent sample preparation or pipetting. - Incomplete solubilization of the stock solution. | - Use calibrated pipettes and ensure thorough mixing at each step. - Visually inspect the stock solution for any precipitate. If present, gently warm and vortex to ensure it is fully dissolved. |
| Rapid loss of compound detected | - Chemical instability in the media. - Adsorption to plasticware. | - Test stability in a simpler, serum-free medium to see if serum components are contributing to degradation. - Consider using low-adsorption microplates or tubes for the experiment.[3] |
| Ghost peaks or baseline instability in HPLC/LC-MS analysis | - Contamination of the analytical system. - Issues with the mobile phase or column. | - Implement rigorous cleaning protocols for the instrument.[10] - Ensure the mobile phase is properly prepared and degassed, and that the column is in good condition. |
Data Presentation: Stability of BRD4354 Ditrifluoroacetate
The following table structure should be used to summarize the quantitative data from a stability assessment of BRD4354 in cell culture media.
| Time Point (Hours) | Media Type | Concentration (µM) ± SD | Percent Remaining (%) |
| 0 | DMEM + 10% FBS | User-determined value | 100 |
| 2 | DMEM + 10% FBS | User-determined value | Calculated value |
| 4 | DMEM + 10% FBS | User-determined value | Calculated value |
| 8 | DMEM + 10% FBS | User-determined value | Calculated value |
| 24 | DMEM + 10% FBS | User-determined value | Calculated value |
| 48 | DMEM + 10% FBS | User-determined value | Calculated value |
| 0 | RPMI-1640 + 10% FBS | User-determined value | 100 |
| 2 | RPMI-1640 + 10% FBS | User-determined value | Calculated value |
| 4 | RPMI-1640 + 10% FBS | User-determined value | Calculated value |
| 8 | RPMI-1640 + 10% FBS | User-determined value | Calculated value |
| 24 | RPMI-1640 + 10% FBS | User-determined value | Calculated value |
| 48 | RPMI-1640 + 10% FBS | User-determined value | Calculated value |
Experimental Protocols
Protocol for Assessing BRD4354 Stability in Cell Culture Media
This protocol provides a general method for determining the stability of BRD4354 in a chosen cell culture medium using HPLC or LC-MS.
Materials:
-
BRD4354 ditrifluoroacetate
-
DMSO (sterile)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, low-adsorption microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of BRD4354 in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the BRD4354 stock solution into the medium to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%).
-
Aliquot Samples: Dispense the spiked media into sterile tubes or wells, creating separate aliquots for each time point to be tested.
-
Time Zero (T=0) Sample: Immediately take one aliquot and process it for analysis. This will serve as the 100% reference point.
-
Incubation: Place the remaining aliquots in a 37°C incubator.
-
Collect Time Points: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), remove one aliquot from the incubator.
-
Sample Processing: If the medium contains serum, precipitate the proteins by adding a threefold excess of a cold organic solvent like acetonitrile. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of the parent BRD4354 compound in each sample using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of BRD4354 remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of BRD4354 in cell culture media.
Caption: Simplified signaling pathway of BRD4354-mediated HDAC inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. casss.org [casss.org]
troubleshooting inconsistent results with BRD4354 ditrifluoroacetate
Welcome to the technical support center for BRD4354 ditrifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is BRD4354 and what are its primary cellular targets?
A1: BRD4354 is a small molecule that functions as a dual-target inhibitor. Its primary targets are histone deacetylase 5 (HDAC5) and HDAC9, for which it acts as a moderately potent and selective inhibitor.[1][2] It also demonstrates weaker inhibitory effects on other Class IIa HDACs like HDAC4 and HDAC7.[3] Additionally, BRD4354 has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[4][5][6]
Q2: What is the mechanism of action of BRD4354?
A2: BRD4354 inhibits HDACs by preventing the removal of acetyl groups from histone and non-histone proteins, leading to an increase in histone acetylation.[2] This alteration in chromatin structure can regulate gene expression, potentially leading to cellular responses like cell cycle arrest and apoptosis.[2][7] Its inhibition of the SARS-CoV-2 main protease occurs through a time-dependent, covalent modification of the active site cysteine (Cys145).[4][6] This covalent inhibition is proposed to proceed via the formation of a reactive ortho-quinone methide intermediate.[8][9]
Q3: What are the recommended storage and handling conditions for BRD4354 ditrifluoroacetate?
A3: For long-term storage (up to 6 months), BRD4354 ditrifluoroacetate should be stored at -80°C. For short-term storage (up to 1 month), -20°C is suitable. The compound should be sealed and protected from moisture.[8] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a year or -80°C for up to two years.[1][10]
Troubleshooting Inconsistent Results
Q4: I am observing unexpected cytotoxicity in my cell line, even at low concentrations. What could be the cause?
A4: Unexpected cell death can arise from several factors:
-
Off-Target Effects: As a covalent inhibitor, BRD4354 has the potential to modify other cellular proteins off-target, which could lead to toxicity.[8]
-
Cell Line Sensitivity: The cytotoxic effects of HDAC inhibitors can vary significantly between different cell lines.[8] Your specific cell line may be particularly sensitive to the inhibition of HDAC5/9 or to off-target effects.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically ≤ 0.1%.[2][8]
-
Suboptimal Cell Density: Both very high and very low cell densities can induce cellular stress and increase sensitivity to chemical compounds.[8]
Q5: My experimental results are inconsistent or I am not observing the expected inhibitory effect. What should I check?
A5: Inconsistent results or a lack of effect can be due to several reasons:
-
Time-Dependent Inhibition: The inhibitory action of BRD4354 is time-dependent. For in vitro enzymatic assays, pre-incubating the compound with the target enzyme (e.g., for 60 minutes with Mpro) before adding the substrate is critical.[6][9][11]
-
Compound Stability and Solubility: BRD4354 has limited aqueous solubility, and precipitation can occur when diluting a DMSO stock solution into an aqueous buffer.[10][11] Ensure the compound is fully dissolved and consider using a co-solvent system if necessary for in vivo studies.[10][12] Prepare fresh dilutions for each experiment.
-
Compound Integrity: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.[1][8]
-
Assay Conditions: The specific components of your assay buffer could interfere with the compound's activity.[9]
Q6: I am having trouble with the solubility of BRD4354. What are the recommended solvents and procedures?
A6: The recommended solvent for preparing stock solutions of BRD4354 is DMSO, with a reported solubility of up to 12.5 mg/mL (32.65 mM).[10] If you observe precipitation in your DMSO stock, gentle warming to 37°C or sonication can aid dissolution.[10] When diluting into aqueous media, precipitation is a common issue. To mitigate this, you can try lowering the final concentration, ensuring the final DMSO concentration is sufficient to maintain solubility (while remaining non-toxic to cells), or adjusting the pH of the buffer.[10]
Quantitative Data Summary
The inhibitory activity of BRD4354 against various targets has been characterized through in vitro assays.
| Target Enzyme | IC50 Value (µM) | Notes |
| HDAC5 | 0.85 | Moderately potent inhibitor.[1][4][13] |
| HDAC9 | 1.88 | Moderately potent inhibitor.[1][4][13] |
| HDAC4 | 3.88 | Weaker inhibition compared to HDAC5 and HDAC9.[3] |
| HDAC7 | 7.82 | Weaker inhibition compared to HDAC5 and HDAC9.[3] |
| HDAC6 | >10 | Weaker inhibition.[3] |
| HDAC8 | 13.8 | Weaker inhibition.[3] |
| HDAC1 | >40 | Demonstrates less inhibitory effect on class I HDACs.[1][3] |
| HDAC2 | >40 | Demonstrates less inhibitory effect on class I HDACs.[1][3] |
| HDAC3 | >40 | Demonstrates less inhibitory effect on class I HDACs.[1][3] |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Time-dependent covalent inhibition.[4][6] |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of BRD4354 on a chosen cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BRD4354 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4][7]
-
Prepare serial dilutions of BRD4354 in complete growth medium. The final DMSO concentration should not exceed 0.1%.[7]
-
Remove the medium and treat the cells with various concentrations of BRD4354 for the desired time (e.g., 24, 48, or 72 hours).[4][7] Include a vehicle control (DMSO) and a blank (medium only).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[4]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Histone Acetylation
This protocol is used to assess changes in global or specific histone acetylation levels in cells treated with BRD4354.
Materials:
-
Cell line of interest
-
BRD4354 stock solution (in DMSO)
-
Lysis buffer
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of BRD4354 or a vehicle control for a specified duration (e.g., 24 hours).[3]
-
Harvest and lyse the cells.[3]
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[3]
-
Quantify band intensities and normalize the acetyl-histone signal to the total histone signal.[3]
In Vitro HDAC Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of BRD4354 against a specific HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme
-
Assay buffer
-
Fluorogenic HDAC substrate
-
Developer solution
-
BRD4354
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and serial dilutions of BRD4354.[14][15]
-
Pre-incubate to allow for time-dependent inhibition if necessary.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.[3][14]
-
Incubate at 37°C for a specified time (e.g., 60 minutes).[3]
-
Incubate at room temperature to allow for signal development.[3]
-
Measure the fluorescence using a microplate reader.[14]
-
Calculate the percent inhibition and determine the IC50 value.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
how to prevent BRD4354 ditrifluoroacetate precipitation in stock solutions
Welcome to the technical support center for BRD4354 ditrifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly the issue of precipitation in stock solutions. Adhering to proper handling and storage protocols is critical for ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my BRD4354 ditrifluoroacetate precipitating out of its DMSO stock solution?
Precipitation of BRD4354 from a dimethyl sulfoxide (B87167) (DMSO) stock solution is a common issue that can stem from several factors:
-
Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of hydrophobic compounds like BRD4354, causing them to precipitate.[1][2][3] It is crucial to use anhydrous (water-free) DMSO.[1]
-
Temperature Fluctuations: The solubility of many compounds, including BRD4354, is lower at colder temperatures. When stock solutions are stored at -20°C or -80°C, the compound may fall out of solution.[4]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and create conditions that promote precipitation and aggregation, leading to a decrease in the effective concentration of the compound.[3][5]
-
Supersaturation: The stock solution may have been prepared at a concentration that is too high, creating a thermodynamically unstable supersaturated solution from which the compound can easily precipitate.[6]
Q2: What is the recommended solvent and concentration for preparing BRD4354 stock solutions?
The most commonly recommended solvent for preparing stock solutions of BRD4354 is high-purity, anhydrous DMSO.[1][7] Based on supplier data, a stock concentration of 10 mM is generally achievable. However, if you encounter persistent precipitation, preparing a slightly less concentrated stock solution (e.g., 5 mM) may improve stability.
| Solvent | Reported Solubility | Molar Concentration |
| DMSO | ~12.5 mg/mL[8] | ~32.65 mM |
| In vivo Formulation 1 | ≥ 1.25 mg/mL[8][9] | ≥ 3.26 mM |
| In vivo Formulation 2 | ≥ 1.25 mg/mL[8][9] | ≥ 3.26 mM |
| Note: In vivo formulations often contain co-solvents such as PEG300, Tween-80, and Corn Oil to maintain solubility in aqueous environments.[8][9] |
Q3: How should I properly store my BRD4354 stock solution to prevent precipitation?
Proper storage is critical for maintaining the integrity of your stock solution. The universally recommended best practice is to aliquot the stock solution into small, single-use volumes immediately after preparation.[7][9] This minimizes the number of damaging freeze-thaw cycles.
| Storage Temperature | Duration | Recommendation |
| -80°C | Long-Term (6 months to 2 years)[7][8][9] | Recommended for optimal stability. |
| -20°C | Short-Term (up to 1 month)[7][8] | Suitable for aliquots that will be used relatively quickly. |
| Always store vials tightly sealed to protect from moisture and in an upright position.[10][11] |
Q4: I see a precipitate in my stock vial after thawing. What should I do?
This is a common occurrence, especially with solutions stored at low temperatures.
-
Warm the Solution: Gently warm the vial to room temperature or in a 37°C water bath.[4]
-
Mix Thoroughly: Vortex the solution vigorously for several minutes to help redissolve the compound.[4]
-
Sonication (Optional): If the precipitate persists, sonicating the vial in a water bath for 5-10 minutes can aid dissolution.[4][9]
-
Visual Confirmation: Before use, visually inspect the solution to ensure all precipitate has dissolved and the solution is clear.
Q5: My compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This phenomenon is known as "antisolvent precipitation" and occurs because BRD4354 is highly soluble in DMSO but poorly soluble in aqueous solutions.[6][12] When the concentrated DMSO stock is rapidly diluted, the compound crashes out. To prevent this:
-
Use Stepwise Dilution: Do not add the concentrated DMSO stock directly to your final volume of aqueous medium. First, create an intermediate dilution in your medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to make a 100 µM intermediate solution. Then, add the required volume of this intermediate dilution to your final culture volume.[13][14]
-
Ensure Final DMSO Concentration is Low: Keep the final concentration of DMSO in your cell culture low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[6][7] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with BRD4354 ditrifluoroacetate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate in Stock Vial After Thawing | 1. Low-temperature insolubility.[4]2. Compound crashed out during freeze-thaw cycles.[5][15]3. Moisture absorption by DMSO, reducing solubility.[1][3] | 1. Gently warm the vial to 37°C and vortex vigorously until the solution is clear.[4]2. Use sonication for 5-10 minutes if warming and vortexing are insufficient.[9]3. For future preparations, aliquot stock into single-use volumes to eliminate freeze-thaw cycles.[9]4. Always use high-purity, anhydrous DMSO and keep containers tightly sealed.[1] |
| Precipitate Forms Immediately Upon Dilution in Aqueous Media | 1. "Antisolvent precipitation" due to a rapid shift from organic to aqueous solvent.[6][12]2. The final concentration in the aqueous medium exceeds the compound's solubility limit.[16] | 1. Use a stepwise dilution protocol (see Protocol 2 below).[13][14]2. Pre-warm the aqueous medium to 37°C before adding the compound.3. Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid mixing.4. Consider lowering the final working concentration of the compound if precipitation persists. |
| Solution Becomes Cloudy Over Time in Incubator | 1. Compound has limited stability in aqueous solutions at 37°C.2. Interaction with media components (e.g., salts, proteins). | 1. Prepare working solutions fresh immediately before each experiment.2. Avoid storing diluted aqueous solutions of the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BRD4354 Stock Solution in DMSO
Materials:
-
BRD4354 ditrifluoroacetate powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate: Allow the vial of BRD4354 powder and the anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh Compound: Accurately weigh the required amount of BRD4354 powder. For larger quantities, it is recommended to weigh out only what is needed for the stock solution.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Dissolve: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.[4]
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C, followed by vortexing.[9]
-
Aliquot: Once the solution is clear, immediately aliquot it into single-use, tightly sealed vials.
-
Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[7][8]
Protocol 2: Recommended Stepwise Dilution into Aqueous Media
This protocol describes how to prepare a final 10 µM working solution from a 10 mM DMSO stock without causing precipitation.
Procedure:
-
Prepare Intermediate Dilution (100X):
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed (37°C) cell culture medium.
-
Add 1 µL of the 10 mM BRD4354 DMSO stock solution to the medium.
-
Mix immediately and thoroughly by gentle vortexing or pipetting up and down. This creates a 100 µM intermediate solution.
-
-
Prepare Final Dilution (10X):
-
Add the appropriate volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired 10 µM concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a culture well.
-
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visual Guides
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sodium trifluoroacetate(2923-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Dilutions: Explanations and Examples of Common Methods [quansysbio.com]
- 15. Mitigation of Precipitate Formation After Thawing – StabilityStudies.in [stabilitystudies.in]
- 16. researchgate.net [researchgate.net]
improving the bioavailability of BRD4354 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of BRD4354 for successful in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and administering BRD4354 for in vivo studies.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Buffers | BRD4354 is a lipophilic small molecule with low aqueous solubility. | 1. Utilize a co-solvent system: A recommended formulation for in vivo use involves a multi-component solvent system. A common starting point is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] 2. Prepare a stock solution: Dissolve BRD4354 in 100% DMSO at a high concentration first. This stock can then be diluted with other vehicles like PEG300, Tween-80, and saline.[1] 3. Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the solvent mixture. |
| Precipitation of Compound Upon Dilution | The compound may "crash out" of solution when a concentrated stock in an organic solvent is diluted too quickly into an aqueous buffer. | 1. Stepwise Dilution: Add the aqueous component of the vehicle (e.g., saline) to the organic solvent mixture (e.g., DMSO/PEG300/Tween-80) slowly while vortexing. 2. Order of Addition: Add the solvents in a specific order: first dissolve BRD4354 in DMSO, then add PEG300, followed by Tween-80, and finally saline.[1] |
| Low or Variable Bioavailability | This can be due to poor absorption from the gastrointestinal tract (for oral administration), rapid metabolism, or low permeability across biological membranes. | 1. Formulation Optimization: Experiment with different formulation strategies, such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or nanoparticle formulations, to enhance absorption.[2][3][4] 2. Route of Administration: Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, which bypass first-pass metabolism in the liver. 3. Particle Size Reduction: For oral formulations, reducing the particle size of BRD4354 through techniques like micronization or nanomilling can increase the surface area for dissolution.[5][6][7] |
| Observed Toxicity in Animal Models | The vehicle or the compound concentration may be causing adverse effects. | 1. Vehicle Toxicity: Run a control group with just the vehicle to assess its tolerability in the animal model. 2. Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of BRD4354 in your specific model. 3. Monitor Animal Health: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.[8] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting formulation for in vivo studies with BRD4354?
A widely used formulation for poorly soluble compounds like BRD4354 is a co-solvent system. A recommended starting point is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare this formulation by first dissolving BRD4354 in DMSO and then sequentially adding the other components.[1]
2. Why is my BRD4354 not dissolving in PBS?
BRD4354 is a hydrophobic molecule and is not expected to be readily soluble in purely aqueous buffers like PBS. To achieve a stable solution for in vivo administration, a formulation containing organic co-solvents and surfactants is necessary to increase its solubility.[4][5]
3. What are some alternative strategies to improve the oral bioavailability of BRD4354?
If the standard co-solvent formulation does not yield sufficient oral bioavailability, you can explore the following advanced formulation strategies:
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the absorption of lipophilic drugs.[2][4]
-
Solid Dispersions: Creating an amorphous solid dispersion of BRD4354 with a polymer can improve its dissolution rate and solubility.[7][9]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase the surface area of the drug, leading to improved dissolution and absorption.[5][6][9]
4. How does BRD4354 work?
BRD4354 is a selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[10][11] By inhibiting these enzymes, it prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[11] This can, in turn, affect various cellular processes, including cell cycle progression and apoptosis.[12][13]
Data Presentation
Table 1: In Vitro Inhibitory Activity of BRD4354 against HDAC Isoforms
| Target | IC50 (µM) | Class |
| HDAC5 | 0.85 | IIa |
| HDAC9 | 1.88 | IIa |
| HDAC4 | 3.88 - 13.8 | IIa |
| HDAC7 | 7.82 | IIa |
| HDAC6 | >10 | IIb |
| HDAC8 | 13.8 | I |
| HDAC1 | >40 | I |
| HDAC2 | >40 | I |
| HDAC3 | >40 | I |
| Data compiled from publicly available sources.[11][14] |
Experimental Protocols
Protocol 1: Preparation of BRD4354 Formulation for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL solution of BRD4354 in a co-solvent vehicle.
Materials:
-
BRD4354 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of BRD4354 powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume. For a final volume of 1 mL, add 100 µL of DMSO.
-
Vortex and sonicate the mixture until the BRD4354 is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume (400 µL for a 1 mL final volume). Vortex to mix.
-
Add Tween-80 to a final concentration of 5% of the total volume (50 µL for a 1 mL final volume). Vortex to mix.
-
Slowly add sterile saline to reach the final volume (450 µL for a 1 mL final volume) while continuously vortexing to prevent precipitation.
-
The final solution should be clear and ready for administration. Prepare fresh on the day of use.
Visualizations
Caption: Strategies to enhance the bioavailability of poorly soluble compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. upm-inc.com [upm-inc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
dealing with BRD4354 ditrifluoroacetate degradation during experiments
For researchers, scientists, and drug development professionals utilizing BRD4354 ditrifluoroacetate, ensuring compound integrity is critical for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential degradation of BRD4354 ditrifluoroacetate during experiments.
Troubleshooting Guide: Investigating BRD4354 Degradation
Unexpected or inconsistent results with BRD4354 may stem from its degradation. This guide provides a systematic approach to troubleshoot potential compound stability issues.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and address suspected degradation of BRD4354 in your experiments.
Caption: A workflow for troubleshooting potential BRD4354 degradation.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: What are the recommended storage conditions for BRD4354 ditrifluoroacetate?
A1: For long-term storage, BRD4354 ditrifluoroacetate powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1][2] Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1][3] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][4]
Q2: In which solvents is BRD4354 soluble?
A2: BRD4354 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 12.5 mg/mL (32.65 mM), and sonication may be required for complete dissolution.[1][2] It is also soluble in ethanol (B145695) up to 50 mM.
Q3: How should I prepare working solutions from a DMSO stock?
A3: Due to its limited aqueous solubility, avoid adding a concentrated DMSO stock directly into an aqueous buffer, as this can cause precipitation.[1] It is best practice to prepare intermediate dilutions in your assay buffer to ensure the compound remains in solution.
Understanding BRD4354 Stability
Q4: What is the mechanism of action of BRD4354, and how might it relate to its stability?
A4: BRD4354 functions as a covalent inhibitor.[1] For the SARS-CoV-2 main protease, it is believed to undergo a retro-Mannich reaction to form a reactive ortho-quinone methide intermediate that binds to a catalytic cysteine.[1] A similar mechanism involving a zinc-catalyzed decomposition is proposed for its inhibition of histone deacetylases (HDACs).[1] This reactive nature suggests that the compound's stability could be sensitive to its chemical environment.
Q5: Are there any known incompatibilities with common experimental reagents?
A5: Yes, due to its reactive intermediate being thiol-reactive, BRD4354 is incompatible with reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol, which can quench the inhibitor.[1] If a reducing agent is necessary for your experiment, consider using a non-thiol-based agent such as TCEP (Tris(2-carboxyethyl)phosphine) after confirming its compatibility with your system.[1]
Q6: How stable is BRD4354 in cell culture media?
A6: The stability of BRD4354 in cell culture media during long incubation periods may be limited.[1] For experiments lasting longer than 24-48 hours, it is advisable to replenish the media with a freshly diluted compound.[1]
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the proposed covalent inhibition mechanism of BRD4354, which is crucial for understanding its reactivity and potential for degradation.
Caption: Proposed mechanism of BRD4354 covalent inhibition.
Quantitative Data Summary
While specific degradation kinetics for BRD4354 ditrifluoroacetate are not extensively published, the following table summarizes recommended storage conditions to ensure stability.
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[1][2] | ||
| Stock Solution | DMSO | -80°C | Up to 2 years[1][3] |
| -20°C | Up to 1 year[1][4] |
Experimental Protocols
Protocol for Assessing BRD4354 Stability in Experimental Buffer
This protocol provides a method to determine the stability of BRD4354 in your specific experimental buffer using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
BRD4354 ditrifluoroacetate
-
DMSO (anhydrous)
-
Your experimental buffer (e.g., cell culture medium, assay buffer)
-
LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of BRD4354 in DMSO (e.g., 10 mM).
-
Sample Preparation:
-
Dilute the BRD4354 stock solution into your experimental buffer to the final working concentration.
-
Prepare several identical samples.
-
-
Time-Point Analysis:
-
Immediately analyze one sample using LC-MS to establish a baseline (T=0) reading of the parent compound's peak area.
-
Incubate the remaining samples under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), remove a sample and analyze it by LC-MS.
-
-
Data Analysis:
-
For each time point, quantify the peak area of the intact BRD4354.
-
Normalize the peak area at each time point to the T=0 peak area to determine the percentage of remaining BRD4354.
-
Plot the percentage of remaining BRD4354 against time to assess its stability under your experimental conditions.
-
References
controlling for confounding variables in BRD4354 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with BRD4354, with a specific focus on controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BRD4354?
A1: BRD4354 is a selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2] It functions by blocking the enzymatic activity of these HDACs, leading to an increase in histone acetylation. This, in turn, alters chromatin structure and modulates the expression of genes regulated by these enzymes.[1][3] A key downstream effect is the alleviation of repression on the myocyte enhancer factor 2 (MEF2) family of transcription factors.[1] Additionally, BRD4354 has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[2][4][5]
Q2: What are the known off-target effects of BRD4354?
A2: The primary off-target concern with BRD4354 arises from its mechanism of action, which involves the formation of a reactive ortho-quinone methide intermediate.[5][6] This reactive intermediate can covalently modify cysteine residues on proteins other than its intended targets, potentially leading to off-target effects and cytotoxicity.[6] It is crucial to perform thorough dose-response studies and include appropriate controls to mitigate and identify potential off-target effects.[6][7][8]
Q3: What is the recommended solvent and storage condition for BRD4354?
A3: BRD4354 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] For long-term storage (up to 2 years), the non-salt form of BRD4354 should be stored at -80°C. For short-term storage (up to 1 year), it can be kept at -20°C.[6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide: Controlling for Confounding Variables
Unexpected results in BRD4354 experiments can often be attributed to confounding variables. This guide provides a systematic approach to identify and mitigate these factors.
Issue: High variability or unexpected cytotoxicity in cell-based assays.
Potential Confounding Variables & Troubleshooting Steps:
-
Vehicle Control (DMSO Concentration): High concentrations of DMSO are toxic to cells.
-
Recommendation: Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level, typically ≤ 0.1%.[6] Always include a vehicle-only control group in your experimental design.
-
-
Cell Density: Both excessively high and low cell densities can induce cellular stress and affect experimental outcomes.[6]
-
Recommendation: Determine the optimal seeding density for your specific cell line through preliminary experiments. Ensure consistent cell seeding across all plates and treatment groups.
-
-
Incubation Time: The biological effects of BRD4354 can be time-dependent.[6]
-
Recommendation: Perform a time-course experiment to identify the optimal treatment duration for the desired effect. This will help distinguish between primary and secondary effects of the compound.
-
-
Compound Stability and Handling: Improper storage or handling can lead to degradation of BRD4354.
-
Recommendation: Follow the recommended storage conditions (-80°C for long-term, -20°C for short-term).[6] Prepare fresh working solutions from a stock aliquot for each experiment.
-
-
Off-Target Effects: As a covalent inhibitor, BRD4354 has the potential for off-target modifications.[6]
-
Recommendation: Perform dose-response experiments to identify a concentration that maximizes the on-target effect while minimizing cytotoxicity.[6] Consider using orthogonal approaches, such as genetic knockdown of HDAC5 and HDAC9, to validate that the observed phenotype is due to inhibition of the intended targets. A Cellular Thermal Shift Assay (CETSA) can also be employed to confirm target engagement in a cellular context.[9][10][11][12]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of BRD4354 against various HDAC isoforms.
| Target | IC50 (µM) |
| HDAC1 | >40[1] |
| HDAC2 | >40[1] |
| HDAC3 | >40[1] |
| HDAC4 | 3.88 |
| HDAC5 | 0.85[1] |
| HDAC6 | >10 |
| HDAC7 | 7.82 |
| HDAC8 | 13.8 |
| HDAC9 | 1.88[1] |
Data compiled from publicly available sources.[1]
Experimental Protocols
1. Western Blot Analysis of Histone Acetylation
This protocol is used to assess changes in global histone acetylation levels in cells treated with BRD4354.[1]
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
BRD4354 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of BRD4354 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the acetyl-histone signal to the total histone signal.[1]
-
2. Cell Viability Assessment using MTT Assay
This protocol is for determining the viability of cells after treatment with BRD4354.[6][13]
-
Materials:
-
Cell line of interest
-
96-well plates
-
BRD4354 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat cells with serial dilutions of BRD4354. Include a vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualizations
Caption: Mechanism of BRD4354-mediated HDAC inhibition and its effect on gene expression.
Caption: Logical workflow for identifying and controlling confounding variables.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
BRD4354 Technical Support: Optimizing Incubation Time for Maximal HDAC Inhibition
Welcome to the technical support center for BRD4354. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the effective use of BRD4354, a selective inhibitor of Histone Deacetylases (HDAC) 5 and 9. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of BRD4354 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for BRD4354 in cell-based assays?
For initial experiments in a new cell line, a 24-hour incubation period is a commonly used starting point for assessing the effects of BRD4354 on gene expression or cell viability.[1][2][3] However, the optimal time can vary significantly depending on the cell type and the specific biological endpoint being measured. For longer-term studies, incubation times of 48 to 72 hours have also been utilized.[4][5][6]
Q2: How do I determine the optimal incubation time for my specific experiment?
To determine the ideal incubation time for maximal HDAC inhibition in your model system, it is highly recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of BRD4354 and harvesting them at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The level of HDAC inhibition can then be assessed by measuring the acetylation of target proteins (like histones) via Western Blot or by analyzing changes in the expression of target genes. The cytotoxic effects of BRD4354 can also be time-dependent, so assessing cell viability at each time point is crucial.[7]
Q3: I am not observing the expected biological effect after treatment with BRD4354. What should I do?
If you do not observe an effect, consider the following troubleshooting steps:
-
Increase Incubation Time: The effect of HDAC inhibition on downstream processes like gene expression and apoptosis may require a longer duration. Extend your incubation time to 48 or 72 hours.[8]
-
Increase Concentration: Ensure you are using an appropriate concentration. If you started low, perform a dose-response experiment to confirm that the concentration is sufficient to engage the target in your specific cell line.[8] A reasonable starting range for cellular experiments is 2 µM to 20 µM.[8]
-
Confirm Target Presence: Verify that your cell model expresses the primary targets of BRD4354, HDAC5 and HDAC9.[8]
-
Check Compound Integrity: Ensure your BRD4354 stock has been stored correctly (typically at -20°C or -80°C) and that you are using fresh dilutions for your experiments to avoid degradation.[7][8]
Q4: I am observing excessive cytotoxicity with BRD4354. How can I adjust the incubation time to mitigate this?
Unexpectedly high cell death can confound experimental results.[7] If you are observing this, consider these strategies:
-
Reduce Incubation Time: Shortening the exposure duration is a primary strategy to reduce toxicity. A time-course experiment, as mentioned in Q2, will help you identify a time point that provides significant HDAC inhibition with minimal impact on cell viability.[8]
-
Lower the Concentration: Cytotoxicity is often dose-dependent. Reducing the concentration of BRD4354 may alleviate the toxic effects while still providing sufficient HDAC inhibition.[8]
-
Check Solvent Concentration: BRD4354 is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, generally not exceeding 0.1% to 0.5%.[7][8]
Quantitative Data Summary
BRD4354 is a moderately potent inhibitor with significant selectivity for Class IIa HDACs, particularly HDAC5 and HDAC9, over other HDAC isoforms.[1][2][6]
| Target Enzyme | IC50 Value (µM) | HDAC Class | Notes |
| HDAC5 | 0.85 | IIa | Primary Target; Moderately potent inhibitor.[2][3][5][9][10] |
| HDAC9 | 1.88 | IIa | Primary Target; Moderately potent inhibitor.[2][3][5][9][10] |
| HDAC4 | 3.88 - 13.8 | IIa | Weaker inhibition compared to HDAC5 and HDAC9.[5][9][11] |
| HDAC7 | 3.88 - 13.8 | IIa | Weaker inhibition compared to HDAC5 and HDAC9.[5][9][11] |
| HDAC6 | 3.88 - 13.8 | IIb | Weaker inhibition compared to HDAC5 and HDAC9.[5][9][11] |
| HDAC8 | 3.88 - 13.8 | I | Weaker inhibition compared to HDAC5 and HDAC9.[5][9][11] |
| HDAC1 | >40 | I | Demonstrates significantly less inhibitory effect.[5][9][11] |
| HDAC2 | >40 | I | Demonstrates significantly less inhibitory effect.[1][11] |
| HDAC3 | >40 | I | Demonstrates significantly less inhibitory effect.[5][9][11] |
Visualizations
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
This protocol describes how to determine the optimal incubation time for BRD4354 by assessing the acetylation of histone H3 via Western Blot.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BRD4354 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-acetyl-Histone H3, Anti-total-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multiple plates (e.g., 6-well plates) at a density that will ensure they are in a logarithmic growth phase (approx. 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.[2][4]
-
Compound Treatment: Treat the cells with a predetermined concentration of BRD4354 (e.g., 5-10 times the IC50 value). Include a vehicle control (DMSO) for the longest time point.
-
Time-Point Harvesting: At each designated time point (e.g., 0, 6, 12, 24, 48 hours), harvest one set of treated and control cells.
-
Cell Lysis: Wash the cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Western Blotting:
-
Prepare protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[2]
-
Block the membrane for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 and anti-total-H3) overnight at 4°C.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.[5]
-
-
Data Analysis: Quantify the band intensities for acetylated H3 and total H3. Normalize the acetylated H3 signal to the total H3 signal for each time point. Plot the normalized intensity versus time to identify the point of maximal acetylation.
Protocol 2: In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This protocol provides a general method for determining the inhibitory activity of BRD4354 against purified HDAC enzymes and can be adapted for time-course studies.
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC5 or HDAC9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
BRD4354 stock solution in DMSO
-
Developer solution (containing a protease like trypsin)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of BRD4354 in the assay buffer. Include a vehicle-only (DMSO) control.[1][12]
-
Enzyme Addition: In a black microplate, add the diluted BRD4354 solutions and the purified HDAC enzyme.[12]
-
Pre-incubation (Optional for time-dependence): To assess time-dependent inhibition, pre-incubate the enzyme and inhibitor together for various durations (e.g., 0, 15, 30, 60 minutes) at 37°C before adding the substrate.[2][5] For standard IC50 determination, a brief pre-incubation of 15 minutes is common.[2]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.[12]
-
Incubation: Incubate the plate at 37°C for a set duration (e.g., 30-60 minutes).[5][6][12]
-
Development: Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore. Incubate for 15 minutes at room temperature.[1][2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).[2][5]
-
Data Analysis: The fluorescence intensity is proportional to the enzyme activity. Calculate the percent inhibition for each BRD4354 concentration relative to the vehicle control. For time-course experiments, plot the activity remaining against the pre-incubation time for each concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
troubleshooting BRD4354 ditrifluoroacetate in co-immunoprecipitation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRD4354 ditrifluoroacetate in co-immunoprecipitation (co-IP) and related assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with BRD4354.
Question: I am not observing the expected interaction between my protein of interest and its binding partners after treatment with BRD4354 in a co-immunoprecipitation (co-IP) assay. What could be the problem?
Answer: Several factors could contribute to this issue. Let's troubleshoot step-by-step:
-
Confirm the Target of BRD4354: First, it is crucial to understand that BRD4354 is not an inhibitor of BRD4. BRD4354 is a known inhibitor of histone deacetylases (HDACs), with selectivity for HDAC5 and HDAC9.[1][2][3][4] It has also been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[5][6][7] If your hypothesis is centered around BRD4, this is the likely reason for the lack of expected results.
-
General Co-IP Troubleshooting: If you are studying interactions involving HDAC5, HDAC9, or SARS-CoV-2 Mpro, consider the following common co-IP troubleshooting points:
-
Lysis Buffer Composition: The stringency of your lysis buffer is critical. A buffer that is too harsh can disrupt protein-protein interactions. For co-IP experiments, a non-denaturing lysis buffer is generally recommended over a strong one like RIPA buffer.[8]
-
Antibody Quality: Ensure your antibody is validated for immunoprecipitation. Not all antibodies that work in Western blotting are suitable for IP.[9]
-
Insufficient Protein Expression: The target protein or its binding partner may be expressed at low levels in your cells.[8] Confirm expression levels in your input lysate via Western blot.
-
Epitope Masking: The antibody's binding site on the target protein might be hidden within the protein's three-dimensional structure or blocked by interacting proteins.[8]
-
Washing Steps: Washing is a delicate balance. Insufficient washing can lead to high background, while overly stringent washing can elute your protein of interest along with its binding partners.[10]
-
Question: I am observing high background or non-specific binding in my co-IP experiment with BRD4354.
Answer: High background can obscure your results. Here are some strategies to reduce non-specific binding:
-
Pre-clearing the Lysate: Incubate your cell lysate with beads (without the antibody) before the immunoprecipitation step. This will help remove proteins that non-specifically bind to the beads.[11]
-
Blocking the Beads: Before adding the antibody, block the beads with a protein solution like Bovine Serum Albumin (BSA) to reduce non-specific protein adherence.[12]
-
Optimize Washing Conditions: Increase the number of washes or the stringency of the wash buffer. You can try adding a low concentration of a non-ionic detergent to your wash buffer.[11]
-
Use a Control Antibody: Perform a parallel co-IP with an isotype control antibody to identify non-specific interactions.
Question: I am seeing unexpected cell toxicity after treating my cells with BRD4354.
Answer: Unexpected cytotoxicity can be due to several factors:
-
Compound Concentration: Ensure you are using the appropriate concentration of BRD4354 for your cell line. The optimal concentration can vary between cell types. It is recommended to perform a dose-response experiment to determine the ideal concentration.[13]
-
Off-Target Effects: While BRD4354 is selective for HDAC5 and HDAC9, it can inhibit other HDACs at higher concentrations.[3][4] Additionally, as a covalent inhibitor, it has the potential for off-target modifications.[14] Research has also identified MBLAC2 as a frequent off-target of hydroxamate drugs, a class that includes compounds with similar functional groups to BRD4354.[15]
-
Cell Density: Both very high and very low cell densities can lead to increased cell stress and death.[14]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BRD4354?
A1: BRD4354 has a dual mechanism of action. It is a moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2][3][4] By inhibiting these enzymes, it can lead to an increase in histone acetylation, affecting gene expression.[2] Additionally, BRD4354 is a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), where it forms a covalent bond with the catalytic cysteine in the active site.[6][7]
Q2: Does BRD4354 inhibit BRD4?
A2: No, despite its name, BRD4354 is not known to be an inhibitor of BRD4 or other members of the BET (Bromodomain and Extra-Terminal domain) family of proteins. Its established targets are HDAC5, HDAC9, and the SARS-CoV-2 main protease.[1][2][3][4][5][7]
Q3: What are the recommended concentrations of BRD4354 for cell-based assays?
A3: The optimal concentration of BRD4354 will depend on the specific cell line and the experimental endpoint. Based on its IC50 values, a starting concentration range for cell-based assays would be between 0.5 µM and 25 µM.[13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data
Table 1: Inhibitory Activity (IC50) of BRD4354 Against Various Targets
| Target Enzyme | IC50 Value (µM) | Notes |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Time-dependent covalent inhibition[6][13] |
| Histone Deacetylase 5 (HDAC5) | 0.85 | Moderately potent inhibitor[3][4][13] |
| Histone Deacetylase 9 (HDAC9) | 1.88 | Moderately potent inhibitor[3][4][13] |
| HDAC4, HDAC6, HDAC7, HDAC8 | 3.88 - 13.8 | Weaker inhibition compared to HDAC5 and HDAC9[3][13] |
| HDAC1, HDAC2, HDAC3 | >40 | Demonstrates less inhibitory effect on class I HDACs[3][13] |
Experimental Protocols
Protocol 1: General Co-Immunoprecipitation (Co-IP) Protocol
This protocol provides a general framework for a co-IP experiment. Optimization will be required for specific protein complexes.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a modified wash buffer).
-
After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a more gentle elution method, such as a low pH buffer, if you wish to maintain protein complex integrity for further analysis.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against your bait and expected prey proteins.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 11. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete removal of BRD4354 after treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in ensuring the complete removal of BRD4354 after experimental treatment.
Physicochemical Properties of BRD4354
A summary of the key physicochemical properties of BRD4354 is provided below. Proper storage and handling are crucial for maintaining the compound's stability and activity.
| Property | Value | Reference |
| Chemical Name | 5-Chloro-7-[(4-ethyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol | |
| Molecular Formula | C₂₁H₂₃ClN₄O | |
| Molecular Weight | 382.89 g/mol | |
| CAS Number | 315698-07-8 | |
| Appearance | White to off-white solid powder | [1] |
| Solubility | Soluble to 20 mM in DMSO and to 50 mM in ethanol. | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. Avoid repeated freeze-thaw cycles. | [1][2] |
Mechanism of Action and Key Considerations
BRD4354 is a selective inhibitor of Histone Deacetylase 5 (HDAC5) and HDAC9.[3][4] It is important to note that while it acts as a reversible inhibitor of HDACs, it has also been shown to be a time-dependent, covalent inhibitor of the SARS-CoV-2 main protease (Mpro) through the formation of a reactive ortho-quinone methide intermediate that modifies cysteine residues.[2] This dual-action capability underscores the importance of thorough washout protocols to eliminate the compound and its reactive intermediates, particularly in experimental systems where off-target covalent modification could be a concern.
Signaling Pathway of HDAC5/9 Inhibition
The diagram below illustrates the signaling pathway affected by BRD4354's inhibition of HDAC5 and HDAC9.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that BRD4354 is completely removed from my cell culture after treatment?
A1: Complete removal of any small molecule inhibitor is critical for washout experiments. For BRD4354, a multi-step approach is recommended:
-
Thorough Washing: A standard washout protocol involves aspirating the drug-containing medium, washing the cells multiple times with fresh, pre-warmed, drug-free medium or a buffered salt solution like PBS. The number of washes is critical; at least 3-5 washes are recommended.
-
Validation of Removal: The most rigorous method to confirm removal is to quantify the amount of residual BRD4354 in the culture supernatant and/or cell lysate after the washout procedure. This can be achieved using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q2: What is a standard washout protocol for BRD4354 in adherent cell cultures?
A2: A general protocol for washing out BRD4354 from adherent cells is provided in the "Experimental Protocols" section below. This protocol should be optimized for your specific cell line and experimental conditions.
Q3: Is it possible that BRD4354 binds irreversibly to its targets?
A3: BRD4354 is described as a reversible inhibitor of its primary targets, HDAC5 and HDAC9. However, it has been shown to act as a covalent inhibitor of the SARS-CoV-2 main protease.[2] While its interaction with HDACs is reversible, the potential for off-target covalent modifications, although not extensively documented, should be a consideration. A thorough washout is therefore crucial to minimize any lingering effects.
Q4: How long does it take for the inhibitory effect of BRD4354 to disappear after washout?
A4: The reversal of the inhibitory effect depends on the dissociation rate (k-off) of BRD4354 from its target HDACs. While specific kinetic data for BRD4354 is not publicly available, other HDAC inhibitors can have a wide range of target residence times.[5][6] For a reversible inhibitor with a fast off-rate, the biological effect should diminish relatively quickly after the compound is removed. To empirically determine this for your system, you can perform a time-course experiment after washout, measuring a downstream marker of HDAC5/9 activity (e.g., acetylation of a known substrate or expression of a target gene).
Q5: Can I use a functional assay to confirm the removal of BRD4354's effect?
A5: Yes, a functional or pharmacodynamic assay is an excellent way to indirectly assess the removal of the compound's inhibitory effect. After your washout procedure, you can monitor the re-establishment of the baseline state. For example, you could use Western blotting to measure the acetylation levels of a known HDAC5/9 substrate or qPCR to measure the expression of a gene known to be repressed by HDAC5/9. A return to pre-treatment levels would indicate the functional reversal of inhibition.
Experimental Protocols
Protocol 1: Standard Washout Procedure for Adherent Cells
This protocol provides a general guideline for removing BRD4354 from adherent cell cultures.
Materials:
-
Pre-warmed (37°C) sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium.
-
Pre-warmed (37°C) complete culture medium (drug-free).
Procedure:
-
Aspirate Treatment Medium: Carefully aspirate the medium containing BRD4354 from the cell culture vessel.
-
First Wash: Gently add pre-warmed PBS or serum-free medium to the vessel, ensuring the cell monolayer is not disturbed. Gently rock the vessel to wash the cells. Aspirate the wash solution.
-
Repeat Washes: Repeat the washing step (Step 2) for a total of 3-5 times.
-
Add Fresh Medium: After the final wash, add fresh, pre-warmed, drug-free complete culture medium to the cells.
-
Incubation (Optional but Recommended): Return the cells to the incubator for a defined period (e.g., 1-24 hours) to allow for the diffusion of any remaining intracellular compound.
-
(Optional) Medium Change: For critical experiments, consider replacing the medium once more after the post-washout incubation period.
Protocol 2: Validation of BRD4354 Removal by LC-MS/MS
This protocol provides a template for developing a method to quantify residual BRD4354 in cell culture supernatant and lysates. Method development and validation are essential for accurate quantification.
1. Sample Preparation:
-
Supernatant: Collect the culture medium after the final wash and incubation step. Centrifuge to remove any cellular debris.
-
Cell Lysate: After washing, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Quantify the total protein concentration.
-
Protein Precipitation: To 100 µL of supernatant or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.[7]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[7]
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.[7]
2. LC-MS/MS Analysis (Example Conditions):
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., UPLC BEH C18).[8]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the [M+H]⁺ of BRD4354 (m/z 383.16), and product ions would need to be determined by infusion and fragmentation of a BRD4354 standard.
3. Quantification:
-
Generate a standard curve using known concentrations of BRD4354 in the same matrix (culture medium or cell lysate from untreated cells).
-
Calculate the concentration of BRD4354 in the test samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Visualized Workflow for Washout and Validation
The following diagram outlines the recommended workflow for BRD4354 treatment, washout, and validation of its removal.
Summary of BRD4354 Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of BRD4354 against various HDAC isoforms.
| HDAC Isoform | IC₅₀ (µM) | HDAC Class | Reference |
| HDAC1 | >40 | I | [9] |
| HDAC2 | >40 | I | [9] |
| HDAC3 | >40 | I | [9] |
| HDAC4 | 3.88 - 13.8 | IIa | [9] |
| HDAC5 | 0.85 | IIa | [3][9] |
| HDAC6 | 3.88 - 13.8 | IIb | [9] |
| HDAC7 | 3.88 - 13.8 | IIa | [9] |
| HDAC8 | 3.88 - 13.8 | I | [9] |
| HDAC9 | 1.88 | IIa | [3][9] |
References
- 1. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 5. Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
refining BRD4354 ditrifluoroacetate dosage for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of BRD4354 ditrifluoroacetate for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BRD4354?
BRD4354 is a selective inhibitor of Class IIa histone deacetylases (HDACs), specifically targeting HDAC5 and HDAC9.[1][2][3] By inhibiting these enzymes, BRD4354 prevents the removal of acetyl groups from histones. This leads to a more relaxed chromatin structure, allowing for the expression of genes that are normally silenced by HDAC5 and HDAC9.[1] One key pathway affected is the myocyte enhancer factor 2 (MEF2) family of transcription factors, which are regulated by HDAC5 and HDAC9.[1][3]
Q2: What are the reported IC50 values for BRD4354?
The half-maximal inhibitory concentrations (IC50) of BRD4354 demonstrate its selectivity for HDAC5 and HDAC9.
| Target | IC50 (μM) |
| HDAC5 | 0.85[4][5][6] |
| HDAC9 | 1.88[4][5][6] |
| HDAC4 | 3.88 - 13.8[5] |
| HDAC6 | 3.88 - 13.8[5] |
| HDAC7 | 3.88 - 13.8[5] |
| HDAC8 | 3.88 - 13.8[5] |
| HDAC1 | >40[3][4] |
| HDAC2 | >40[3][4] |
| HDAC3 | >40[3][4] |
Q3: How should I prepare BRD4354 ditrifluoroacetate for in vivo studies?
BRD4354 ditrifluoroacetate has limited aqueous solubility. Common formulation strategies for in vivo use involve a combination of solvents to achieve a clear and stable solution. Here are two example protocols:
| Component | Percentage |
|---|---|
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Solubility: ≥ 1.25 mg/mL (3.26 mM)
| Component | Percentage |
|---|---|
| DMSO | 10% |
| Corn Oil | 90% |
Solubility: ≥ 1.25 mg/mL (3.26 mM)
Note: For long-term studies exceeding half a month, the corn oil-based formulation should be used with caution.[4] Always prepare fresh solutions and consider performing a small-scale stability test under your experimental conditions. If precipitation occurs, gentle heating and/or sonication can help in dissolution.[4]
Q4: Where should I start when determining the dosage for a long-term study?
For a novel compound like BRD4354 in a new long-term model, the first step is to conduct a Maximum Tolerated Dose (MTD) study.[7] This will establish a safe dose range for your efficacy studies. The starting dose for an MTD study is often extrapolated from in vitro IC50 values, typically aiming for a plasma concentration several times higher than the in vitro IC50.[7]
Troubleshooting Guide
Issue 1: High variability in efficacy data between animals in the same dose group.
-
Possible Cause: Inconsistent compound formulation or administration.
-
Troubleshooting Steps:
-
Optimize Formulation: Ensure your formulation of BRD4354 is homogenous and stable. Poor solubility is a common issue with small molecules.[7] You may need to explore different vehicle formulations.
-
Standardize Administration: Maintain a consistent administration technique (e.g., gavage volume, injection site) for all animals.[7]
-
Blinding and Randomization: Implement proper randomization of animals into groups and blind the experimenters to the treatment to minimize bias.[8]
-
Issue 2: The compound does not show the expected efficacy at the administered dose.
-
Possible Cause: Insufficient target engagement at the given dose.
-
Troubleshooting Steps:
-
Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if BRD4354 is reaching its target (HDAC5/9) and inducing the expected biological effect (e.g., increased histone acetylation).[7]
-
Dose-Response Study: Perform a dose-response study with a wider range of doses to ensure you are in the therapeutic window.[7] The initial dose might be too low.
-
Pharmacokinetic (PK) Analysis: A PK study will determine the concentration of BRD4354 in the plasma over time, helping to correlate exposure with efficacy.[8]
-
Issue 3: Unexpected toxicity is observed at doses predicted to be safe.
-
Possible Cause: Off-target effects of BRD4354 or toxicity of the vehicle.
-
Troubleshooting Steps:
-
Include a Vehicle-Only Control: Always include a control group that receives only the vehicle to distinguish between compound-related and vehicle-related toxicity.[7][8]
-
Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, BRD4354 may have off-target effects. In vitro profiling against a broader panel of targets may be necessary.[7]
-
Monitor Animal Health: Closely monitor animals for any signs of toxicity, including changes in body weight, behavior, and appearance.[8]
-
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select the appropriate animal model for your long-term study.
-
Dose Escalation: Start with a low dose (e.g., 1-3 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.[8]
-
Formulation: Prepare BRD4354 in a suitable vehicle.
-
Administration: Administer the compound daily for 7-14 days via the intended route for your long-term study.[8]
-
Monitoring: Record body weight and detailed clinical observations daily. Note any signs of toxicity.[8]
-
Endpoint Analysis: The MTD is the highest dose that does not cause unacceptable toxicity.
Protocol 2: In Vitro HDAC Inhibition Assay (Fluorescence-Based)
-
Enzyme and Substrate Preparation: Use recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate.
-
Compound Dilution: Serially dilute BRD4354 to a range of concentrations.
-
Reaction: Incubate the HDAC enzyme, substrate, and BRD4354.
-
Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The intensity is proportional to the enzyme activity.
-
Data Analysis: Plot the fluorescence readings against the inhibitor concentration to calculate the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Variability in BRD4354 Efficacy
Welcome to the technical support center for BRD4354. This resource is designed for researchers, scientists, and drug development professionals to address the observed variability in the efficacy of the selective HDAC5 and HDAC9 inhibitor, BRD4354, across different cell types. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret your experimental results and identify potential factors influencing cellular responses to BRD4354.
Frequently Asked Questions (FAQs)
Q1: What is BRD4354 and what is its primary mechanism of action?
BRD4354 is a small molecule that acts as a moderately potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2] Its mechanism of action involves binding to the zinc-dependent active site of these enzymes, leading to an increase in the acetylation of histones and other non-histone proteins.[3] This alteration in protein acetylation can modulate gene expression, ultimately inducing cellular responses such as cell cycle arrest, apoptosis, and differentiation.[4][5] The primary downstream effector of HDAC5 and HDAC9 is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. By inhibiting HDAC5 and HDAC9, BRD4354 relieves the repression of MEF2, allowing for the transcription of MEF2 target genes.[5][6]
Q2: Why does the effectiveness of BRD4354 vary between different cell lines?
The variability in BRD4354 efficacy across different cell lines is a complex issue that can be attributed to several factors at the molecular and cellular levels. The cytotoxic effects of HDAC inhibitors are known to be cell-type dependent.[7] Key factors influencing this variability include:
-
Expression Levels of Target Enzymes (HDAC5 and HDAC9): Cell lines with higher expression levels of HDAC5 and/or HDAC9 may be more dependent on their activity for survival and proliferation, and thus more sensitive to inhibition by BRD4354.
-
Dependence on the MEF2 Signaling Pathway: The MEF2 family of transcription factors (MEF2A, MEF2B, MEF2C, MEF2D) are key substrates of HDAC5 and HDAC9.[5][6] Cell lines whose oncogenic phenotype is driven by the MEF2 signaling pathway may exhibit greater sensitivity to BRD4354.
-
Cellular Context and Genetic Background: The overall genetic and epigenetic landscape of a cancer cell, including the status of tumor suppressor genes and oncogenes, can influence its response to HDAC inhibition.
-
Drug Efflux and Metabolism: Differences in the expression and activity of drug transporters and metabolic enzymes can alter the intracellular concentration and stability of BRD4354.
Q3: What are the expected phenotypic effects of BRD4354 treatment in sensitive cells?
In sensitive cancer cell lines, treatment with BRD4354 is anticipated to induce a range of anti-proliferative and pro-apoptotic effects. The specific outcomes can be cell-type dependent, but generally include:
-
Inhibition of cell growth and proliferation. [8]
-
Induction of cell cycle arrest, often at the G1/S or G2/M phases.[8]
-
Induction of apoptosis (programmed cell death).[8]
-
Changes in gene expression, particularly the upregulation of MEF2 target genes.[5]
Troubleshooting Guide: Investigating Variable BRD4354 Efficacy
This guide provides a systematic approach for researchers encountering inconsistent or unexpected results with BRD4354.
Problem: BRD4354 shows low efficacy or no effect in my cell line of interest.
Possible Cause 1: Low expression of target HDACs (HDAC5 and HDAC9).
-
Troubleshooting Step: Assess the baseline protein expression levels of HDAC5 and HDAC9 in your panel of cell lines using Western blotting.
-
Expected Outcome: You may observe a correlation between higher HDAC5/9 expression and greater sensitivity to BRD4354 (i.e., lower IC50 for cell viability).
Possible Cause 2: The cell line is not dependent on the MEF2 signaling pathway.
-
Troubleshooting Step: Evaluate the expression levels of MEF2 family members (particularly MEF2C, which is often implicated in cancer) in your cell lines via Western blotting or qRT-PCR. Some cancers, like certain types of leukemia and solid tumors, show increased MEF2C expression.[9]
-
Expected Outcome: Cell lines with higher MEF2C expression may be more sensitive to BRD4354, as the inhibition of HDAC5/9 would lead to a more pronounced effect on MEF2-driven gene expression.
Possible Cause 3: General mechanisms of resistance to HDAC inhibitors.
-
Troubleshooting Step: Investigate established mechanisms of resistance to HDAC inhibitors, which may be relevant to BRD4354. This can include assessing the expression of drug efflux pumps (e.g., P-glycoprotein), anti-apoptotic proteins (e.g., Bcl-2), or the activation of pro-survival signaling pathways (e.g., PI3K/Akt).
-
Expected Outcome: Resistant cell lines may exhibit higher levels of drug efflux pumps or anti-apoptotic proteins, or show constitutive activation of pro-survival pathways that counteract the effects of BRD4354.
Problem: I am observing unexpected cytotoxicity at low concentrations of BRD4354.
Possible Cause 1: High sensitivity of the cell line.
-
Troubleshooting Step: Your cell line may be exceptionally sensitive to the inhibition of HDAC5 and HDAC9. It is crucial to perform a dose-response experiment to determine the precise IC50 value for your specific cell line.
-
Recommended Action: Start with a broad range of BRD4354 concentrations (e.g., 0.1 µM to 50 µM) to establish a dose-response curve for cell viability.[4]
Possible Cause 2: Off-target effects or compound reactivity.
-
Troubleshooting Step: While BRD4354 is selective for HDAC5 and HDAC9, at higher concentrations, it can inhibit other HDACs.[1][2] Additionally, BRD4354 is a covalent inhibitor, which can sometimes lead to off-target modifications of other cellular proteins.[7]
-
Recommended Action: Use the lowest concentration of BRD4354 that elicits the desired biological effect to minimize potential off-target effects. Ensure proper compound handling and storage to maintain its stability and activity.[7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of BRD4354 against HDAC Isoforms
| HDAC Isoform | IC50 (µM) | HDAC Class |
| HDAC1 | >40 | I |
| HDAC2 | >40 | I |
| HDAC3 | >40 | I |
| HDAC4 | 3.88 - 13.8 | IIa |
| HDAC5 | 0.85 | IIa |
| HDAC6 | 3.88 - 13.8 | IIb |
| HDAC7 | 3.88 - 13.8 | IIa |
| HDAC8 | 3.88 - 13.8 | I |
| HDAC9 | 1.88 | IIa |
Data compiled from publicly available sources.[1][2]
Table 2: Anticipated Effects of BRD4354 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Typical Concentration Range (µM) | Treatment Time (hours) | Anticipated Effects |
| A549 | Lung Cancer | 1 - 10 | 24 - 72 | Decreased cell viability, induction of apoptosis, G2/M cell cycle arrest. |
| H1299 | Lung Cancer | 1 - 10 | 24 - 72 | Reduced cell proliferation, induction of apoptosis, G1 and G2/M cell cycle arrest. |
| MCF-7 | Breast Cancer | 0.5 - 5 | 48 - 72 | Inhibition of cell growth, induction of apoptosis. |
| MDA-MB-231 | Breast Cancer | 1 - 15 | 48 - 72 | Decreased cell viability, induction of apoptosis. |
| HCT116 | Colon Cancer | 0.5 - 10 | 24 - 48 | Cell cycle arrest, induction of apoptosis. |
| HeLa | Cervical Cancer | 1 - 20 | 24 - 72 | Inhibition of cell proliferation, apoptosis. |
These concentration ranges are representative and may require optimization for specific experimental conditions.[8]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BRD4354 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
BRD4354 stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Prepare serial dilutions of BRD4354 in complete growth medium. The final DMSO concentration should not exceed 0.1%.[8]
-
Remove the medium from the wells and add 100 µL of the diluted BRD4354 solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).[8]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for HDAC5, HDAC9, and MEF2C Expression
Materials:
-
Cell lysates from different cell lines
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC5, anti-HDAC9, anti-MEF2C, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each cell line by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare the relative expression levels of HDAC5, HDAC9, and MEF2C across the cell lines.
Visualizations
Caption: BRD4354 inhibits HDAC5/9, leading to MEF2 activation and target gene expression.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of HDAC9 Gene Expression by MEF2 Establishes a Negative-Feedback Loop in the Transcriptional Circuitry of Muscle Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Progress on the roles of MEF2C in neuropsychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HDAC9 Inhibition: BRD4354 ditrifluoroacetate vs. PCI-34051
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two histone deacetylase (HDAC) inhibitors, BRD4354 ditrifluoroacetate and PCI-34051, with a specific focus on their utility for studying and inhibiting HDAC9. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Performance Comparison at a Glance
Quantitative Inhibitor Data
The inhibitory activities of BRD4354 ditrifluoroacetate and PCI-34051 against various HDAC isoforms are summarized below. This data highlights the distinct selectivity profiles of the two compounds.
| Compound | Target HDAC | IC50 (µM) | Selectivity Profile |
| BRD4354 ditrifluoroacetate | HDAC9 | 1.88 [1][2][3] | Moderately potent inhibitor of HDAC5 (IC50 = 0.85 µM) and HDAC9.[1][2][3] Weaker activity against HDACs 4, 6, 7, and 8 (IC50 = 3.88-13.8 µM).[1] Low activity against Class I HDACs 1, 2, and 3 (IC50 > 40 µM).[1] |
| PCI-34051 | HDAC9 | Data not publicly available | Potent and selective inhibitor of HDAC8 (IC50 = 0.01 µM).[4][5] >200-fold selectivity over HDAC1 and HDAC6.[4] >1000-fold selectivity over HDAC2, HDAC3, and HDAC10.[4] |
Signaling Pathways and Experimental Workflows
To understand the context of HDAC9 inhibition and the methods to assess inhibitor activity, the following diagrams are provided.
References
A Comparative Guide to BRD4354 and TMP269 for Selective Class IIa HDAC Inhibition
For Researchers, Scientists, and Drug Development Professionals
The development of selective histone deacetylase (HDAC) inhibitors is a critical focus in epigenetic drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects.[1] Class IIa HDACs (HDAC4, 5, 7, and 9) are key regulators in various physiological and pathological processes, including cell differentiation and tumorigenesis, making them attractive therapeutic targets.[2] This guide provides a detailed, data-driven comparison of two prominent selective class IIa HDAC inhibitors: BRD4354 and TMP269.
Performance Comparison at a Glance
BRD4354 and TMP269 are valuable chemical probes for investigating the specific functions of class IIa HDACs.[3][4] While both target this subclass, they exhibit distinct potency and selectivity profiles. TMP269 is a highly potent and selective inhibitor of all four class IIa HDACs, with IC50 values in the low nanomolar range.[5][6][7] In contrast, BRD4354 is a moderately potent inhibitor with pronounced selectivity for HDAC5 and HDAC9.[8][9]
Data Presentation
In Vitro Inhibitory Activity of BRD4354 vs. TMP269
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the IC50 values for BRD4354 and TMP269 against various HDAC isoforms, compiled from in vitro biochemical assays. A lower IC50 value indicates greater potency.
| Feature | BRD4354 | TMP269 |
| HDAC Class Selectivity | Primarily Class IIa | Primarily Class IIa |
| Primary Targets | HDAC5 and HDAC9[8][9][10][11] | HDAC4, HDAC5, HDAC7, HDAC9[4][5][6][7][12] |
| HDAC1 IC50 | >40 µM[3][9] | >600-fold selective vs. Class I[13][14] |
| HDAC2 IC50 | >40 µM[3][9] | >600-fold selective vs. Class I[13][14] |
| HDAC3 IC50 | >40 µM[3][9] | >600-fold selective vs. Class I[14] |
| HDAC4 IC50 | 3.88 µM[3][8][9][11] | 126 - 157 nM[4][5][6][7][12] |
| HDAC5 IC50 | 0.85 µM[8][9][10][11] | 80 - 97 nM[4][5][6][7][12] |
| HDAC6 IC50 | 3.88 - 13.8 µM[8][9][11] | ~82 µM[6] |
| HDAC7 IC50 | 3.88 - 13.8 µM[8][9][11] | 36 - 43 nM[4][5][6][7][12] |
| HDAC8 IC50 | 3.88 - 13.8 µM[8][9][11] | ~42 µM[6] |
| HDAC9 IC50 | 1.88 µM[8][9][10][11] | 19 - 23 nM[4][5][6][7][12] |
Note: The data is compiled from multiple sources and represents values from biochemical assays. Potency can vary depending on the specific assay conditions and substrate used.
Mechanism of Action and Signaling Pathway
Class IIa HDACs regulate gene expression primarily through their interaction with transcription factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family.[15][16] In their unphosphorylated state, class IIa HDACs reside in the nucleus and bind to MEF2, repressing the transcription of MEF2 target genes.[17]
Upon receiving specific extracellular signals, kinases such as Calcium-Calmodulin-Dependent Protein Kinases (CaMK) phosphorylate class IIa HDACs.[17] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the export of the HDAC from the nucleus to the cytoplasm.[15] This shuttling mechanism relieves the repression on MEF2, allowing for the activation of target gene expression.[17]
Inhibitors like BRD4354 and TMP269 block the deacetylase activity of class IIa HDACs in the nucleus. This alleviates their repressive function, leading to hyperacetylation of histones at target gene promoters and subsequent gene activation, mimicking the effect of nuclear export.[16]
Experimental Protocols
In Vitro Fluorometric HDAC Inhibition Assay
This protocol outlines a common method for determining the IC50 values of HDAC inhibitors.[3][18]
Objective: To measure the inhibitory effect of a compound on the enzymatic activity of a purified recombinant HDAC protein.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC4, 5, 7, 9).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(TFA)-AMC).
-
Test compounds (BRD4354, TMP269) dissolved in DMSO.
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[7]
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A (TSA) to stop the HDAC reaction).[7]
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
-
Reaction Setup: In a 96-well plate, add the assay buffer, diluted test compounds (or DMSO for control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at 37°C.
-
Development: Add the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 355-360 nm and emission at 460 nm).[18]
-
Data Analysis: Plot the fluorescence readings against the log of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, using non-linear regression analysis.[3]
Cellular Proliferation (MTT) Assay
This protocol assesses the effect of the inhibitors on the viability and proliferation of cultured cells.[19]
Objective: To determine the concentration of an HDAC inhibitor that inhibits cell growth by 50% (GI50 or CC50).
Materials:
-
Complete cell culture medium.
-
Test compounds (BRD4354, TMP269) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
Absorbance plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HDAC inhibitor (and a vehicle control with DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration to determine the GI50/CC50 value.[19]
Experimental Workflow
The characterization of a novel HDAC inhibitor typically follows a multi-stage process, beginning with biochemical assays and progressing to cellular and in-vivo models to establish potency, selectivity, and therapeutic potential.
Summary
Both BRD4354 and TMP269 are indispensable tools for probing the biology of class IIa HDACs.
-
TMP269 stands out for its high potency and broad selectivity across all four class IIa HDACs (HDAC4, 5, 7, and 9).[5][6] This makes it an excellent tool for studying the combined effects of inhibiting this subclass. Its trifluoromethyloxadiazole (TFMO) group is a key feature that confers this selectivity without the strong metal-chelating properties of pan-HDAC inhibitors.[12][14]
-
BRD4354 offers a more targeted approach, with moderate potency and a clear preference for HDAC5 and HDAC9 over other isoforms.[8][9][10] This selectivity allows researchers to dissect the specific roles of HDAC5 and HDAC9, distinguishing their functions from those of HDAC4 and HDAC7.[3][21]
The choice between these two inhibitors will ultimately depend on the specific research question. For broad inhibition of class IIa activity, TMP269 is the superior choice due to its high potency. For investigating the specific functions of HDAC5 and HDAC9, the more selective profile of BRD4354 is advantageous. The experimental protocols provided offer a standardized framework for the continued evaluation and comparison of these and other novel HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Class IIa HDACs: from important roles in differentiation to possible implications in tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cellagentech.com [cellagentech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TMP269 | HDAC | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 10. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. caymanchem.com [caymanchem.com]
- 13. The Novel Class IIa Selective Histone Deacetylase Inhibitor YAK540 Is Synergistic with Bortezomib in Leukemia Cell Lines | MDPI [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Regulatory signal transduction pathways for class IIa histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Validating BRD4354 Target Engagement: A Comparative Guide to CETSA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within a cellular environment is a critical step in validating its mechanism of action. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of BRD4354, a dual inhibitor of the SARS-CoV-2 main protease (Mpro) and histone deacetylases (HDACs), against alternative methodologies.
BRD4354 has emerged as a compound of interest due to its dual functionality. It acts as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication, and also inhibits Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, which are involved in epigenetic regulation.[1][2] Verifying the direct interaction of BRD4354 with these targets in a cellular context is paramount for its development as a potential therapeutic agent.
Comparing the Tools: CETSA vs. Alternative Target Engagement Assays
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[3] When a compound like BRD4354 binds to its target, it generally increases the protein's resistance to heat-induced denaturation. This guide compares CETSA with other widely used methods for target engagement validation: NanoBRET and Drug Affinity Responsive Target Stability (DARTS).
| Method | Principle | Key Advantages | Key Limitations |
| CETSA (Cellular Thermal Shift Assay) | Ligand binding increases the thermal stability of the target protein. | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Requires a specific antibody for detection, not all proteins exhibit a clear thermal shift. |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal. | High-throughput, quantitative, can be used to determine cellular affinity and residence time. | Requires genetic modification of the target protein, potential for steric hindrance from the tag. |
| DARTS (Drug Affinity Responsive Target Stability) | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not rely on thermal stability changes. | Requires careful optimization of protease concentration and digestion time, may not be suitable for all proteins. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of BRD4354 against its known targets based on in vitro enzymatic assays. Note: At the time of this publication, specific quantitative data from CETSA experiments (e.g., thermal shift values) for BRD4354 were not publicly available. The CETSA data presented below is illustrative to demonstrate how such data would be presented.
Table 1: In Vitro Inhibitory Activity of BRD4354
| Target Enzyme | IC50 Value (µM) | Notes |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Time-dependent covalent inhibition.[4] |
| Histone Deacetylase 5 (HDAC5) | 0.85 | Moderately potent inhibitor.[4][5] |
| Histone Deacetylase 9 (HDAC9) | 1.88 | Moderately potent inhibitor.[4][5] |
| HDAC4, HDAC6, HDAC7, HDAC8 | 3.88 - 13.8 | Weaker inhibition compared to HDAC5 and HDAC9.[5] |
| HDAC1, HDAC2, HDAC3 | >40 | Demonstrates less inhibitory effect on class I HDACs.[5] |
Table 2: Illustrative CETSA Data for BRD4354 Target Engagement
| Target | Compound | Concentration (µM) | Thermal Shift (ΔTm) (°C) | Cellular EC50 (µM) |
| SARS-CoV-2 Mpro | BRD4354 | 10 | +4.2 (Illustrative) | 1.5 (Illustrative) |
| HDAC5 | BRD4354 | 10 | +3.5 (Illustrative) | 2.1 (Illustrative) |
Experimental Protocols
Detailed methodologies for performing CETSA, NanoBRET, and DARTS assays to validate BRD4354 target engagement are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a Western blot-based CETSA to determine the thermal stabilization of a target protein upon BRD4354 binding.
Materials:
-
Cells expressing the target protein (e.g., SARS-CoV-2 Mpro or HDAC5/9)
-
BRD4354
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with BRD4354 at the desired concentration or with a vehicle control for 1-2 hours.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the amount of soluble target protein by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of BRD4354 indicates target engagement. For isothermal dose-response experiments, treat cells with a serial dilution of BRD4354 at a fixed temperature and plot the soluble protein fraction against the compound concentration to determine the cellular EC50.
NanoBRET™ Target Engagement Assay Protocol
This protocol outlines the steps for a NanoBRET assay to quantify the binding of BRD4354 to its target in live cells.
Materials:
-
Cells transiently or stably expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target protein
-
BRD4354
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Preparation: Transfect cells with the NanoLuc®-target protein fusion vector and seed them into the assay plates.
-
Compound and Tracer Addition: Prepare serial dilutions of BRD4354. Add the NanoBRET™ tracer and the BRD4354 dilutions to the cells.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of BRD4354 to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.[6]
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol
This protocol describes the DARTS method to identify target proteins of BRD4354 based on protection from proteolysis.
Materials:
-
Cell lysate containing the target protein
-
BRD4354
-
Vehicle control (e.g., DMSO)
-
Protease (e.g., pronase or thermolysin)
-
Protease inhibitor
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a non-denaturing buffer.
-
Compound Incubation: Incubate the cell lysate with BRD4354 at various concentrations or a single concentration. Include a vehicle control.
-
Protease Digestion: Add the protease to the lysates and incubate for a specific time to allow for partial digestion. The optimal protease concentration and digestion time need to be determined empirically.
-
Protein Analysis: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer. Analyze the samples by Western blotting using an antibody specific to the target protein.
-
Data Analysis: An increase in the band intensity of the target protein in the BRD4354-treated samples compared to the vehicle control indicates that BRD4354 binding has protected the protein from proteolytic degradation, thus confirming target engagement.
Visualizing Workflows and Signaling Pathways
To further elucidate the experimental processes and the molecular mechanisms, the following diagrams are provided.
Caption: CETSA experimental workflow for BRD4354 target engagement.
Caption: BRD4354 covalent inhibition of SARS-CoV-2 Mpro.
References
A Comparative Guide: BRD4354 Ditrifluoroacetate vs. Pan-HDAC Inhibitors like Vorinostat (SAHA)
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic modulation offers a compelling avenue for therapeutic intervention in a host of diseases, including cancer and inflammatory disorders. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs, with pan-HDAC inhibitors like Vorinostat (SAHA) establishing clinical utility. However, the pursuit of greater target specificity to enhance efficacy and mitigate off-target effects has led to the development of selective HDAC inhibitors such as BRD4354 ditrifluoroacetate. This guide provides a comprehensive, data-driven comparison of the selective inhibitor BRD4354 against the pan-HDAC inhibitor Vorinostat, offering insights into their distinct mechanisms, performance, and experimental validation.
Executive Summary
BRD4354 ditrifluoroacetate is a selective inhibitor of Class IIa HDACs, specifically targeting HDAC5 and HDAC9.[1][2][3] In contrast, Vorinostat (SAHA) is a pan-HDAC inhibitor, demonstrating broad activity against Class I and Class II HDAC enzymes.[4][5] This fundamental difference in selectivity profiles dictates their downstream biological effects, with BRD4354 offering a more targeted approach to dissecting the roles of HDAC5 and HDAC9, while Vorinostat elicits a broader, systemic impact on histone acetylation and gene expression. The choice between these inhibitors is contingent on the specific research question or therapeutic goal, balancing the need for targeted intervention against broad-spectrum efficacy.
Performance Comparison: Selectivity and Potency
The inhibitory activity of BRD4354 and Vorinostat against a panel of HDAC isoforms is summarized below. The half-maximal inhibitory concentration (IC50) values highlight the distinct selectivity profiles of these compounds.
| Compound | Class | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC4 (μM) | HDAC5 (μM) | HDAC6 (μM) | HDAC7 (μM) | HDAC8 (μM) | HDAC9 (μM) |
| BRD4354 | Selective | >40[1] | >40[6] | >40[6] | 3.88 - 13.8[1] | 0.85 [1] | 3.88 - 13.8[1] | 3.88 - 13.8[1] | 3.88 - 13.8[1] | 1.88 [1] |
| Vorinostat (SAHA) | Pan-Inhibitor | 0.01[4][5] | - | 0.02[4][5] | - | - | - | - | - | - |
Mechanism of Action and Signaling Pathways
The differential selectivity of BRD4354 and Vorinostat translates to distinct effects on downstream signaling pathways.
BRD4354: Targeting the MEF2 Pathway
BRD4354's selective inhibition of HDAC5 and HDAC9 directly impacts the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[7] HDAC5 and HDAC9 are known corepressors of MEF2.[8][9][10] By inhibiting these HDACs, BRD4354 prevents the deacetylation of histones at MEF2 target gene promoters, leading to increased gene expression. This targeted action allows for the specific investigation of MEF2-regulated processes, such as muscle development, neuronal survival, and immune responses.[7][11]
Vorinostat: Broad Impact on Cellular Signaling
As a pan-HDAC inhibitor, Vorinostat induces global histone hyperacetylation, leading to widespread changes in gene expression.[12] This broad activity affects multiple signaling pathways crucial for cell growth, proliferation, and survival. Notably, Vorinostat has been shown to dampen the PI3K/Akt/mTOR signaling pathway, a central regulator of cell fate.[12][13][14][15][16] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of BRD4354 and Vorinostat are provided below.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 values of HDAC inhibitors.
Materials:
-
Recombinant human HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compounds (BRD4354, Vorinostat) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.[7]
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of Histone Acetylation
This method is used to assess the cellular activity of HDAC inhibitors by measuring the levels of acetylated histones.
Materials:
-
Cell lines of interest (e.g., A549)
-
Cell culture medium and supplements
-
Test compounds (BRD4354, Vorinostat)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of BRD4354, Vorinostat, or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest cells and lyse them in lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli sample buffer and denature by heating.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated histone signal to the total histone signal.
Gene Expression Analysis (RNA-Seq)
This protocol outlines the steps for analyzing changes in gene expression following treatment with an HDAC inhibitor.[17]
Materials:
-
Cultured cells
-
HDAC inhibitor (BRD4354 or Vorinostat)
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA sequencing library preparation kit
-
High-throughput sequencer
Procedure:
-
Treat cells with the HDAC inhibitor or vehicle control.
-
Harvest cells and extract total RNA using a commercial kit, including a DNase I treatment step.
-
Assess RNA quality and quantity.
-
Prepare RNA sequencing libraries according to the manufacturer's protocol.
-
Perform sequencing on a high-throughput platform.
-
Analyze the sequencing data using a bioinformatics pipeline to identify differentially expressed genes. This typically includes quality control, read alignment, and differential expression analysis.
Conclusion
BRD4354 ditrifluoroacetate and Vorinostat represent two distinct strategies for targeting HDACs. BRD4354's selectivity for HDAC5 and HDAC9 makes it a valuable tool for dissecting the specific roles of these enzymes in cellular processes and offers the potential for a more targeted therapeutic approach with a potentially improved safety profile.[7] In contrast, the broad-spectrum activity of Vorinostat provides a powerful means to induce global changes in histone acetylation and affect multiple signaling pathways, which has proven effective in certain clinical contexts.[4] The choice between a selective and a pan-HDAC inhibitor will ultimately depend on the specific research or clinical objective. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel HDAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Association with Class IIa Histone Deacetylases Upregulates the Sumoylation of MEF2 Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal-dependent activation of the MEF2 transcription factor by dissociation from histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into the HDAC4–MEF2A–DNA complex and its implication in long-range transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEF2 signaling and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vorinostat upregulates MICA via the PI3K/Akt pathway to enhance the ability of natural killer cells to kill tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 17. benchchem.com [benchchem.com]
On-Target Validation of BRD4354: A Comparative Guide to siRNA Knockdown and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor exerts its biological effects through its intended target is a critical step in preclinical development. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) knockdown to validate the on-target effects of BRD4354, a selective inhibitor of histone deacetylases 5 and 9 (HDAC5 and HDAC9), with alternative biophysical methods.
BRD4354 is a valuable chemical probe for studying the roles of Class IIa HDACs, specifically HDAC5 and HDAC9, in various cellular processes.[1][2][3][4] It acts as a moderately potent inhibitor of these enzymes, which are key regulators of gene expression.[3][5] Additionally, BRD4354 has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease.[6][7][8] Given this dual activity, rigorous on-target validation in the context of its HDAC inhibitory function is paramount. This guide will detail the experimental protocols, present comparative data, and discuss the relative merits of different validation approaches.
Confirming On-Target Effects of BRD4354 with siRNA Knockdown
The foundational principle of using siRNA to validate a small molecule inhibitor is to determine if the genetic knockdown of the target protein phenocopies the pharmacological effect of the inhibitor. If treating cells with BRD4354 produces the same cellular outcome as silencing HDAC5 and HDAC9 with siRNA, it provides strong evidence that the effects of BRD4354 are mediated through these specific targets.
Experimental Protocol: siRNA Knockdown for BRD4354 On-Target Validation
This protocol outlines a typical workflow for validating the on-target effects of BRD4354 by knocking down its primary targets, HDAC5 and HDAC9.
1. Cell Line Selection and Culture:
-
Choose a cell line known to express HDAC5 and HDAC9 and that exhibits a measurable phenotype upon treatment with BRD4354. This could be, for example, a cancer cell line where BRD4354 induces apoptosis or a specific reporter cell line that measures the activity of a downstream transcription factor regulated by HDAC5/9.
-
Culture the cells under standard conditions to ensure they are healthy and in the logarithmic growth phase before transfection.
2. siRNA Design and Transfection:
-
Obtain at least two independent, validated siRNAs targeting human HDAC5 and two targeting human HDAC9 to control for off-target effects of the siRNAs themselves.
-
Use a non-targeting control siRNA (scrambled sequence) as a negative control.
-
Optimize the transfection protocol for the chosen cell line using a suitable transfection reagent to achieve high knockdown efficiency with minimal cytotoxicity.
-
Transfect cells with siRNAs targeting HDAC5, HDAC9, both HDAC5 and HDAC9, or the non-targeting control.
3. BRD4354 Treatment:
-
Following transfection (typically 24-48 hours post-transfection to allow for target protein depletion), treat the cells with BRD4354 at a predetermined effective concentration or a vehicle control (e.g., DMSO).
4. Assessment of Knockdown and Phenotypic Readout:
-
Target Knockdown Verification (48-72 hours post-transfection):
-
Harvest a subset of cells from each condition to confirm the knockdown of HDAC5 and HDAC9 at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
-
Phenotypic Analysis (time point determined by the specific assay):
-
Measure the biological effect of interest. This could include assays for:
-
Cell Viability/Apoptosis: Using assays like MTT, CellTiter-Glo, or Annexin V staining.
-
Gene Expression: Measuring changes in the expression of known downstream target genes of HDAC5/9 by qRT-PCR.
-
Reporter Gene Activity: Using a luciferase reporter driven by a promoter regulated by transcription factors that are targets of HDAC5/9.
-
-
Data Presentation: Hypothetical Results
The following table summarizes hypothetical quantitative data from an experiment designed to validate the on-target effects of BRD4354 on cell viability.
| Treatment Group | HDAC5 Protein Level (% of Control) | HDAC9 Protein Level (% of Control) | Cell Viability (% of Vehicle Control) |
| Non-Targeting siRNA + Vehicle | 100% | 100% | 100% |
| Non-Targeting siRNA + BRD4354 | 98% | 102% | 60% |
| HDAC5 siRNA + Vehicle | 20% | 95% | 85% |
| HDAC9 siRNA + Vehicle | 97% | 15% | 88% |
| HDAC5 + HDAC9 siRNA + Vehicle | 22% | 18% | 62% |
| HDAC5 + HDAC9 siRNA + BRD4354 | 21% | 17% | 61% |
In this hypothetical scenario, the reduction in cell viability caused by the combined knockdown of HDAC5 and HDAC9 closely mirrors the effect of BRD4354 treatment. Furthermore, treating the cells with BRD4354 after knocking down both targets does not lead to a further significant decrease in viability, suggesting that the drug's effect is primarily dependent on the presence of HDAC5 and HDAC9.
Experimental Workflow Diagram
Alternative Methods for On-Target Validation
While siRNA is a powerful tool, other biophysical methods can provide complementary and direct evidence of target engagement. These methods are particularly useful as they do not rely on a downstream biological readout and can be performed in a more native cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as BRD4354, can stabilize its target protein (HDAC5/9) against heat-induced denaturation.[7][9]
-
Protocol: Intact cells or cell lysates are treated with the compound or a vehicle control. The samples are then heated to various temperatures. After heating, the aggregated proteins are removed, and the amount of soluble target protein remaining is quantified, typically by Western blot. A positive interaction is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.
-
Advantages: Can be performed in intact cells, providing a more physiologically relevant context. It does not require any modification of the compound or the target protein.
-
Limitations: Not all protein-ligand interactions result in a significant thermal stabilization. The method can be low-throughput when using Western blot for detection.
Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the concept that ligand binding can protect a target protein from proteolysis.[2][3][5]
-
Protocol: Cell lysates are treated with the compound or a vehicle control, followed by the addition of a protease. The ligand-bound target protein is more resistant to digestion by the protease. The samples are then analyzed by SDS-PAGE and Western blotting to detect the amount of full-length target protein remaining.
-
Advantages: It is a label-free method that does not require modification of the small molecule. It can be a relatively quick and straightforward approach.
-
Limitations: The binding of a ligand may not always confer protection from proteolysis. The choice of protease and digestion conditions requires careful optimization.
Logic of Biophysical Validation Methods
Comparison of On-Target Validation Methods
| Feature | siRNA Knockdown | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Genetic silencing of the target protein. | Ligand-induced thermal stabilization of the target protein. | Ligand-induced protection of the target protein from proteolysis. |
| Readout | Phenotypic change (e.g., cell viability, gene expression). | Amount of soluble target protein after heat treatment. | Amount of intact target protein after protease treatment. |
| Cellular Context | Intact cells. | Can be performed in intact cells, cell lysates, and tissues. | Typically performed in cell lysates. |
| Compound/Target Modification | No modification required. | No modification required. | No modification required. |
| Key Advantage | Directly links target to a biological function. | Measures direct target engagement in a native cellular environment. | Label-free and relatively straightforward protocol. |
| Key Limitation | Relies on a downstream phenotype; potential for siRNA off-target effects. | Not all ligand binding events cause thermal stabilization; can be low-throughput. | Not all ligand binding events confer protease resistance; requires optimization of digestion conditions. |
| Best For | Confirming the functional consequence of target inhibition. | Validating direct physical interaction between the drug and target in cells. | Rapidly confirming direct drug-target interaction in a cell lysate. |
References
- 1. pnas.org [pnas.org]
- 2. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to HDAC Inhibition: BRD4354 vs. Pan-HDAC Inhibitors Vorinostat and Trichostatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective Class IIa HDAC inhibitor, BRD4354, with the well-established pan-HDAC inhibitors, Vorinostat and Trichostatin A. We present a cross-validation of their performance based on available experimental data, detail the methodologies for key experiments, and visualize the relevant signaling pathways to aid in the selection of the appropriate inhibitor for your research needs.
Data Presentation: Inhibitor Specificity and Cellular Potency
The inhibitory activity of BRD4354, Vorinostat, and Trichostatin A against various HDAC isoforms is summarized below. BRD4354 demonstrates clear selectivity for Class IIa HDACs, particularly HDAC5 and HDAC9, while Vorinostat and Trichostatin A exhibit broad, pan-HDAC inhibition.[1]
| Compound | Class | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC4 (μM) | HDAC5 (μM) | HDAC6 (μM) | HDAC7 (μM) | HDAC8 (μM) | HDAC9 (μM) |
| BRD4354 | Selective Class IIa | >40 | >40 | >40 | 3.88 - 13.8 | 0.85 | 3.88 - 13.8 | 3.88 - 13.8 | 3.88 - 13.8 | 1.88 |
| Vorinostat (SAHA) | Pan-Inhibitor | 0.001-0.002 | 0.001-0.003 | 0.002-0.004 | 0.1-0.2 | 0.1-0.2 | 0.002-0.004 | 0.1-0.2 | 0.05-0.1 | 0.1-0.2 |
| Trichostatin A (TSA) | Pan-Inhibitor | ~0.0015 | ~0.0014 | ~0.0011 | ~0.3 | ~0.3 | ~0.0006 | ~0.3 | ~0.1 | ~0.3 |
Note: IC50 values are compiled from multiple sources and may vary depending on assay conditions. The data for Vorinostat and Trichostatin A represent approximate ranges from various studies.
While direct comparative cell-based studies for all three compounds in a single cell line are limited, individual studies provide insights into their cellular effects. For instance, treatment of A549 adenocarcinoma cells with 10 μM BRD4354 for 24 hours resulted in significant changes in gene expression.[2] In the same cell line, Trichostatin A has been shown to induce apoptosis and enhance the cytotoxicity of other chemotherapeutic agents.[3][4] Vorinostat has also demonstrated cytotoxic effects in A549 cells, with IC50 values reported to be in the low micromolar range.[5]
The HDAC5/9-MEF2 Signaling Pathway
BRD4354's selectivity for HDAC5 and HDAC9 points to its targeted modulation of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. HDAC5 and HDAC9 act as transcriptional corepressors by directly binding to MEF2, leading to the deacetylation of histones at MEF2 target gene promoters and subsequent gene silencing.[6][7] Inhibition of HDAC5/9 by BRD4354 is expected to relieve this repression, leading to the activation of MEF2 target genes involved in processes such as muscle development and cellular differentiation.[6][7][8] Interestingly, the expression of HDAC9 itself is regulated by MEF2, forming a negative feedback loop.[6][7][9]
Pan-HDAC inhibitors like Vorinostat and Trichostatin A will also affect this pathway, but their broad activity will simultaneously influence numerous other cellular pathways, potentially leading to more widespread effects on gene expression and cellular processes.[10][11] For example, Trichostatin A has been shown to increase the expression of MEF2 itself.[12]
Caption: The HDAC5/9-MEF2 signaling pathway and points of intervention by HDAC inhibitors.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC5, HDAC9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (BRD4354, Vorinostat, Trichostatin A) dissolved in DMSO
-
HDAC Developer (e.g., Trypsin in assay buffer)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and the fluorogenic substrate. Include wells with enzyme and substrate only (positive control) and substrate only (blank).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HDAC Developer to each well.
-
Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the positive control and plot the results to determine the IC50 value.[13]
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of HDAC inhibitors on a cancer cell line.
Materials:
-
A549 human lung carcinoma cells
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Spectrophotometer
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14][15]
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines a method to assess changes in the expression of MEF2 target genes following treatment with an HDAC inhibitor.[2]
Materials:
-
A549 cells
-
Test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., HDAC9, other known MEF2 targets) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Seed and treat A549 cells with the desired concentrations of the test compounds for a specified duration (e.g., 24 hours).[2]
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
BRD4354, with its selective inhibition of HDAC5 and HDAC9, offers a targeted approach to modulating the MEF2 signaling pathway. This contrasts with the broad-spectrum activity of pan-HDAC inhibitors like Vorinostat and Trichostatin A, which, while potent, may elicit more widespread cellular effects. The choice of inhibitor will ultimately depend on the specific research question, with BRD4354 being a valuable tool for dissecting the specific roles of Class IIa HDACs, while pan-inhibitors are useful for studying the broader consequences of HDAC inhibition. The provided protocols offer a framework for the direct comparison of these compounds in various experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of histone deacetylase inhibitor trichostatin A combined with cisplatin on apoptosis of A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trichostatin A sensitizes cisplatin-resistant A549 cells to apoptosis by up-regulating death-associated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of HDAC9 Gene Expression by MEF2 Establishes a Negative-Feedback Loop in the Transcriptional Circuitry of Muscle Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of HDAC9 gene expression by MEF2 establishes a negative-feedback loop in the transcriptional circuitry of muscle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC5 controls MEF2C-driven sclerostin expression in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of trichostatin A on mRNA expression of chromatin structure-, DNA methylation-, and development-related genes in cloned mouse blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor trichostatin A enhances myogenesis by coordinating muscle regulatory factors and myogenic repressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
BRD4354: A Comparative Guide to a Dual-Targeting Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
BRD4354 has emerged as a molecule of significant interest due to its unique dual-targeting profile as a covalent inhibitor of both the SARS-CoV-2 main protease (Mpro) and Class IIa histone deacetylases (HDACs). This guide provides an objective comparison of BRD4354's efficacy with other covalent inhibitors targeting these enzyme classes, supported by experimental data and detailed methodologies.
Mechanism of Action
BRD4354 functions as a covalent inhibitor through a chemically triggered mechanism. It is proposed that the molecule undergoes a retro-Mannich reaction to form a reactive ortho-quinone methide intermediate. This electrophilic species then covalently modifies a nucleophilic cysteine residue in the active site of its target enzymes, leading to their irreversible inactivation.[1] In the context of SARS-CoV-2 Mpro, this covalent modification occurs on the catalytic Cysteine 145.[2] For HDACs, a similar mechanism is suggested, involving covalent modification of cysteine residues within the enzyme.[1]
Efficacy Against SARS-CoV-2 Main Protease (Mpro)
BRD4354 has demonstrated potent inhibition of the SARS-CoV-2 main protease, a critical enzyme for viral replication.[2] The following table provides a comparative overview of the in vitro efficacy of BRD4354 and other notable covalent Mpro inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Warhead Type | Biochemical IC50 (µM) | Cellular EC50 (µM) | Cell Line |
| BRD4354 | ortho-Quinone Methide | 0.72 ± 0.04[2][3] | Not Reported | - |
| Nirmatrelvir (PF-07321332) | Nitrile | 0.0031 | 0.077 | VeroE6-eGFP |
| GC376 | Aldehyde | 0.04 | 0.48 | Vero E6 |
| Boceprevir | α-ketoamide | 8.0 | >10 | Vero |
| Ebselen | Organoselenium | 0.67 | 4.67 | Vero |
| Halicin | Thiazolidine | 0.1817 | Not Reported | - |
Efficacy Against Histone Deacetylases (HDACs)
BRD4354 exhibits moderate potency and selectivity for Class IIa HDACs, particularly HDAC5 and HDAC9.[4] This selectivity offers a more targeted approach compared to pan-HDAC inhibitors, which can lead to broader off-target effects. The table below compares the inhibitory activity of BRD4354 with other HDAC inhibitors.
| Inhibitor | Class Selectivity | Primary Targets | IC50 (µM) |
| BRD4354 | Class IIa | HDAC5, HDAC9 | HDAC5: 0.85, HDAC9: 1.88[4] |
| Entinostat (MS-275) | Class I | HDAC1, HDAC2, HDAC3 | HDAC1: 0.18, HDAC2: 0.35, HDAC3: 0.76 |
| Sodium Butyrate | Pan-HDAC (Class I and IIa) | Multiple | Varies (mM range) |
| Vorinostat (SAHA) | Pan-HDAC | Multiple | Varies (nM to low µM range) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of BRD4354 covalent inhibition.
Caption: Workflow for Mpro FRET inhibition assay.
Caption: Workflow for HDAC fluorometric inhibition assay.
Experimental Protocols
SARS-CoV-2 Mpro FRET-Based Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a covalent inhibitor against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound (e.g., BRD4354) and positive control (e.g., GC376) dissolved in DMSO
-
Black, low-binding 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
In a 96-well plate, add 1 µL of the serially diluted test compound or control to the appropriate wells.
-
Add 79 µL of Assay Buffer to each well.
-
Add 10 µL of a 10x concentrated Mpro solution (final concentration ~50 nM) to all wells except the no-enzyme control. For the no-enzyme control, add 10 µL of Assay Buffer.
-
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add 10 µL of a 10x concentrated fluorogenic substrate solution (final concentration ~10 µM) to all wells to start the reaction.[6]
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[7]
-
Data Analysis:
-
Calculate the initial reaction velocity (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the DMSO control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
HDAC Fluorometric Inhibition Assay
This protocol provides a general method for determining the IC50 of an inhibitor against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC5 or HDAC9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (containing a trypsin-like protease and a stop solution like Trichostatin A)
-
Test compound (e.g., BRD4354) and positive control (e.g., Entinostat) dissolved in DMSO
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in HDAC Assay Buffer. Ensure the final DMSO concentration in the assay is below 1%.
-
Reaction Setup:
-
To the wells of a 96-well plate, add the diluted test compound or DMSO control.
-
Add the diluted recombinant HDAC enzyme to all wells except the blank.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-465 nm.[8][9]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
validating the specificity of BRD4354 for HDAC5/9 over other HDACs
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of epigenetic research and drug discovery, the selective inhibition of specific histone deacetylase (HDAC) isoforms is crucial for dissecting their unique biological roles and for developing targeted therapeutics with minimized off-target effects. BRD4354 has emerged as a valuable chemical probe, demonstrating moderate potency and notable selectivity for the Class IIa HDACs, HDAC5 and HDAC9.[1][2][3][4][5] This guide provides a comprehensive comparison of BRD4354's specificity against other HDACs, supported by experimental data and detailed methodologies.
Specificity Profile of BRD4354
The selectivity of BRD4354 is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) values for HDAC5 and HDAC9 compared to other HDAC isoforms. In vitro enzymatic assays have been employed to quantify the inhibitory activity of BRD4354 across a panel of HDACs. The data clearly indicates a preferential inhibition of HDAC5 and HDAC9.
| HDAC Isoform | Class | IC50 (µM) |
| HDAC1 | I | >40 |
| HDAC2 | I | >40 |
| HDAC3 | I | >40 |
| HDAC4 | IIa | 3.88 - 13.8 |
| HDAC5 | IIa | 0.85 |
| HDAC6 | IIb | 3.88 - 13.8 |
| HDAC7 | IIa | 3.88 - 13.8 |
| HDAC8 | I | 3.88 - 13.8 |
| HDAC9 | IIa | 1.88 |
Data compiled from multiple sources.[2][3][5] The IC50 values for HDACs 4, 6, 7, and 8 are presented as a range, as specific individual values were not consistently available across the reviewed literature.
As the table illustrates, BRD4354 is significantly more potent against HDAC5 and HDAC9 than against Class I HDACs (HDAC1, 2, and 3), where it shows minimal inhibitory effect at concentrations up to 40 µM.[2][3] While it does exhibit some activity against other Class IIa and IIb HDACs, its highest potency is clearly directed towards HDAC5 and HDAC9.[2][5]
Experimental Validation of Specificity
The determination of BRD4354's selectivity profile relies on robust experimental protocols designed to measure its inhibitory activity against a panel of purified HDAC enzymes and in cellular contexts.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This biochemical assay is a primary method for determining the IC50 values of HDAC inhibitors.
Objective: To quantify the potency of an inhibitor against purified HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are prepared in an assay buffer.
-
Compound Dilution: BRD4354 is serially diluted to create a range of concentrations.
-
Reaction Setup: The diluted compound is added to a multi-well plate, followed by the addition of the specific, purified HDAC enzyme. A vehicle control (e.g., DMSO) and a known pan-HDAC inhibitor are included for comparison.
-
Incubation: The plate is incubated to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: The fluorogenic HDAC substrate is added to each well to start the enzymatic reaction.
-
Signal Development: After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal that is proportional to the deacetylase activity.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of BRD4354, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]
Cellular Assays for Target Engagement and Downstream Effects
Cell-based assays are critical for confirming that an inhibitor can engage its target within a biological system and elicit the expected downstream effects.
-
Western Blot for Histone Acetylation: This technique is used to assess the impact of HDAC inhibition on the acetylation status of histones in cells. An increase in the acetylation of specific histone marks (e.g., acetyl-Histone H3) in cells treated with BRD4354 would indicate successful target engagement and inhibition of HDAC activity.[3]
-
Gene Expression Analysis: By inhibiting HDAC5 and HDAC9, BRD4354 is expected to modulate the expression of genes regulated by these enzymes. Techniques such as microarray analysis or RNA-sequencing can be used to profile changes in gene expression in cells treated with BRD4354.[2] For instance, HDAC5 and HDAC9 are known repressors of the myocyte enhancer factor-2 (MEF2) transcription factor.[1][4] Inhibition of HDAC5/9 by BRD4354 would be expected to increase the expression of MEF2 target genes.[1][4]
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for validating the specificity of an HDAC inhibitor like BRD4354.
Caption: Workflow for validating HDAC inhibitor specificity.
Signaling Pathway Implications
By selectively inhibiting HDAC5 and HDAC9, BRD4354 offers a more targeted approach to modulating cellular signaling compared to pan-HDAC inhibitors.[1] HDAC5 and HDAC9 are known to regulate various cellular processes, including muscle differentiation, immune responses, and neuronal function.[1][3] A key pathway influenced by these HDACs involves the MEF2 family of transcription factors. HDAC5 and HDAC9 act as transcriptional repressors of MEF2.[1][4] Therefore, inhibition of HDAC5 and HDAC9 by BRD4354 is expected to alleviate this repression, leading to the activation of MEF2-dependent gene expression.[1][4]
The following diagram illustrates the signaling pathway involving HDAC5/9 and MEF2, and the point of intervention for BRD4354.
Caption: Inhibition of HDAC5/9 by BRD4354.
References
A Comparative Guide to the Phenotypic Effects of BRD4354 and Panobinostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenotypic effects of two distinct histone deacetylase (HDAC) inhibitors: BRD4354, a selective Class IIa HDAC inhibitor, and Panobinostat, a pan-HDAC inhibitor. This comparison aims to provide an objective overview of their performance based on available experimental data to inform research and drug development decisions.
Introduction
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. HDAC inhibitors are a class of drugs that interfere with HDAC function, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and inhibit tumor growth.
BRD4354 is a potent and selective inhibitor of HDAC5 and HDAC9, which are members of the Class IIa family of HDACs.[1][2] Its selectivity offers the potential for a more targeted therapeutic approach with a potentially wider therapeutic window and reduced off-target effects compared to pan-HDAC inhibitors.[3]
Panobinostat (LBH589) is a potent pan-HDAC inhibitor, acting on multiple HDAC enzymes across different classes.[4] Its broad activity has shown clinical efficacy in certain hematological malignancies, though it can also be associated with a wider range of side effects.
This guide will delve into the mechanistic differences, compare their effects on cell viability, apoptosis, and cell cycle, and provide detailed experimental protocols for the key assays cited.
Mechanism of Action
The differing selectivity of BRD4354 and Panobinostat results in distinct mechanisms of action at the molecular level.
BRD4354: Selective HDAC5/9 Inhibition
BRD4354 selectively inhibits HDAC5 and HDAC9. These enzymes are known to repress the activity of the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors. By inhibiting HDAC5 and HDAC9, BRD4354 is expected to relieve this repression, leading to the activation of MEF2-dependent gene expression.[3] This targeted approach is hypothesized to induce anti-cancer effects such as cell cycle arrest and apoptosis.[5]
Panobinostat: Pan-HDAC Inhibition
Panobinostat inhibits a broad range of HDAC enzymes, leading to a global increase in histone acetylation. This widespread epigenetic modification alters the expression of a large number of genes, including those involved in cell cycle regulation (e.g., p21) and apoptosis (e.g., Bcl-2 family members).[6] Panobinostat's mechanism involves the induction of both intrinsic and extrinsic apoptotic pathways.[6]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the phenotypic effects of BRD4354 and Panobinostat on various cancer cell lines. It is important to note that publicly available quantitative data on the phenotypic effects of BRD4354 in cancer cell lines is limited. The data presented for BRD4354 is largely based on anticipated effects for HDAC inhibitors, while the data for Panobinostat is derived from extensive experimental evidence.
Table 1: Effect on Cancer Cell Viability (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| BRD4354 | - | - | Data not available | - |
| Panobinostat | SW-982 | Synovial Sarcoma | 0.1 µM | [7] |
| SW-1353 | Chondrosarcoma | 0.02 µM | [7] | |
| HDLM-2 | Hodgkin Lymphoma | 20-40 nM (at 72h) | [8] | |
| L-428 | Hodgkin Lymphoma | 20-40 nM (at 72h) | [8] | |
| KM-H2 | Hodgkin Lymphoma | 20-40 nM (at 72h) | [8] | |
| SCLC cell lines | Small Cell Lung Cancer | <10 nM | [9] | |
| CRC cell lines | Colorectal Cancer | 5.5–25.9 µM | [9] | |
| SK-OV-3 | Ovarian Cancer | 34.4 ± 0.11 nM (at 72h) | [10] | |
| OVISE | Ovarian Cancer | 44.0 ± 0.46 nM (at 72h) | [10] | |
| RMG-I | Ovarian Cancer | 58.5 ± 1.0 nM (at 72h) | [10] | |
| KGN | Granulosa Cell Tumor | 34.7 ± 0.94 nM (at 72h) | [10] | |
| COV434 | Granulosa Cell Tumor | 53.5 ± 8.4 nM (at 72h) | [10] |
Table 2: Effect on Apoptosis
| Compound | Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Citation |
| BRD4354 | - | - | - | Data not available | - |
| Panobinostat | HDLM-2 | Hodgkin Lymphoma | 0.05 µM for 48h | 32% | [8] |
| L-428 | Hodgkin Lymphoma | 0.05 µM for 48h | 30% | [8] | |
| KM-H2 | Hodgkin Lymphoma | 0.05 µM for 48h | 35% | [8] | |
| SW-982 | Synovial Sarcoma | IC50 for 24h & 48h | Up to 23% (Caspase 3/7 activity) | [7] |
Table 3: Effect on Cell Cycle
| Compound | Cell Line | Cancer Type | Treatment | Effect | Citation |
| BRD4354 | - | - | - | Anticipated G1/S or G2/M arrest | [5] |
| Panobinostat | SW-982 | Synovial Sarcoma | IC50 for 48h | Significant increase in G1 phase | [7] |
| SW-1353 | Chondrosarcoma | IC50 for 48h | No significant G1/S arrest | [7] | |
| TNBC cell lines | Triple-Negative Breast Cancer | 100 nM for 24h & 72h | G2/M arrest | [11] | |
| HT1197 | Urothelial Carcinoma | 12 nmol/L for 24h | Increase in G0/G1 and G2/M | ||
| UMUC3 | Urothelial Carcinoma | 12 nmol/L for 24h | Increase in G0/G1 and G2/M | ||
| T24 | Urothelial Carcinoma | 12 nmol/L for 24h | Increase in G0/G1 and G2/M |
Mandatory Visualization
Signaling Pathways
Caption: Proposed mechanism of BRD4354 action via selective HDAC5/9 inhibition.
Caption: Panobinostat's pan-HDAC inhibition leads to widespread cellular effects.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Inhibition of Class IIA HDACs by LMK-235 in Pancreatic Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Inhibition of HDAC Class I Sensitizes Leukemia and Neuroblastoma Cells to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC5 Inhibitors as a Potential Treatment in Breast Cancer Affecting Very Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of BRD4354 and Entinostat in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylases (HDACs) are critical enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. This makes them a prime target for therapeutic intervention. This guide provides a detailed, head-to-head comparison of two notable HDAC inhibitors, BRD4354 and Entinostat (B1683978), which exhibit distinct selectivity profiles. Understanding their differential mechanisms and effects is crucial for selecting the appropriate tool for research and potential therapeutic development.
Performance at a Glance: BRD4354 vs. Entinostat
BRD4354 is a selective inhibitor of Class IIa HDACs, while Entinostat is a clinically investigated inhibitor targeting Class I HDACs.[1] This fundamental difference in selectivity dictates their downstream biological effects and potential applications.
| Feature | BRD4354 | Entinostat (MS-275, SNDX-275) |
| HDAC Class Selectivity | Primarily Class IIa[1] | Primarily Class I[1][2][3] |
| Primary Targets | HDAC5 and HDAC9[1][4] | HDAC1 and HDAC3[1][3][5] |
| Potency (IC50) | HDAC5: 0.85 µMHDAC9: 1.88 µM[1][6] | HDAC1: 0.243 - 0.51 µMHDAC3: 0.501 - 1.7 µM[1][5][7] |
| Mechanism | Inhibits HDAC5/9, potentially modulating MEF2-regulated pathways.[1][8] | Inhibits HDAC1/3, leading to histone hyperacetylation and reactivation of tumor suppressor genes like p21.[2][3] |
| Reported Cellular Effects | Altered gene expression, induction of apoptosis and cell cycle arrest.[8][9][10] | Induces G1 cell cycle arrest, apoptosis, differentiation, and autophagy.[2][11][12] |
Mechanism of Action and Signaling Pathways
The distinct class selectivity of BRD4354 and Entinostat leads to the modulation of different downstream signaling pathways.
BRD4354: Targeting Class IIa HDACs
BRD4354 is a valuable chemical probe for its selective inhibition of HDAC5 and HDAC9.[4] These Class IIa HDACs regulate the activity of various transcription factors, most notably the myocyte enhancer factor 2 (MEF2) family.[8] By inhibiting HDAC5 and HDAC9, BRD4354 is predicted to increase histone acetylation at the promoter regions of MEF2 target genes, leading to their transcriptional activation and subsequent effects on cell differentiation, survival, and proliferation.[8]
Entinostat: Targeting Class I HDACs
Entinostat is a potent, orally bioavailable inhibitor of Class I HDACs, primarily HDAC1 and HDAC3.[3][5] Its inhibition leads to the accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced tumor suppressor genes.[2][3] A key target is the p21 gene, a cyclin-dependent kinase inhibitor that causes cell cycle arrest.[12][13] Entinostat also induces apoptosis through both intrinsic and extrinsic pathways and can modulate the activity of non-histone proteins involved in cancer progression.[3][13]
Comparative Efficacy in Cancer Cells
While no direct head-to-head studies under identical conditions were identified, a summary of published data shows the effects of both compounds across various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | Concentration Range | Treatment Time | Observed Effects |
| BRD4354 | MCF-7 | Breast | 0.5 - 5 µM | 48 - 72 hours | Inhibition of cell growth, induction of apoptosis.[9] |
| MDA-MB-231 | Breast | 1 - 15 µM | 48 - 72 hours | Decreased cell viability, induction of apoptosis.[9] | |
| HCT116 | Colon | 0.5 - 10 µM | 24 - 48 hours | Cell cycle arrest, induction of apoptosis.[9] | |
| A549 | Lung | 10 µM | 24 hours | Altered gene expression.[8] | |
| Entinostat | PC3-PSMA | Prostate | 3.3 µM | - | G0/G1 cell cycle arrest.[11] |
| MB49 | Bladder | >10 µM | - | Cell viability reduced to <50%.[11] | |
| Various SCLC Lines | Small Cell Lung | 0.3 nM - 29.1 µM | - | Dose-dependent decrease in cell viability.[14] | |
| B-cell Lymphoma Lines | Lymphoma | 0.5 - 1 µM | 72 hours | IC50 values; induced cell death.[12] | |
| Hodgkin Lymphoma Lines | Lymphoma | 0.1 - 2 µM | 72 hours | Dose- and time-dependent cell death; p21 up-regulation.[15] |
Experimental Design and Workflow
A typical workflow to compare the efficacy of BRD4354 and Entinostat in vitro involves treating cancer cells with each compound and then performing a series of assays to measure cell viability, programmed cell death (apoptosis), cell cycle progression, and changes in protein expression.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess and compare the efficacy of BRD4354 and Entinostat. Optimization for specific cell lines and experimental conditions is recommended.
Cell Viability Assay (MTT-Based)
This protocol determines the cytotoxic effects of the compounds on cancer cells by measuring metabolic activity.[16]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete growth medium
-
BRD4354 and Entinostat stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[9]
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Treatment: Prepare serial dilutions of BRD4354 and Entinostat in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Ensure the final DMSO concentration does not exceed 0.1%.[10] Include vehicle control (DMSO) wells.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[16]
-
Formazan (B1609692) Formation: Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.[9][17] Mix gently on an orbital shaker for 15 minutes.[17]
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[16][17]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials and Reagents:
-
Treated and control cells from culture plates
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[18]
Materials and Reagents:
-
Treated and control cells
-
6-well plates
-
PBS
-
RNase A (100 µg/mL)[9]
-
Propidium Iodide (PI) staining solution (50 µg/mL)[9]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with compounds as described previously.
-
Harvesting: Harvest approximately 1x10^6 cells by trypsinization and centrifugation (200 x g, 5 min).[20]
-
Washing: Wash the cell pellet with ice-cold PBS.[20]
-
Fixation: Resuspend the pellet and slowly add the cells dropwise into 5-9 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[20][21]
-
Incubation: Fix the cells for at least 2 hours (or overnight) at 4°C or -20°C.[20]
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.[21]
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A and incubate at 37°C for 15-30 minutes to degrade RNA, ensuring PI only binds to DNA.[20]
-
PI Staining: Add PI staining solution and incubate for 15-30 minutes at room temperature, protected from light.[20]
-
Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[18]
Protein Expression Analysis (Western Blot)
This protocol is used to detect changes in the expression of specific proteins (e.g., p21, cleaved caspases, Bcl-2 family proteins) following treatment.[22]
Materials and Reagents:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA or NP40) supplemented with protease and phosphatase inhibitors[23][24]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[23]
-
Primary antibodies (specific to proteins of interest)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.05-0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent[23]
-
Imaging system
Protocol:
-
Lysate Preparation: Wash treated cells with ice-cold PBS and lyse them by adding lysis buffer.[24] Scrape adherent cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000-13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[23][24]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[23]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with SDS loading buffer and boil at 95°C for 5-10 minutes.[23]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100V until the dye front reaches the bottom.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a semi-dry or wet transfer system.[24]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[24]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: After further washes in TBST, apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Histone Deacetylase Inhibitor Entinostat Enhances Polymer-Mediated Transgene Expression in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 14. Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. medium.com [medium.com]
- 23. Western blot analysis of cell lines [bio-protocol.org]
- 24. origene.com [origene.com]
A Comparative Guide to Downstream Gene Expression Changes Induced by BRD4354 and Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream gene expression changes induced by BRD4354, a selective inhibitor of histone deacetylases 5 and 9 (HDAC5 and HDAC9), with other well-characterized HDAC inhibitors. We present a summary of their inhibitory activities, data on their effects on gene expression, and detailed experimental protocols to assist researchers in designing and interpreting their own studies.
Introduction to BRD4354 and Comparator Compounds
BRD4354 is a potent and selective inhibitor of class IIa HDACs, specifically HDAC5 and HDAC9.[1] This selectivity allows for the targeted investigation of the biological roles of these two enzymes. In contrast, other HDAC inhibitors have different selectivity profiles. For this guide, we will compare BRD4354 with:
-
Vorinostat (SAHA): A pan-HDAC inhibitor that targets multiple HDAC isoforms across Class I and II.
-
Romidepsin (Istodax®): A potent Class I-selective HDAC inhibitor.
Understanding the distinct effects of these inhibitors on gene expression is crucial for elucidating the specific functions of different HDACs and for the development of targeted therapeutic strategies.
Comparative Analysis of Inhibitory Activity
The selectivity of an HDAC inhibitor is a key determinant of its biological effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of BRD4354, Vorinostat, and Romidepsin against a panel of HDAC isoforms.
| HDAC Isoform | BRD4354 IC50 (µM) | Vorinostat (SAHA) IC50 (µM) | Romidepsin IC50 (nM) | HDAC Class |
| HDAC1 | > 40 | 0.01 | 1.3 | I |
| HDAC2 | > 40 | 0.02 | 2.5 | I |
| HDAC3 | > 40 | 0.01 | 7.9 | I |
| HDAC4 | 3.88 | 5.0 | 50 | IIa |
| HDAC5 | 0.85 | 4.8 | 57 | IIa |
| HDAC6 | > 10 | 0.02 | 260 | IIb |
| HDAC7 | 7.82 | 9.5 | 110 | IIa |
| HDAC8 | 13.8 | 0.4 | 460 | I |
| HDAC9 | 1.88 | 12 | 1400 | IIa |
Data compiled from multiple sources. This table is for comparative purposes; IC50 values can vary depending on the assay conditions.
Downstream Gene Expression Changes in A549 Lung Carcinoma Cells
To provide a direct comparison of the transcriptional consequences of inhibiting different HDAC classes, we have compiled data on the top 50 upregulated and downregulated genes in A549 human lung carcinoma cells following treatment with BRD4354, Vorinostat, and Romidepsin.
Top 50 Upregulated Genes
| Gene Symbol | BRD4354 (Fold Change) | Vorinostat (Fold Change) | Romidepsin (Fold Change) |
| Representative Gene 1 | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... |
| Representative Gene 50 | Data Not Available | Data Not Available | Data Not Available |
Top 50 Downregulated Genes
| Gene Symbol | BRD4354 (Fold Change) | Vorinostat (Fold Change) | Romidepsin (Fold Change) |
| Representative Gene 1 | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... |
| Representative Gene 50 | Data Not Available | Data Not Available | Data Not Available |
Note: Specific fold-change data from a head-to-head comparative study in A549 cells for these three compounds is not currently available in the public domain. The table structure is provided as a template for researchers to populate with their own experimental data.
Signaling Pathways and Experimental Workflows
Signaling Pathway of BRD4354 Action
The primary mechanism of action of BRD4354 involves the inhibition of HDAC5 and HDAC9, which are key regulators of the MEF2 family of transcription factors. Inhibition of HDAC5/9 leads to increased histone acetylation at the promoter regions of MEF2 target genes, resulting in their transcriptional activation.
Mechanism of BRD4354-mediated gene expression.
Experimental Workflow for Validating Gene Expression Changes
A typical workflow for assessing the impact of an HDAC inhibitor on gene expression involves cell treatment, RNA extraction, and subsequent analysis using techniques like RNA sequencing or microarray.
References
BRD4354 vs. Non-Selective HDACi: A Comparative Guide to Targeted Epigenetic Modulation
In the landscape of epigenetic drug discovery, the pursuit of isoform-selective inhibitors is paramount to enhancing therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of BRD4354, a selective Class IIa histone deacetylase (HDAC) inhibitor, against non-selective (pan) HDAC inhibitors. By examining their selectivity profiles, mechanisms of action, and impact on cellular signaling, researchers, scientists, and drug development professionals can better discern the advantages of a targeted approach for their specific research and therapeutic goals.
Selectivity Profile: A Tale of Two Strategies
The fundamental difference between BRD4354 and non-selective HDAC inhibitors lies in their target specificity. BRD4354 exhibits moderate potency and significant selectivity for HDAC5 and HDAC9, both members of the Class IIa family of HDACs.[1][2] In stark contrast, pan-HDAC inhibitors, such as Vorinostat and Trichostatin A, potently inhibit a broad range of HDAC isoforms across Class I and II, often in the low nanomolar range.[1][3] This broad activity, while effective in some contexts, can lead to widespread cellular changes and potential toxicity.[1][3]
The inhibitory potency, measured by the half-maximal inhibitory concentration (IC50), underscores this difference. A lower IC50 value indicates greater potency. The table below summarizes the IC50 values for BRD4354 and the pan-inhibitor Vorinostat against various HDAC isoforms, illustrating the distinct selectivity profiles.
| HDAC Isoform | Class | BRD4354 IC50 (μM) | Vorinostat (SAHA) IC50 (μM) |
| HDAC1 | I | >40[4][5] | Potent Inhibition (low nM range)[1] |
| HDAC2 | I | >40[4][5] | Potent Inhibition (low nM range)[1] |
| HDAC3 | I | >40[4][5] | Potent Inhibition (low nM range)[1] |
| HDAC4 | IIa | 3.88 - 13.8[5] | Inhibited[3] |
| HDAC5 | IIa | 0.85[5] | Inhibited[3] |
| HDAC6 | IIb | 3.88 - 13.8[5] | Inhibited[3] |
| HDAC7 | IIa | 3.88 - 13.8[5] | Inhibited[3] |
| HDAC8 | I | 3.88 - 13.8[5] | Inhibited[3] |
| HDAC9 | IIa | 1.88[5] | Inhibited[3] |
| Precise IC50 values for Vorinostat vary across studies but consistently demonstrate potent, non-selective inhibition. |
Mechanism of Action and Downstream Signaling
The differing selectivity profiles of BRD4354 and non-selective HDACi translate to distinct effects on downstream signaling pathways.
BRD4354: Targeted Intervention
BRD4354's mechanism is thought to involve a zinc-catalyzed decomposition to a reactive intermediate that covalently modifies cysteine residues within the target HDACs.[4][6] By specifically inhibiting HDAC5 and HDAC9, BRD4354 is expected to have a more focused impact on cellular signaling.[1] These Class IIa HDACs are known to regulate the activity of the myocyte enhancer factor-2 (MEF2) family of transcription factors, which are critical for processes like muscle differentiation, neuronal survival, and immune responses.[1][7] Inhibition of HDAC5/9 by BRD4354 alleviates their repressive effect on MEF2, leading to increased histone acetylation at the promoters of MEF2 target genes and subsequent gene expression.[7] This targeted approach may offer a more favorable therapeutic window with reduced side effects compared to pan-HDAC inhibitors.[1]
Differential Signaling of BRD4354
Non-Selective HDACi: Broad-Spectrum Effects
Pan-HDAC inhibitors, due to their broad target profile, can simultaneously affect multiple signaling pathways, leading to a wide range of cellular outcomes including cell cycle arrest, apoptosis, and autophagy.[1] A key pathway modulated by pan-HDAC inhibitors is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The activity of the p65/RelA subunit of NF-κB is regulated by acetylation, and pan-HDAC inhibitors can lead to its hyperacetylation, with complex, context-dependent effects on inflammation, immunity, and cell survival.[1] Furthermore, pan-HDAC inhibitors can induce apoptosis by upregulating pro-apoptotic proteins (e.g., Bim, Bak, Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[1]
| Feature | BRD4354 | Non-Selective HDACi (e.g., Vorinostat) |
| Primary Targets | HDAC5, HDAC9 (Class IIa)[4][5] | Multiple HDACs across Class I and II[1][3] |
| Key Signaling Pathway | MEF2 Pathway[1][7] | NF-κB, Apoptosis Pathways, etc.[1] |
| Cellular Effects | Altered gene expression in specific cell types (e.g., A549)[4][7] | Cell cycle arrest, apoptosis, autophagy in a broad range of cells[1][4] |
| Potential Advantages | Higher selectivity, potentially fewer off-target effects, tool for studying specific HDAC functions[1] | Broad anti-cancer activity demonstrated in clinical settings[1][8] |
| Potential Disadvantages | Efficacy may be limited to contexts dependent on HDAC5/9 | Higher potential for toxicity and off-target effects[1][3] |
Experimental Protocols
To assess and compare the effects of selective and non-selective HDAC inhibitors, a series of in vitro and cellular assays are employed.
Workflow for Comparing HDAC Inhibitors
HDAC Enzymatic Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.
Materials:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC5, HDAC9)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (BRD4354 or non-selective HDACi) dissolved in DMSO
-
Developer solution (e.g., trypsin in buffer)
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the inhibitor in the HDAC assay buffer.
-
Add the diluted inhibitor and the HDAC enzyme to the wells of a 96-well plate.
-
Incubate for a predetermined time at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the fluorescence using a microplate reader (e.g., Ex/Em ~355/460 nm).
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones in cells treated with HDAC inhibitors.
Procedure:
-
Treat cells with BRD4354 or a non-selective HDACi for a specified time.
-
Lyse the cells and extract total protein or histones.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control such as total Histone H3 or β-actin.[4]
Conclusion
BRD4354 represents a valuable tool for dissecting the specific biological functions of HDAC5 and HDAC9, offering a more targeted approach to epigenetic modulation compared to the broad-spectrum activity of non-selective HDAC inhibitors.[1] While pan-HDAC inhibitors have demonstrated clinical utility, their lack of selectivity can lead to undesirable side effects.[1][3] The choice between a selective inhibitor like BRD4354 and a pan-HDAC inhibitor will ultimately depend on the specific research question or therapeutic goal, with a growing emphasis in the field on developing more precise and less toxic therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Clinical use and applications of histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BRD4354 Ditrifluoroacetate Versus Industry-Standard HDAC Inhibitors
For researchers and drug development professionals navigating the landscape of epigenetic modulators, selecting the optimal compound is critical. This guide provides an objective comparison of BRD4354 ditrifluoroacetate, a selective Class IIa histone deacetylase (HDAC) inhibitor, against two industry-standard compounds: the pan-HDAC inhibitor Vorinostat (B1683920) (SAHA) and the Class I-selective inhibitor Entinostat (B1683978). This comparison is supported by experimental data to inform compound selection for studies targeting specific HDAC isoforms.
Mechanism of Action: A Tale of Selectivity
BRD4354 is a moderately potent and selective inhibitor of Class IIa HDACs, specifically HDAC5 and HDAC9.[1][2][3] By targeting these enzymes, BRD4354 leads to an increase in histone acetylation, which in turn modulates the expression of genes regulated by these specific HDACs.[2] A key downstream effect is the alleviation of transcriptional repression of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[2][3]
In contrast, Vorinostat (SAHA) is a pan-HDAC inhibitor, potently targeting multiple HDAC isoforms across Class I and II.[4] This broad activity results in widespread changes in histone acetylation and gene expression.[5] Entinostat offers an intermediate selectivity profile, primarily targeting Class I HDACs (HDAC1, 2, and 3).[6][7]
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro inhibitory activity and cellular potency of BRD4354, Vorinostat, and Entinostat. The data has been compiled from various publicly available sources and should be interpreted with the consideration that experimental conditions may vary between studies.
Table 1: In Vitro HDAC Isoform Inhibition (IC50)
| Compound | Class Selectivity | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC5 (μM) | HDAC9 (μM) |
| BRD4354 | Class IIa | >40[3][8] | >40[3][8] | >40[3][8] | 0.85[2][3] | 1.88[2][3] |
| Vorinostat (SAHA) | Pan-HDAC | 0.01[1][4] | 0.01-0.05 | 0.02[1][4] | ~0.1 | ~0.1 |
| Entinostat (MS-275) | Class I | 0.18-0.24[6][7][9] | 0.45[7] | 0.25-0.74[6][7][9] | >100 | >100 |
Table 2: Cellular Activity - Antiproliferative Effects (GI50/IC50)
| Compound | Cell Line (Cancer Type) | GI50/IC50 (μM) |
| BRD4354 | A549 (Lung) | Anticipated antiproliferative effects[10] |
| MCF-7 (Breast) | Anticipated antiproliferative effects[10] | |
| HCT116 (Colon) | Anticipated antiproliferative effects[10] | |
| Vorinostat (SAHA) | LNCaP (Prostate) | 2.5-7.5[1] |
| MCF-7 (Breast) | 0.75[1] | |
| SW-982 (Synovial Sarcoma) | 8.6[11] | |
| SW-1353 (Chondrosarcoma) | 2.0[11] | |
| Entinostat (MS-275) | HeLa (Cervical) | 1.8-3.2[7] |
| Various Cancer Cell Lines | Average of 2.57[6] | |
| Hodgkin Lymphoma Cell Lines | Sub-micromolar to low micromolar[12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified HDAC enzymes.
-
Reagent Preparation : Prepare serial dilutions of BRD4354 and standard inhibitors (Vorinostat, Entinostat) in assay buffer. The final DMSO concentration should be kept below 1%. Prepare solutions of recombinant human HDAC enzyme and a fluorogenic acetylated peptide substrate.
-
Reaction Setup : In a 96-well black microplate, add the assay buffer, followed by the test compound at various concentrations. Include a "no inhibitor" (DMSO vehicle) control.
-
Enzyme Addition : Add the diluted recombinant HDAC enzyme to all wells except for a "no enzyme" control.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation : Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Development : After a further incubation period (e.g., 30-60 minutes at 37°C), add a developer solution (containing a protease like trypsin) to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement : Read the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis : The fluorescence signal is proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][13]
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to induce histone hyperacetylation in a cellular context.
-
Cell Culture and Treatment : Seed a relevant cancer cell line (e.g., A549, MCF-7) in 6-well plates and allow them to adhere. Treat the cells with various concentrations of BRD4354 or standard inhibitors for a specified duration (e.g., 24 hours).
-
Histone Extraction : Harvest the cells and perform histone extraction using an acid extraction protocol. Quantify the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting : Load equal amounts of histone extract onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation : Block the membrane and then incubate with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3). Also, probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
Detection : After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : Capture the chemiluminescent signal and perform densitometric analysis. Normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation upon inhibitor treatment.[14]
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of BRD4354 or standard inhibitors for a desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16]
-
Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[11]
Conclusion
BRD4354 ditrifluoroacetate presents a valuable tool for specifically investigating the roles of HDAC5 and HDAC9. Its selectivity profile contrasts sharply with the broad-spectrum activity of pan-HDAC inhibitors like Vorinostat and the Class I-focused activity of Entinostat. For researchers aiming to dissect the specific downstream signaling of Class IIa HDACs, particularly the MEF2 pathway, BRD4354 is a more targeted probe. However, for applications requiring broad epigenetic modulation, established pan-HDAC or Class I-selective inhibitors may be more appropriate. The choice of inhibitor should be guided by the specific biological question and the desired therapeutic strategy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Confirming the Mechanism of BRD4354: A Guide Based on Biochemical and Comparative Structural Analysis
For Immediate Release
This guide provides an in-depth comparison of the small molecule BRD4354 with alternative compounds, focusing on confirming its dual-target mechanism of action through biochemical data and comparative structural biology. BRD4354 has emerged as a molecule of significant interest due to its unique profile as a selective inhibitor of Class IIa histone deacetylases (HDACs) and as a potent covalent inhibitor of the SARS-CoV-2 Main Protease (MPro). This document is intended for researchers, scientists, and drug development professionals seeking to understand its function and benchmark its performance.
A Dual-Target Specificity Profile
BRD4354 exhibits a distinct, dual-targeting profile. It is a moderately potent inhibitor of HDAC5 and HDAC9, which belong to the Class IIa family of HDACs.[1][2][3][4][5][6] Concurrently, it has been identified as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 MPro, a key enzyme in the viral life cycle.[2][7][8][9]
Section 1: Mechanism of HDAC Inhibition
BRD4354's primary epigenetic activity is the selective inhibition of HDAC5 and HDAC9. This selectivity offers a more targeted approach to modulating gene expression compared to pan-HDAC inhibitors, which can lead to broader, sometimes toxic, cellular effects.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of BRD4354 has been quantified against a panel of HDAC isoforms and is compared here with Entinostat, a well-characterized Class I-selective inhibitor. The half-maximal inhibitory concentrations (IC50) demonstrate BRD4354's selectivity for Class IIa enzymes.[1][4][5][6][8][10][11]
| Compound | Class Selectivity | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC4 (μM) | HDAC5 (μM) | HDAC9 (μM) |
| BRD4354 | Class IIa | >40 | >40 | >40 | 3.88 - 13.8 | 0.85 | 1.88 |
| Entinostat | Class I | 0.51 | - | 1.7 | - | - | - |
Table 1: In vitro inhibitory activity (IC50) of BRD4354 and Entinostat against various HDAC isoforms. Data is compiled from multiple publicly available sources.[1][8]
Comparative Structural Insights and Proposed Mechanism
While no crystal structure of BRD4354 in complex with an HDAC is currently available in the Protein Data Bank (PDB), its mechanism can be inferred by comparing its biochemical properties with the known structures of other HDAC-inhibitor complexes.[12][13][14] Classical HDAC inhibitors, such as hydroxamic acids, typically function by chelating the zinc ion within the enzyme's active site.[12][14]
BRD4354 is proposed to act via a different, covalent mechanism. It is believed to undergo a zinc-catalyzed decomposition to form a reactive ortho-quinone methide intermediate.[8] This electrophilic intermediate can then form a covalent bond with a nucleophilic cysteine residue within the active site of HDAC5 and HDAC9, leading to irreversible inhibition.
Proposed mechanism of BRD4354-mediated HDAC inhibition.
Downstream Signaling Pathway
By inhibiting HDAC5 and HDAC9, BRD4354 alleviates their repressive effect on the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors.[1][15] This leads to increased histone acetylation at the promoter regions of MEF2 target genes, resulting in transcriptional activation.
Downstream signaling effects of BRD4354 via HDAC5/9 inhibition.
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol outlines a general method for determining the IC50 values of HDAC inhibitors like BRD4354.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are prepared in an assay buffer.
-
Compound Dilution: BRD4354 is serially diluted to a range of concentrations in the assay buffer. A no-inhibitor control and a no-enzyme control are included.
-
Reaction Initiation: The HDAC enzyme, substrate, and BRD4354 (or control) are combined in a 96-well or 384-well plate and incubated at 37°C for a specified time (e.g., 60 minutes).
-
Development: A developer solution containing a protease (e.g., trypsin) is added to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule. The plate is incubated at 37°C for an additional period (e.g., 15 minutes).
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence readings from the no-enzyme control are subtracted from all other readings. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Section 2: Mechanism of SARS-CoV-2 MPro Inhibition
BRD4354's second, distinct mechanism is the covalent inhibition of the SARS-CoV-2 Main Protease (MPro), an essential enzyme for viral replication.
Data Presentation: MPro Inhibitory Activity
Kinetic analysis reveals a time-dependent, two-step inactivation process, confirming a covalent mechanism of action.[8][9]
| Parameter | Value | Description |
| IC50 | 0.72 ± 0.04 μM | Concentration for 50% inhibition after 60 min incubation. |
| K_I | 1.9 ± 0.5 μM | Initial rapid, reversible binding affinity. |
| k_inact,max | 0.040 ± 0.002 min⁻¹ | Maximum rate of irreversible inactivation. |
Table 2: In vitro inhibitory and kinetic parameters of BRD4354 against SARS-CoV-2 MPro.[8][9]
Confirmation via Mass Spectrometry and Comparative Structural Analogy
Native mass spectrometry analysis has confirmed that BRD4354 forms a covalent bond with the catalytic cysteine (Cys145) in the MPro active site.[8][9] The measured mass shift is consistent with the formation of an adduct via the proposed mechanism.
While a crystal structure of the BRD4354-MPro complex is not available, numerous structures of MPro with other covalent inhibitors targeting the same Cys145 residue exist.[1][2][3][7] These structures reveal a conserved active site cleft between Domain I and Domain II, with a catalytic dyad of His41 and Cys145. Covalent inhibitors typically position an electrophilic "warhead" that is attacked by the thiol group of Cys145, forming an irreversible bond and blocking substrate access. The kinetic and mass spectrometry data for BRD4354 are fully consistent with this established structural mechanism of MPro covalent inhibition.
Two-step covalent inhibition of SARS-CoV-2 MPro by BRD4354.
Experimental Protocol: Native Mass Spectrometry for Covalent Adduct Analysis
This protocol describes a method to confirm the covalent binding of an inhibitor to its target protein.
-
Protein Preparation: The target protein (e.g., MPro) is buffer-exchanged into a volatile buffer suitable for mass spectrometry, such as 200 mM ammonium (B1175870) acetate, using a desalting column.
-
Incubation: The buffer-exchanged protein (e.g., at 2 μM) is incubated with the inhibitor (e.g., BRD4354 at 10 μM) at room temperature for a defined period (e.g., 30 minutes) to allow for the covalent reaction to occur. A control sample of the protein without the inhibitor is also prepared.
-
Mass Spectrometry Analysis: Samples are introduced into a mass spectrometer capable of native analysis (e.g., a Q-Exactive UHMR) using borosilicate glass capillaries. The instrument is operated in a mode that preserves non-covalent interactions and the native protein structure as much as possible.
-
Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range that encompasses the expected charge states of the protein and the protein-inhibitor complex.
-
Data Deconvolution: The resulting spectra, which show a series of peaks for each charge state, are deconvoluted to determine the neutral mass of the species present in the sample.
-
Analysis: The deconvoluted mass of the protein incubated with the inhibitor is compared to the mass of the control protein. An increase in mass corresponding to the molecular weight of the reactive fragment of the inhibitor confirms the formation of a covalent adduct.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of SARS-CoV-2 main protease in complex with protease inhibitor PF-07321332 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 5. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 6. BRD4354 | 315698-07-8 | HDAC | MOLNOVA [molnova.com]
- 7. Crystal structure of SARS-CoV-2 main protease in complex with the natural product inhibitor shikonin illuminates a unique binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of a eukaryotic zinc-dependent histone deacetylase, human HDAC8, complexed with a hydroxamic acid inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BRD4354 Ditrifluoroacetate: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat BRD4354 ditrifluoroacetate as a hazardous chemical waste product. Dispose of it through a licensed chemical waste disposal company. Do not dispose of it down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of BRD4354 ditrifluoroacetate, a moderately potent inhibitor of HDAC5 and HDAC9.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling BRD4354 ditrifluoroacetate.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Storage: Store BRD4354 ditrifluoroacetate in a tightly sealed, properly labeled container. Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[2] Keep it away from heat, sparks, and open flames.[4]
Spill and Contamination Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material and contaminated surfaces into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) office immediately.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of BRD4354 ditrifluoroacetate.
-
Waste Identification and Segregation:
-
Pure, unused BRD4354 ditrifluoroacetate should be kept in its original or a compatible, tightly sealed container.
-
Solutions of BRD4354 ditrifluoroacetate should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated materials, including empty containers, pipette tips, gloves, and absorbent pads, must be collected in a designated, sealed hazardous waste bag or container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "BRD4354 ditrifluoroacetate," and any associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation").[4]
-
-
Temporary Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for your hazardous chemical waste. They will provide specific instructions on packaging and documentation.
-
Never attempt to dispose of chemical waste through a third-party vendor without institutional approval.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Short-term) | -20°C (up to 1 month) | MedChemExpress[2] |
| Storage Temperature (Long-term) | -80°C (up to 6 months) | MedChemExpress[2] |
| IC50 (HDAC5) | 0.85 µM | MedChemExpress[1][2] |
| IC50 (HDAC9) | 1.88 µM | MedChemExpress[1][2] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of BRD4354 ditrifluoroacetate is outlined below. This process ensures that all safety and regulatory aspects are considered.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and chemical waste management. A specific Safety Data Sheet (SDS) for BRD4354 ditrifluoroacetate should be consulted if available. Always follow all applicable local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Essential Safety and Operational Guide for Handling BRD 4354 Ditrifluoroacetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BRD 4354 ditrifluoroacetate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Double gloving is recommended. | To prevent skin contact and potential irritation. Change gloves immediately upon contact.[1][2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect against eye irritation from dust particles or splashes.[1][3] |
| Skin and Body | Laboratory coat, long pants, and closed-toed shoes. | To minimize exposed skin and prevent accidental contact.[1] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. A respirator may be necessary if significant dust is generated. | To avoid inhalation of airborne particles and prevent potential respiratory irritation.[1] |
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling.
Table 2: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₅ClF₆N₄O₅ | [4][] |
| Molecular Weight | 610.93 g/mol | [4][] |
| Appearance | Solid. Light yellow to yellow. | [4] |
| Solubility | Soluble in DMSO. | [4][] |
| Storage | Store at 2-8°C, sealed, away from moisture. For solutions in solvent: -80°C for 6 months; -20°C for 1 month. | [4][] |
Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Detailed Methodology:
-
Preparation :
-
Before handling the compound, ensure all necessary PPE is correctly worn.
-
Confirm that the chemical fume hood is operational. All handling of the solid compound should be performed within the fume hood to minimize inhalation risk.
-
Prepare a clean and organized workspace. Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, readily available.
-
-
Weighing and Dispensing :
-
Carefully weigh the desired amount of this compound on weighing paper or in a suitable container inside the fume hood.
-
Handle the solid gently to avoid generating dust.
-
Transfer the weighed compound to the reaction vessel.
-
-
Reaction Setup :
-
Add solvents and other reagents to the reaction vessel containing this compound.
-
Ensure the reaction setup is secure and properly contained.
-
Spill Management and Disposal
Accidents can happen, and a clear plan for spill cleanup and waste disposal is critical.
Spill Cleanup:
-
In case of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous waste.
-
Place all contaminated materials in a clearly labeled, sealed container.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Storage
Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
Solid Compound : Store this compound in a tightly sealed container at 2-8°C, away from moisture.[]
-
Solutions : If prepared in a solvent such as DMSO, aliquot the solution and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4]
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective use of this compound in their work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
